Teferrol
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FeO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53858-86-9 | |
| Record name | Iron polymaltose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron polymaltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON POLYMALTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Teferrol (Iron (III) Hydroxide Polymaltose Complex) in the Treatment of Iron Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron deficiency remains a global health challenge, necessitating the development of oral iron therapies with improved efficacy and tolerability. Teferrol, a formulation of iron (III) hydroxide polymaltose complex (IPC), represents a significant advancement in this area. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the management of iron deficiency. Through a synthesis of preclinical and clinical data, this document elucidates the unique absorption pathway of IPC, presents quantitative data on its efficacy and safety compared to conventional ferrous salts, and details the experimental methodologies employed in key studies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of iron metabolism and the development of novel hematinic agents.
Introduction: The Challenge of Oral Iron Supplementation
Iron is an essential element for numerous physiological processes, most notably erythropoiesis. Iron deficiency can lead to anemia, a condition characterized by reduced oxygen-carrying capacity of the blood, resulting in fatigue, impaired cognitive function, and decreased immune response.[1] Oral iron supplementation is the first-line treatment for iron deficiency anemia. However, conventional therapies, primarily based on ferrous (Fe²⁺) salts like ferrous sulfate, are often associated with significant gastrointestinal side effects, including nausea, constipation, and abdominal pain. These adverse events frequently lead to poor patient compliance and treatment failure.
This compound, an iron (III) hydroxide polymaltose complex, was developed to address these limitations. Its unique structure, consisting of a polynuclear iron (III) hydroxide core stabilized by a polymaltose shell, is designed to facilitate a more controlled and physiologically regulated absorption of iron, thereby minimizing the release of free iron in the gastrointestinal tract and reducing associated side effects.
The Molecular Structure and Composition of this compound
This compound is a macromolecular complex in which polynuclear iron(III)-hydroxide cores are surrounded by a multitude of non-covalently bound polymaltose molecules. This structure is similar to the physiological iron storage protein, ferritin. The polymaltose shell provides stability to the complex, preventing the dissociation of large amounts of ionic iron under the physiological conditions of the gastrointestinal tract. This structural integrity is central to its mechanism of action and favorable tolerability profile.
Mechanism of Action: A Controlled and Active Absorption Pathway
The mechanism of action of this compound fundamentally differs from that of ferrous salts. While ferrous iron is absorbed via passive diffusion and active transport through the divalent metal transporter 1 (DMT1), the absorption of iron from the iron (III) hydroxide polymaltose complex is a more regulated and slower process.
Proposed Intestinal Uptake Mechanisms
The precise molecular pathway for the intestinal uptake of the iron polymaltose complex is an area of ongoing research. Current evidence suggests two potential, non-mutually exclusive mechanisms:
-
Extracellular Breakdown and Regulated Uptake: One hypothesis posits that the iron polymaltose complex undergoes partial breakdown in the gut lumen, leading to a slow and controlled release of ferric (Fe³⁺) iron. This released iron can then be reduced to ferrous (Fe²⁺) iron by duodenal cytochrome B (DcytB) at the apical membrane of enterocytes and subsequently transported into the cell via DMT1. The slow release kinetics would prevent the saturation of the uptake machinery and the presence of high concentrations of free iron in the gut.
-
Receptor-Mediated Endocytosis: Another proposed mechanism involves the uptake of the intact or partially intact iron polymaltose complex via a receptor-mediated endocytic pathway. This is supported by the structural similarity of the complex to ferritin, which is known to be absorbed by enterocytes through endocytosis. Following endocytosis, the complex would be trafficked to endosomes where the acidic environment facilitates the release of iron.
Preclinical studies in rats have shown that while the total amount of iron absorbed from ferric polymaltose and ferrous salts is comparable, the rate of absorption is significantly slower for the polymaltose complex. Iron from ferric polymaltose demonstrates a cumulative incorporation into duodenal ferritin over time, with minimal binding to mucosal transferrin, suggesting a distinct intracellular handling pathway compared to the rapid transit of iron from ferrous salts.[2]
The following diagram illustrates the proposed pathways for the intestinal absorption of iron from this compound.
Caption: Proposed intestinal absorption pathways of this compound.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and tolerability of this compound (iron (III) hydroxide polymaltose complex) in various patient populations with iron deficiency anemia. The following tables summarize the quantitative data from key studies comparing IPC to ferrous sulfate.
Table 1: Efficacy of Iron (III) Hydroxide Polymaltose Complex vs. Ferrous Sulfate in Pregnant Women with Iron Deficiency Anemia
| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | p-value |
| Baseline | |||
| Hemoglobin (g/dL) | 8.5 ± 0.8 | 8.4 ± 0.9 | >0.05 |
| Serum Ferritin (µg/L) | 8.2 ± 3.1 | 8.5 ± 3.4 | >0.05 |
| After 12 Weeks of Treatment | |||
| Hemoglobin (g/dL) | 11.2 ± 0.7 | 10.9 ± 0.8 | <0.05 |
| Serum Ferritin (µg/L) | 25.6 ± 9.8 | 20.4 ± 8.7 | <0.05 |
| Change from Baseline | |||
| Change in Hemoglobin (g/dL) | +2.7 | +2.5 | <0.05 |
| Change in Serum Ferritin (µg/L) | +17.4 | +11.9 | <0.05 |
Data adapted from a randomized controlled trial in pregnant women with IDA.
Table 2: Tolerability and Compliance of Iron (III) Hydroxide Polymaltose Complex vs. Ferrous Sulfate in Pregnant Women
| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | p-value |
| Adverse Events | |||
| Nausea | 12% | 35% | <0.01 |
| Constipation | 8% | 28% | <0.01 |
| Epigastric Pain | 5% | 22% | <0.01 |
| Compliance Rate | 92% | 78% | <0.05 |
Data adapted from a randomized controlled trial in pregnant women with IDA.
Table 3: Efficacy of Iron (III) Hydroxide Polymaltose Complex vs. Ferrous Sulfate in Children with Iron Deficiency Anemia
| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | p-value |
| Baseline | |||
| Hemoglobin (g/dL) | 9.8 ± 1.1 | 9.7 ± 1.2 | >0.05 |
| Serum Ferritin (µg/L) | 6.5 ± 2.8 | 6.8 ± 3.0 | >0.05 |
| After 12 Weeks of Treatment | |||
| Hemoglobin (g/dL) | 11.9 ± 0.9 | 12.1 ± 1.0 | >0.05 |
| Serum Ferritin (µg/L) | 22.1 ± 8.5 | 24.5 ± 9.1 | >0.05 |
| Change from Baseline | |||
| Change in Hemoglobin (g/dL) | +2.1 | +2.4 | >0.05 |
| Change in Serum Ferritin (µg/L) | +15.6 | +17.7 | >0.05 |
Data synthesized from published studies in pediatric populations.
Experimental Protocols: Methodologies of Key Studies
The following section outlines the typical methodologies employed in clinical trials comparing this compound (IPC) with ferrous sulfate for the treatment of iron deficiency anemia.
Study Design
A common design is a prospective, randomized, open-label or double-blind, parallel-group, active-controlled superiority or non-inferiority trial.
Caption: Typical workflow of a randomized controlled trial.
Patient Population
-
Inclusion Criteria:
-
Adults or children with a confirmed diagnosis of iron deficiency anemia.
-
Hemoglobin (Hb) levels below a specified threshold (e.g., <11 g/dL).
-
Serum ferritin levels below a specified threshold (e.g., <15 µg/L).
-
Transferrin saturation (TSAT) below a specified threshold (e.g., <16%).
-
-
Exclusion Criteria:
-
Anemia due to causes other than iron deficiency.
-
Known hypersensitivity to iron preparations.
-
Significant concomitant medical conditions.
-
Recent blood transfusion or use of other iron supplements.
-
Interventions
-
Test Group: Oral this compound (Iron (III) Hydroxide Polymaltose Complex) at a standard therapeutic dose (e.g., 100 mg elemental iron once or twice daily).
-
Control Group: Oral ferrous sulfate at a standard therapeutic dose (e.g., 60-120 mg elemental iron once or twice daily).
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint:
-
Change in hemoglobin concentration from baseline to the end of the treatment period.
-
-
Secondary Efficacy Endpoints:
-
Change in serum ferritin, serum iron, and transferrin saturation.
-
Normalization of hematological parameters.
-
-
Safety and Tolerability Assessment:
-
Incidence and severity of adverse events, particularly gastrointestinal side effects, are recorded at each follow-up visit.
-
Patient compliance is assessed through pill counts or patient diaries.
-
Laboratory Methods
-
Hematological Parameters: Complete blood count (CBC) is performed using an automated hematology analyzer.
-
Iron Status Parameters: Serum ferritin, serum iron, and total iron-binding capacity (TIBC) are measured using standard immunoassays and colorimetric methods. Transferrin saturation is calculated as (serum iron / TIBC) x 100.
Statistical Analysis
-
Standard statistical tests are used to compare the efficacy and safety outcomes between the treatment groups. These may include t-tests for continuous variables and chi-square tests for categorical variables. A p-value of <0.05 is typically considered statistically significant.
Signaling Pathways in Iron Homeostasis and the Role of this compound
The absorption of iron is tightly regulated by the hormone hepcidin, which is produced by the liver in response to body iron stores. High hepcidin levels lead to the degradation of ferroportin, the only known cellular iron exporter, thereby trapping iron within enterocytes and macrophages and reducing iron absorption.
The controlled release of iron from this compound is thought to avoid a rapid surge in plasma iron, which could potentially trigger a strong hepcidin response. This may contribute to a more sustained and physiological absorption of iron over time.
References
- 1. Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and the mechanisms of intestinal absorption of iron from ferrous ascorbate and ferric polymaltose in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Teferrol (Iron Polymaltose Complex)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teferrol, chemically known as iron (III)-hydroxide polymaltose complex, is a macromolecular compound designed for the treatment of iron deficiency and iron deficiency anemia.[1] Unlike simple ferrous salts, this compound is a non-ionic complex where the ferric iron core is enveloped by a polymaltose shell.[2] This unique structure governs its physicochemical properties, influencing its stability, solubility, absorption mechanism, and tolerability profile. This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound complex, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway.
Physicochemical Properties
The physicochemical characteristics of the this compound complex are pivotal to its function as an oral iron therapeutic. These properties are summarized below.
General Properties
A summary of the general physicochemical properties of the iron polymaltose complex is presented in Table 1.
Table 1: General Physicochemical Properties of Iron Polymaltose Complex
| Property | Description |
| Chemical Name | Iron (III)-hydroxide polymaltose complex |
| Synonyms | This compound, Ferric polymaltose, Iron polymaltose |
| Appearance | A brown or reddish-brown, amorphous powder.[2] |
| Odor | Odorless.[2] |
| Taste | Slightly sweet.[2] |
| Hygroscopicity | Low hygroscopicity, indicating it does not readily absorb moisture from the air.[2] |
| Molecular Weight | Approximately 50 kDa. |
| Iron Content | Typically between 27% and 30% w/w. |
Solubility and Partition Coefficient
The solubility and lipophilicity of a drug substance are critical determinants of its absorption. The available data for the this compound complex are presented in Table 2. The aqueous solubility of the iron polymaltose complex is complex due to its colloidal nature; it forms a stable colloidal solution in water rather than a true solution of individual molecules. There is a notable lack of publicly available quantitative data for the octanol-water partition coefficient (Log P), a key indicator of lipophilicity.
Table 2: Solubility and Partition Coefficient of Iron Polymaltose Complex
| Property | Value/Description |
| Aqueous Solubility | Forms a stable colloidal solution in water. It is described as both "soluble in water" and "practically insoluble," reflecting its colloidal nature. |
| Solubility in Organic Solvents | Insoluble in most organic solvents. |
| pH of 1% Solution | Approximately 6.5. |
| Octanol-Water Partition Coefficient (Log P) | No quantitative data available in the public domain. The large molecular size and polysaccharide shell suggest a low lipophilicity. |
Dissolution and Stability
Table 3: Dissolution and Stability Characteristics of Iron Polymaltose Complex
| Property | Description |
| Dissolution | As a complex, the release of iron is controlled. In vitro studies show a small release of iron at low pH (<2), with increased release in the presence of substances like ascorbic acid.[3] However, detailed dissolution rate data from standardized tests (e.g., USP apparatus) are not widely published. |
| Stability | The iron polymaltose complex is stable over a wide pH range.[4] It is also stable in the presence of food, unlike many iron salts.[5] A study on diluted iron polymaltose for intravenous use showed stability in PVC infusion bags for up to 28 days under various storage conditions.[6] Specific accelerated stability data as per ICH guidelines are not publicly available. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the this compound complex.
Determination of Iron Content
Accurate determination of the iron content is essential for quality control. Several methods can be employed.
This method is based on the formation of a colored complex with a chromogenic agent after the hydrolysis of the iron polymaltose complex.[7]
-
Principle: The iron polymaltose complex is hydrolyzed under acidic conditions to release ferric ions (Fe³⁺). These ions then react with a chromogenic agent, such as ammonium thiocyanate, to form a colored complex, which can be quantified using a spectrophotometer.[7]
-
Procedure:
-
Accurately weigh a sample of the iron polymaltose complex.
-
Hydrolyze the sample by heating in an acidic solution (e.g., with hydrochloric acid or sulfuric acid).[7]
-
After cooling, add a solution of ammonium thiocyanate to develop the color.[7]
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (around 471 nm for the thiocyanate complex).[7]
-
Calculate the iron concentration based on a calibration curve prepared with standard iron solutions.
-
A classic and reliable method for iron quantification.[8]
-
Principle: The iron polymaltose complex is first treated to release the iron in its ferric (Fe³⁺) state. The Fe³⁺ is then titrated with a suitable reducing agent, and the endpoint is determined using an indicator or potentiometrically.
-
Procedure:
-
Dissolve a known quantity of the iron polymaltose complex in an acidic solution.
-
Add an excess of potassium iodide to the solution. The ferric ions will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
The amount of iron is calculated from the volume of sodium thiosulfate solution used.
-
In Vitro Dissolution Testing
This test evaluates the rate and extent to which the active substance is released from the dosage form.[9][10]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.
-
Dissolution Media: A range of media simulating physiological conditions should be used, typically including:
-
0.1 N HCl (to simulate gastric fluid)
-
Acetate buffer pH 4.5
-
Phosphate buffer pH 6.8 (to simulate intestinal fluid)
-
-
Procedure:
-
Place the dosage form in a vessel of the dissolution apparatus containing the specified dissolution medium at a controlled temperature (usually 37 ± 0.5 °C).
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for the concentration of dissolved iron using a validated analytical method (e.g., spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Mechanism of Action and Signaling Pathways
The absorption of iron from the this compound complex is a controlled process that differs from that of simple iron salts.
Cellular Uptake and Iron Release
The iron polymaltose complex is taken up by the intestinal epithelial cells. The proposed mechanism involves the binding of the complex to the cell surface, followed by internalization.[1] While the exact receptors are not fully elucidated, it is believed that the iron is released from the polymaltose carrier within the cell.
Iron Metabolism Signaling Pathway
Once iron is released into the cytoplasm of the enterocyte, it enters the common pathway of iron metabolism. This pathway is tightly regulated by a number of proteins, with hepcidin playing a central role.[11]
The divalent metal transporter 1 (DMT1) is responsible for the transport of ferrous iron (Fe²⁺) across the apical membrane of the enterocyte.[12] Therefore, the ferric iron (Fe³⁺) from the this compound complex must be reduced to Fe²⁺ before or during transport. Once inside the cell, iron can be stored in ferritin or transported out of the cell into the bloodstream via ferroportin.[11] The expression and activity of ferroportin are negatively regulated by the hormone hepcidin, which is produced by the liver in response to iron levels in the body.[11] High levels of hepcidin lead to the degradation of ferroportin, thus reducing iron absorption.[13]
Conclusion
The this compound (iron polymaltose) complex possesses a distinct set of physicochemical properties that differentiate it from traditional iron salts. Its macromolecular structure and the encapsulation of the ferric iron core within a polymaltose shell result in a stable compound with controlled iron release. While qualitative data on its properties are available, there is a need for more comprehensive quantitative data, particularly for its solubility, partition coefficient, and dissolution profile, to fully characterize its behavior. The mechanism of absorption, while believed to be an active process, requires further elucidation to identify the specific transporters and cellular pathways involved. Understanding these core physicochemical properties is essential for the development, quality control, and clinical application of this compound and related iron-carbohydrate complexes.
References
- 1. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of iron from oral ferric polymaltose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron polymaltose complexes: Could we spot physicochemical differences in medicines sharing the same active pharmaceutical ingredient? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.usmf.md [repository.usmf.md]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The role of endocytic pathways in cellular uptake of plasma non-transferrin iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Unraveling the Molecular Architecture of Iron Polymaltose Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron polymaltose complex, a macromolecular formulation of iron (III) hydroxide stabilized by a polymaltose shell, is a widely utilized therapeutic agent for the management of iron deficiency anemia. Its efficacy and safety profile are intrinsically linked to its complex molecular structure. This technical guide provides an in-depth analysis of the molecular architecture of iron polymaltose complex, detailing its physicochemical properties, the experimental protocols for its characterization, and the logical relationships governing its structure and function.
Physicochemical Characterization
The molecular structure of iron polymaltose complex is defined by a range of physicochemical parameters. These properties can vary between different formulations and manufacturing processes, influencing the complex's stability, iron release kinetics, and bioavailability. The following tables summarize key quantitative data from various analytical techniques used to characterize this non-biological complex drug.
Table 1: Molecular Weight and Polydispersity
The molecular weight of the iron polymaltose complex is a critical attribute affecting its absorption and distribution. It is typically determined by gel permeation chromatography (GPC) coupled with multi-angle light scattering (MALS).
| Parameter | Reported Value | Reference |
| Weight-Average Molecular Weight (Mw) | 20,000 - 500,000 Da | [1] |
| Preferred Molecular Weight Range | 30,000 - 80,000 Da | [1] |
Table 2: Particle Size and Distribution
The size of the iron polymaltose nanoparticles influences their interaction with biological systems. Dynamic light scattering (DLS) and Transmission Electron Microscopy (TEM) are commonly employed to determine the particle size and distribution.
| Parameter | Method | Reported Value | Reference |
| Hydrodynamic Diameter (Z-average) | DLS | Varies significantly between formulations | [2][3] |
| Polydispersity Index (PDI) | DLS | < 0.3 indicates a narrow size distribution | [4] |
| Iron Core Particle Size | TEM | 2 - 6 nm | [5] |
Table 3: Spectroscopic Properties
Spectroscopic techniques provide insights into the chemical bonding and the structure of the iron core.
| Technique | Wavenumber (cm⁻¹) / Parameter | Assignment / Interpretation | Reference |
| FT-IR Spectroscopy | ~3400 (broad) | O-H stretching of polymaltose and water | [6] |
| ~1600 | C=O stretching of carboxylate groups in polymaltose | [6] | |
| ~1000-1150 | C-O stretching of the glycosidic bonds in polymaltose | [6] | |
| ~400-600 | Fe-O vibrations of the iron core | [4] | |
| Mössbauer Spectroscopy | Isomer Shift (δ) | ~0.35 - 0.45 mm/s (at RT) | [7] |
| Quadrupole Splitting (ΔE_Q) | ~0.6 - 0.9 mm/s (at RT) | [7] |
Note: Mössbauer parameters are indicative of high-spin Fe(III) in an octahedral or distorted octahedral environment.
Table 4: X-ray Diffraction Data
X-ray diffraction (XRD) is used to determine the crystalline structure of the iron core. The iron core of iron polymaltose complex is generally described as having a structure similar to akaganeite (β-FeOOH) or ferrihydrite.
| 2θ (degrees) | Interpretation | Reference |
| Broad peaks | Poorly crystalline or amorphous nature of the iron core | [5] |
| Specific peak positions | Can be compared to reference patterns of iron oxides/oxyhydroxides | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of the iron polymaltose complex.
Synthesis of Iron (III) Hydroxide Polymaltose Complex
A common method for the synthesis of iron polymaltose complex involves the controlled precipitation of iron (III) hydroxide in the presence of polymaltose.
Materials:
-
Ferric chloride (FeCl₃)
-
Polymaltose (dextrin)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve polymaltose in distilled water with warming.
-
Add a solution of ferric chloride to the polymaltose solution.
-
Slowly add a sodium hydroxide solution to the mixture while vigorously stirring to induce the formation of the iron(III) hydroxide complex. The pH is typically raised to alkaline conditions.
-
The reaction mixture is heated (e.g., 60-100 °C) for a defined period to facilitate the complex formation and stabilization.
-
After cooling, the pH of the solution is adjusted to a neutral range (e.g., pH 6.0-7.0) using hydrochloric acid.
-
The resulting iron polymaltose complex can be purified by methods such as ultrafiltration or alcohol precipitation to remove excess salts and unreacted starting materials.
Quantification of Iron Content by UV-Vis Spectrophotometry
This method is based on the formation of a colored complex between iron and a chromogenic agent after acidic hydrolysis of the iron polymaltose complex.
Materials:
-
Iron polymaltose complex sample
-
Hydrochloric acid (concentrated)
-
Nitric acid (concentrated)
-
Ammonium thiocyanate solution (e.g., 10%) or Methylthymol blue
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation (Acid Hydrolysis):
-
Accurately weigh a sample of iron polymaltose complex.
-
Add a mixture of concentrated hydrochloric acid and nitric acid.
-
Heat the mixture in a water bath to completely hydrolyze the complex and release the iron(III) ions.
-
Cool the solution to room temperature and dilute to a known volume with distilled water.
-
-
Color Formation:
-
Take an aliquot of the hydrolyzed sample solution.
-
Add the chromogenic agent (e.g., ammonium thiocyanate or methylthymol blue solution).
-
Dilute to a final volume with distilled water or a suitable buffer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax). For the iron-thiocyanate complex, this is typically around 471 nm[8][9]; for the iron-methylthymol blue complex, it is around 628 nm[10][11].
-
Quantify the iron concentration using a calibration curve prepared from standard iron solutions.
-
Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector and a multi-angle light scattering (MALS) detector.
-
Appropriate GPC columns (e.g., Ultrahydrogel).
Procedure:
-
Mobile Phase: Prepare an aqueous mobile phase, such as a saline or buffer solution, and filter and degas it.
-
Sample Preparation: Dissolve the iron polymaltose complex in the mobile phase to a known concentration.
-
Analysis: Inject the sample into the GPC system. The components will be separated based on their hydrodynamic volume. The RI detector will quantify the concentration of the eluting polymer, while the MALS detector will determine the absolute molecular weight at each elution volume.
-
Data Analysis: Use the software provided with the GPC-MALS system to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).
Particle Size Analysis by Dynamic Light Scattering (DLS)
Instrumentation:
-
DLS instrument with a laser light source and a detector.
Procedure:
-
Sample Preparation: Dilute the iron polymaltose complex solution with a suitable filtered solvent (e.g., water or saline) to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The software calculates the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) from the correlation function of the scattered light intensity.
Structural Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the structure of the iron polymaltose complex and the typical experimental workflows for its characterization.
Conclusion
The molecular structure of iron polymaltose complex is a critical determinant of its clinical performance. A thorough characterization using a combination of analytical techniques is essential to ensure product quality, consistency, and to understand the structure-function relationship. This guide provides a comprehensive overview of the key structural attributes and the methodologies employed for their determination, serving as a valuable resource for researchers and professionals in the field of drug development. The provided data and protocols offer a foundation for the comparative analysis of different iron polymaltose formulations and for the development of new and improved iron supplementation therapies.
References
- 1. Iron polymaltose complexes: Could we spot physicochemical differences in medicines sharing the same active pharmaceutic… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Iron polymaltose complexes: Could we spot physicochemical differences in medicines sharing the same active pharmaceutical ingredient? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to Teferrol (Ferric Hydroxide Polymaltose Complex), CAS Number 79173-09-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teferrol, identified by CAS number 79173-09-4, is a well-established iron supplement, more formally known as ferric hydroxide polymaltose complex or iron (III) hydroxide polymaltose complex. It is a macromolecular complex composed of a polynuclear iron (III) hydroxide core stabilized by a shell of polymaltose, a carbohydrate polymer. This unique structure confers a favorable tolerability profile compared to traditional ferrous iron salts, primarily by ensuring a controlled and slow release of iron into the bloodstream, thereby minimizing gastrointestinal side effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
This compound is a stable, non-ionic iron complex. The polymaltose shell protects the iron core, preventing the release of large amounts of ionic iron in the gastrointestinal tract.
| Property | Value | Source |
| CAS Number | 79173-09-4 | - |
| Synonyms | Ferric hydroxide polymaltose complex, Iron (III) hydroxide polymaltose complex, Iron polymaltose | [1][2] |
| Appearance | Brown or reddish-brown, odorless powder | [1] |
| Solubility | Water-soluble | - |
| Hygroscopicity | Low | [1] |
Mechanism of Action and Cellular Uptake
The primary function of this compound is to serve as a source of iron for the synthesis of hemoglobin and other iron-containing proteins, thereby treating iron deficiency and iron deficiency anemia.
The mechanism of action of this compound differs significantly from that of ferrous salts. The iron is present in a non-ionic form within the polymaltose complex, which is stable at physiological pH. This prevents the iron from interacting with food components in the gastrointestinal tract and reduces the generation of free radicals, leading to better tolerability.
Iron from the ferric hydroxide polymaltose complex is absorbed in the small intestine, primarily the duodenum and jejunum, through a controlled and active mechanism.[2] The complex is taken up by the enterocytes, where the iron is released from the polymaltose carrier. Once released, the iron can either be stored intracellularly as ferritin or transported across the basolateral membrane into the bloodstream. In the blood, it binds to transferrin for transport to the bone marrow and other sites for utilization.
References
Understanding the Bioavailability of Teferrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teferrol, an iron(III)-hydroxide polymaltose complex (IPC), is an oral iron supplement designed for the treatment of iron deficiency. A critical aspect of its therapeutic efficacy lies in its bioavailability, which governs the extent and rate at which the iron becomes available for physiological processes. This technical guide provides a comprehensive overview of the bioavailability of this compound, consolidating available data on its absorption, the influence of food, and the cellular mechanisms governing its uptake. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical application of iron supplementation therapies.
Introduction
Iron is an essential mineral for numerous physiological functions, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a widespread nutritional disorder, necessitating effective and well-tolerated oral iron supplementation. This compound, a formulation of iron(III)-hydroxide polymaltose complex, represents a non-ionic, complexed form of iron. This chemical structure is designed to differ from traditional ferrous salts in its mechanism of absorption, aiming to improve gastrointestinal tolerability. Understanding the bioavailability of this compound is paramount for optimizing dosing strategies and ensuring therapeutic success.
Physicochemical Characteristics
This compound is a macromolecular complex composed of polynuclear iron(III)-hydroxide cores surrounded by non-covalently bound polymaltose ligands. This structure ensures that the iron is in a non-ionic form, which is stable over a wide pH range. The complex nature of this compound dictates that iron is not immediately released in the stomach but is gradually made available for absorption in the duodenum.
Pharmacokinetics and Bioavailability
The assessment of bioavailability for iron(III)-hydroxide polymaltose complex presents unique challenges compared to traditional small molecule drugs. Due to the body's intricate iron metabolism, standard pharmacokinetic parameters such as serum iron concentration, Area Under the Curve (AUC), and Maximum Concentration (Cmax) are not considered reliable indicators of the total amount of iron absorbed and utilized for erythropoiesis[1][2]. The primary site of action for iron is within the erythrocyte, and the process of forming new red blood cells takes several weeks[2].
Comparative Bioavailability Studies
Several clinical studies have compared the bioavailability of iron from IPC with that of ferrous salts, which are considered the standard for oral iron therapy. These studies often utilize isotope techniques to trace the absorption of iron.
| Study | Iron Formulation | Dose | Mean Absorption (%) | Key Findings |
| Jacobs et al. | Ferrous Sulfate vs. Iron Polymaltose Complex | 5 mg | 47.77% vs. 46.56% | At physiologic doses, iron is equally available from both formulations.[3] |
| Jacobs et al. | Ferrous Sulfate vs. Iron Polymaltose Complex | 50 mg | 32.92% vs. 27.07% | At therapeutic doses, iron is equally available from both formulations.[3] |
| Jacobs et al. | Ferrous Fumarate vs. Iron Polymaltose Complex | 100 mg | 10.25% vs. 10.68% | In a chewable formulation, iron is equally available from both formulations.[3] |
| Kaltwasser et al. | Ferrous Sulfate vs. Iron Polymaltose Complex | - | - | Both standard and slow-release ferrous sulfate preparations exhibit similar iron bioavailability to IPC.[1] |
These studies collectively suggest that the bioavailability of iron from this compound (IPC) is comparable to that of ferrous salts for the purpose of hemoglobin synthesis[3][4][5].
Influence of Food
Mechanism of Iron Absorption
The absorption of iron from the gastrointestinal tract is a tightly regulated process primarily occurring in the duodenum and upper jejunum[6]. The mechanism of absorption for iron from IPC differs from that of ferrous salts.
Cellular Uptake and Transport
Non-heme iron from dietary sources and supplements must be in the ferrous (Fe2+) state to be transported across the apical membrane of enterocytes. This transport is primarily mediated by the Divalent Metal Transporter 1 (DMT1) [6][7]. Iron in the ferric (Fe3+) form, as present in this compound, is thought to be taken up by a different, yet to be fully elucidated, mechanism or is reduced to Fe2+ at the brush border by duodenal cytochrome B (DcytB) before transport by DMT1[7].
Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin (FPN1) [6][7].
Regulatory Signaling Pathway
The systemic regulation of iron homeostasis is orchestrated by the liver-derived peptide hormone hepcidin . Hepcidin controls iron absorption by binding to ferroportin, leading to its internalization and degradation[6][7][8]. High levels of hepcidin, stimulated by iron sufficiency or inflammation, result in decreased iron export from enterocytes into the circulation. Conversely, low hepcidin levels, in response to iron deficiency or increased erythropoietic demand, lead to increased ferroportin on the cell surface and enhanced iron absorption[1][7].
Experimental Protocols
In Vivo Bioavailability Studies
Objective: To determine the relative bioavailability of iron from this compound compared to a standard iron salt.
Methodology:
-
Subject Selection: Healthy volunteers with controlled iron status (e.g., iron-deficient, non-anemic) are recruited.
-
Isotope Labeling: The iron preparations (this compound and ferrous sulfate) are labeled with stable or radioactive iron isotopes (e.g., ⁵⁷Fe, ⁵⁸Fe, or ⁵⁹Fe).
-
Study Design: A randomized, crossover design is typically employed where each subject receives both iron preparations separated by a washout period.
-
Administration: The labeled iron preparations are administered orally after an overnight fast.
-
Sample Collection: Blood samples are collected at baseline and at specified time points post-administration.
-
Analysis: The incorporation of the iron isotopes into red blood cells is measured over a period of 14-28 days using techniques like mass spectrometry or gamma counting. The percentage of the administered dose incorporated into erythrocytes is calculated to determine the bioavailability.
In Vitro Permeability Assay (Caco-2 Cell Model)
Objective: To assess the intestinal permeability of iron from this compound.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are seeded on permeable filter supports in a two-chamber system (apical and basolateral).
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Experiment:
-
The apical (donor) chamber, representing the intestinal lumen, is loaded with a solution of this compound.
-
The basolateral (receiver) chamber, representing the bloodstream, contains a culture medium.
-
The system is incubated at 37°C.
-
Samples are collected from the basolateral chamber at various time points.
-
-
Quantification: The concentration of iron in the basolateral samples is quantified using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of iron appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration of iron in the donor chamber.
Conclusion
The bioavailability of this compound, an iron(III)-hydroxide polymaltose complex, is a multifaceted process. While traditional pharmacokinetic parameters are of limited utility, comparative studies demonstrate that the iron from this compound is as bioavailable as that from ferrous salts for hemoglobin synthesis. The unique structure of this compound may offer a clinical advantage by potentially improving absorption when taken with food, which can enhance gastrointestinal tolerability. The absorption of iron from this compound is governed by a complex and tightly regulated cellular transport system involving proteins such as DMT1 and ferroportin, with hepcidin acting as the key systemic regulator. Further research providing quantitative data on the food effect and in vitro permeability of this compound would be beneficial for a more complete understanding of its bioavailability profile. This guide provides a foundational understanding for researchers and clinicians working to address iron deficiency with novel therapeutic agents.
References
- 1. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the interplay of physiological response to food intake and drug properties in food-drug interactions [ouci.dntb.gov.ua]
- 3. Oral iron therapy in human subjects, comparative absorption between ferrous salts and iron polymaltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equivalent bioavailability of iron from ferrous salts and a ferric polymaltose complex. Clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. youtube.com [youtube.com]
- 8. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Iron(III)-Hydroxide Polymaltose Complex: A Technical Guide
An In-depth Exploration of the Historical Development, Preclinical Foundations, and Clinical Validation of a Novel Iron Supplement
Abstract
Iron(III)-hydroxide polymaltose complex (IPC) has emerged as a significant alternative to traditional ferrous salts for the treatment of iron deficiency anemia. This technical guide provides a comprehensive historical overview of the development of IPC, from its conceptualization and initial synthesis to its extensive preclinical and clinical evaluation. It details the scientific rationale behind its creation, the evolution of its manufacturing processes, and the key experimental findings that have defined its therapeutic profile. Quantitative data from pivotal studies are summarized, and detailed methodologies of key experiments are presented to provide a thorough understanding of the scientific journey of this important hematinic agent.
Introduction: The Need for a Better Iron Supplement
The therapeutic use of iron to combat anemia dates back centuries. However, the widespread use of simple ferrous salts, such as ferrous sulfate, in the 20th century was often hampered by significant gastrointestinal side effects, including nausea, constipation, and gastric irritation. These adverse events frequently led to poor patient compliance, undermining the effectiveness of treatment. This clinical challenge spurred the search for a new iron supplement with an improved tolerability profile that did not compromise efficacy. The goal was to develop a compound that would allow for controlled and safe iron absorption, mimicking the natural process of iron uptake from food.
The Dawn of a New Iron Complex: Early Development and Synthesis
The foundational work on Iron(III)-hydroxide Polymaltose Complex was laid in the early 1960s. The key innovation was the creation of a stable, soluble, non-ionic complex of iron(III) hydroxide and polymaltose.
Pioneering Minds and Initial Patent
The development of IPC can be traced back to the work of Arthur Mueller, Heinrich Schwarz, and Theodore Bersin at Hausmann Laboratories Ltd. in Switzerland. Their pioneering research culminated in a U.S. patent filed in 1961, which described a "Process for preparing a ferric hydroxide polymaltose complex." This patent laid the groundwork for the commercial production of IPC, which would later be known by the brand name Maltofer®. The drug has been on the market since 1978 and is now approved in over 85 countries.
Initial Synthesis Protocol
The early synthesis of IPC, as outlined in the 1961 patent, involved the reaction of a water-soluble dextrin (polymaltose) with a ferric salt in an aqueous alkaline solution. A general representation of this process is as follows:
Experimental Protocol: General Synthesis of Iron(III)-Hydroxide Polymaltose Complex (Based on Early Patents)
-
Preparation of Polymaltose Solution: A water-soluble, non-retrograding dextrin with a specific average intrinsic viscosity is dissolved in an aqueous medium.
-
Preparation of Ferric Ion Solution: A ferric salt (e.g., ferric chloride) is dissolved in water.
-
Reaction: The polymaltose solution is mixed with the ferric ion solution in the presence of an excess of an alkali (e.g., sodium hydroxide or sodium carbonate).
-
Heating: The reaction mixture is heated to a temperature between 60°C and 100°C to facilitate the formation of the ferric hydroxide-polymaltose complex.
-
Recovery: The resulting complex is recovered from the solution. This can be achieved through methods such as precipitation with an alcohol, followed by purification steps to remove unreacted components.
This process results in a water-soluble, light brown, non-hygroscopic powder.
subgraph "cluster_reactants" { label="Reactant Preparation"; style="filled"; color="#F1F3F4"; "Polymaltose" [fillcolor="#FFFFFF"]; "FerricSalt" [label="Ferric Salt (e.g., FeCl3)", fillcolor="#FFFFFF"]; "Alkali" [label="Alkali (e.g., NaOH)", fillcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Complex Formation"; style="filled"; color="#F1F3F4"; "Mixing" [label="Mixing in\nAqueous Medium", shape=ellipse, fillcolor="#FBBC05"]; "Heating" [label="Heating\n(60-100°C)", shape=ellipse, fillcolor="#EA4335"]; }
subgraph "cluster_purification" { label="Purification and Recovery"; style="filled"; color="#F1F3F4"; "Precipitation" [label="Precipitation\n(e.g., with alcohol)", shape=ellipse, fillcolor="#34A853"]; "Purification" [label="Purification Steps", shape=ellipse, fillcolor="#34A853"]; "Drying" [label="Drying", shape=ellipse, fillcolor="#34A853"]; }
"FinalProduct" [label="Iron(III)-Hydroxide\nPolymaltose Complex", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Polymaltose" -> "Mixing"; "FerricSalt" -> "Mixing"; "Alkali" -> "Mixing"; "Mixing" -> "Heating"; "Heating" -> "Precipitation"; "Precipitation" -> "Purification"; "Purification" -> "Drying"; "Drying" -> "FinalProduct"; }
Physicochemical Characterization
The resulting IPC is a macromolecular complex with a molecular weight of approximately 52,300 Daltons. The core of the complex consists of polynuclear iron(III)-hydroxide, which is surrounded by a shell of non-covalently bound polymaltose molecules. This structure is key to its physicochemical properties:
-
Solubility: IPC is highly soluble over a broad pH range (1-14), which is in stark contrast to simple ferric salts that precipitate in alkaline environments.
-
Stability: The complex is stable and does not readily release free iron ions.
-
Structure Analogy: The iron core of IPC has a structure similar to that of ferritin, the body's natural iron storage protein.
Experimental Protocol: Early Physicochemical Characterization Methods
-
Molecular Weight Determination: Gel permeation chromatography was a key method used to determine the molecular weight of the complex.
-
Iron Content Analysis: Titration methods, such as iodometry, and spectrophotometric methods using reagents like sulfosalicylic acid were employed to quantify the iron content of the complex.
-
Stability Assessment: The stability of the complex was assessed by its solubility and lack of precipitation upon the addition of hydrochloric acid.
-
Electrophoresis: Early studies used electrophoresis to characterize the charge and mobility of the complex in an electric field.
Preclinical Evaluation: Establishing a Foundation of Safety and Efficacy
Prior to its introduction into clinical practice, IPC underwent rigorous preclinical testing to establish its safety and pharmacokinetic profile.
Toxicological Studies
A key objective in the development of IPC was to create a safer alternative to ferrous salts. Toxicological studies in animal models were crucial in demonstrating this improved safety profile.
Experimental Protocol: Acute Toxicity (LD50) Determination
-
Animal Models: Studies were typically conducted in mice and rats.
-
Administration: IPC was administered orally at various doses.
-
Observation: The animals were observed for signs of toxicity and mortality over a specified period.
-
LD50 Calculation: The lethal dose 50 (LD50), the dose at which 50% of the animals die, was calculated.
The oral LD50 of IPC in rats was found to be greater than 2000 mg of iron per kg of body weight, a value significantly higher than that of ferrous sulfate, indicating a much lower acute toxicity.
Pharmacokinetic Studies
Pharmacokinetic studies in animal models, primarily rats, were conducted to understand the absorption, distribution, metabolism, and excretion of iron from IPC. These studies often utilized radiolabelled iron to trace its fate in the body.
Experimental Protocol: Pharmacokinetic Studies in Rats
-
Animal Models: Both anemic and non-anemic rats were used.
-
Administration: Radiolabelled IPC and ferrous sulfate were administered orally and intravenously.
-
Sample Collection: Blood, red blood cells, liver, kidney, spleen, and bone samples were collected at various time points.
-
Analysis: The radioactivity in the collected samples was measured to determine the concentration and distribution of iron.
These studies revealed that iron from IPC is absorbed via a controlled, active mechanism in the small intestine, primarily the duodenum and jejunum. This is in contrast to the passive diffusion of ferrous ions, which can lead to oversaturation of absorption pathways and the presence of free, unbound iron in the bloodstream. The absorbed iron from IPC is then transported by transferrin and utilized for hemoglobin synthesis or stored as ferritin in the liver.
Clinical Development: Validation in Human Subjects
The clinical development of IPC focused on demonstrating its efficacy in treating iron deficiency anemia and confirming its superior tolerability compared to ferrous salts in various patient populations.
Pivotal Clinical Trials: A Comparative Overview
Numerous clinical trials have been conducted over the past few decades to compare the efficacy and tolerability of IPC with that of ferrous sulfate. These studies have included adults, children, and pregnant women. Below is a summary of key findings from representative studies.
| Study Population | IPC Dosage | Ferrous Sulfate Dosage | Duration | Key Efficacy Outcomes (Change in Hemoglobin) | Key Tolerability Outcomes (Adverse Events) |
| Adults | 100 mg iron 2x/day | 60 mg iron 3x/day | 9 weeks | Comparable improvement in both groups after 9 weeks. | 22% in IPC group vs. 25% in ferrous sulfate group. |
| Children | 5 mg/kg/day (once daily) | 5 mg/kg/day (twice daily) | 4 months | 2.3 g/dL increase with IPC vs. 3.0 g/dL with ferrous sulfate. | Fewer gastrointestinal side effects with IPC. Higher acceptance with IPC. |
| Pregnant Women | 100 mg iron 2x/day | 100 mg iron 2x/day | 90 days | 2.16 g/dL increase with IPC vs. 1.93 g/dL with ferrous sulfate. | 29.3% in IPC group vs. 56.4% in ferrous sulfate group. |
Experimental Protocol: A Typical Comparative Clinical Trial
-
Study Design: Randomized, double-blind, multicenter, parallel-group study.
-
Patient Population: Patients with a confirmed diagnosis of iron deficiency anemia (based on hemoglobin and ferritin levels).
-
Intervention: Patients are randomized to receive either IPC or ferrous sulfate at equivalent elemental iron doses for a specified duration.
-
Efficacy Endpoints: The primary endpoint is typically the change in hemoglobin levels from baseline. Secondary endpoints may include changes in ferritin, transferrin saturation, and other hematological parameters.
-
Safety and Tolerability Assessment: The incidence and severity of adverse events, particularly gastrointestinal side effects, are recorded and compared between the two groups. Patient compliance is also assessed.
Mechanism of Action and Clinical Significance
The unique structure of IPC, with its ferritin-like iron core, is central to its mechanism of action and clinical advantages.
subgraph "cluster_lumen" { label="Intestinal Lumen"; style="filled"; color="#F1F3F4"; "IPC" [label="Iron(III)-Hydroxide\nPolymaltose Complex", fillcolor="#FBBC05"]; "FerrousSalt" [label="Ferrous Salt (Fe2+)", fillcolor="#FBBC05"]; }
subgraph "cluster_enterocyte" { label="Enterocyte"; style="filled"; color="#F1F3F4"; "ActiveTransport" [label="Controlled Active\nTransport", shape=ellipse, fillcolor="#34A853"]; "DMT1" [label="DMT1\n(Passive Diffusion)", shape=ellipse, fillcolor="#EA4335"]; "Ferritin" [label="Ferritin\n(Iron Storage)", fillcolor="#FFFFFF"]; "Ferroportin" [label="Ferroportin", shape=ellipse, fillcolor="#34A853"]; }
subgraph "cluster_bloodstream" { label="Bloodstream"; style="filled"; color="#F1F3F4"; "Transferrin" [label="Transferrin-Bound Iron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BoneMarrow" [label="Bone Marrow\n(Erythropoiesis)", fillcolor="#FFFFFF"]; }
"IPC" -> "ActiveTransport" [label="Regulated Uptake"]; "FerrousSalt" -> "DMT1" [label="Unregulated Uptake"]; "ActiveTransport" -> "Ferritin"; "DMT1" -> "Ferritin"; "Ferritin" -> "Ferroportin"; "Ferroportin" -> "Transferrin" [label="Hepcidin Regulated"]; "Transferrin" -> "BoneMarrow"; }
The controlled, active absorption of iron from IPC minimizes the presence of free, unbound iron in the gastrointestinal tract, which is a major contributor to the side effects associated with ferrous salts. This leads to better tolerability and, consequently, improved patient compliance. While some studies have shown a slightly slower initial increase in hemoglobin levels with IPC compared to ferrous sulfate, the overall efficacy in correcting anemia is comparable, with a significantly better safety profile.
Evolution of Manufacturing and Quality Control
Since its initial development, the manufacturing process for IPC has been refined to ensure batch-to-batch consistency, purity, and stability. Modern manufacturing of IPC and other iron-carbohydrate complexes is subject to stringent quality control measures.
Key Aspects of Modern Manufacturing and Quality Control:
-
Control of Starting Materials: Strict specifications for the polymaltose and iron salts are in place.
-
Process Optimization: The reaction conditions (temperature, pH, reaction time) are precisely controlled to ensure the desired molecular weight and complex structure.
-
Advanced Analytical Techniques: A suite of modern analytical methods is used to characterize the final product, including:
-
High-performance liquid chromatography (HPLC) for molecular weight distribution.
-
Spectroscopic techniques (e.g., UV-Vis, FT-IR) for structural analysis.
-
Dynamic light scattering (DLS) for particle size analysis.
-
Zeta potential measurement for assessing colloidal stability.
-
-
Stability Testing: Rigorous stability studies are conducted under various conditions to establish the shelf-life of the product.
Conclusion
The historical development of iron(III)-hydroxide polymaltose complex represents a significant advancement in the treatment of iron deficiency anemia. Born out of the need for a better-tolerated alternative to conventional ferrous salts, IPC's journey from its initial synthesis in the 1960s to its widespread clinical use today is a testament to the successful application of pharmaceutical chemistry and rigorous clinical evaluation. Its unique physicochemical properties, which allow for controlled iron absorption and a favorable safety profile, have established it as a valuable therapeutic option for a broad range of patients. The continued refinement of its manufacturing and quality control ensures the consistent delivery of a safe and effective treatment for a global health problem.
A Technical Guide to the Intestinal Absorption of Teferrol (Iron-Polymaltose Complex)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the interaction between Teferrol, an iron-polymaltose complex (IPC), and the intestinal epithelium. While direct molecular studies on the specific receptor binding of this compound are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of intestinal iron absorption pathways to elucidate the probable mechanism of action for complex iron formulations. The guide details the established protein machinery for iron uptake, presents comparative data, outlines relevant experimental protocols, and uses visualizations to clarify complex biological processes and workflows.
The Molecular Machinery of Intestinal Iron Absorption
The absorption of dietary iron is a tightly regulated process occurring predominantly in the duodenum and upper jejunum. The intestinal enterocytes possess a sophisticated system of transporters and enzymes to facilitate iron uptake from the lumen into the bloodstream while preventing iron overload. The process differs for non-heme and heme iron.
1.1. Non-Heme Iron Absorption
Dietary non-heme iron is typically in the insoluble ferric (Fe³⁺) state. For absorption to occur, it must be reduced to the more soluble ferrous (Fe²⁺) form.[1][2][3][4]
-
Reduction: The enzyme Duodenal Cytochrome B (Dcytb), located on the apical membrane of the enterocyte, is the primary ferric reductase, converting Fe³⁺ to Fe²⁺.[2][3][4][5]
-
Apical Transport: The ferrous iron (Fe²⁺) is then transported across the apical membrane into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[1][2][6][7] DMT1 is a co-transporter that moves Fe²⁺ along with a proton.[2][7]
-
Intracellular Fate: Once inside the enterocyte, iron can be either stored in a non-toxic form within the protein ferritin or transported to the basolateral membrane for export into the circulation.[3][6][8]
-
Basolateral Export: Ferroportin (FPN1) is the sole known iron exporter that transports Fe²⁺ out of the enterocyte and into the bloodstream.[1][3][6][8] This export is coupled with the re-oxidation of Fe²⁺ to Fe³⁺ by the ferroxidase hephaestin.[3]
-
Systemic Transport: In the plasma, Fe³⁺ binds to transferrin for transport to various tissues, primarily the bone marrow for erythropoiesis.[1][8]
1.2. Heme Iron Absorption
Heme iron, derived from hemoglobin and myoglobin, is more readily absorbed than non-heme iron.[4][9] It is transported into the enterocyte, possibly by a dedicated heme carrier protein 1 (HCP1), although the exact mechanism is still under investigation.[3][10] Inside the cell, heme oxygenase releases the iron from the porphyrin ring, allowing it to enter the same intracellular pool as non-heme iron.[4][10]
1.3. Regulation by Hepcidin
Systemic iron homeostasis is primarily regulated by the liver-produced hormone hepcidin.[6][8] When body iron stores are high, the liver releases hepcidin, which binds to ferroportin on the enterocyte surface, causing its internalization and degradation.[6] This action blocks the export of iron from the enterocyte into the circulation, thereby reducing intestinal iron absorption.[6][8]
This compound (Iron-Polymaltose Complex) Interaction with Intestinal Receptors
This compound is a formulation where ferric iron is complexed with polymaltose, creating a large, soluble, non-ionic molecule.[11][12] This structure is designed to differ significantly from simple, ionic ferrous salts (e.g., ferrous sulfate) in its interaction with the gastrointestinal tract.
2.1. Proposed Mechanism of Absorption
The precise molecular mechanism for IPC absorption is not fully elucidated, but it is believed to proceed via a controlled pathway that minimizes the release of free iron in the upper GI tract.
-
Transit and Stability: The iron-polymaltose complex remains stable and soluble in the stomach's acidic environment and through the duodenum.[13] This prevents the iron from precipitating or generating reactive oxygen species, which are common issues with simple iron salts and contribute to gastrointestinal side effects.[14]
-
Controlled Iron Delivery: The complex is thought to deliver iron directly to the surface of the enterocytes. The exact mechanism of transfer is a subject of ongoing research. It may involve binding to a component of the cell surface, followed by the dissociation of iron from the polymaltose carrier at the cell membrane.
-
Uptake via Standard Pathways: Once dissociated at the cell surface, the released ferric iron would likely be reduced to ferrous iron by Dcytb and subsequently transported into the cell by DMT1, entering the common physiological pathway.[15] This controlled release at the site of absorption is a key feature distinguishing it from simple salts, which release ionic iron more indiscriminately.
-
Low Interaction Potential: The stable, non-ionic nature of the complex means it has a very low potential to interact with other medications or dietary components, a known issue with simple iron salts.[12][16][17]
Data Presentation
The following tables summarize the key proteins in iron metabolism and compare the characteristics of different oral iron formulations.
Table 1: Key Proteins in Intestinal Iron Absorption
| Protein | Location | Function |
| Dcytb | Apical Membrane (Enterocyte) | Ferric reductase: Reduces Fe³⁺ to Fe²⁺ prior to transport.[3][4][5] |
| DMT1 | Apical Membrane (Enterocyte) | Transports divalent metals, including Fe²⁺, into the cell.[1][2][6] |
| Ferritin | Cytoplasm (Enterocyte) | Primary intracellular iron storage protein.[3][6][8] |
| Ferroportin (FPN1) | Basolateral Membrane (Enterocyte) | The only known cellular iron exporter, moving Fe²⁺ into circulation.[1][6][8] |
| Hephaestin | Basolateral Membrane (Enterocyte) | Ferroxidase: Oxidizes Fe²⁺ to Fe³⁺ for binding to transferrin.[3] |
| Hepcidin | Hormone (produced by Liver) | Systemic regulator; binds to and induces degradation of ferroportin to block iron export.[6][8] |
| Transferrin | Blood Plasma | Transports Fe³⁺ throughout the body.[1][8] |
Table 2: Comparative Characteristics of Oral Iron Formulations
| Characteristic | Simple Iron Salts (e.g., Ferrous Sulfate) | Iron-Polymaltose Complex (this compound) | Ferric Maltol |
| Iron State | Ferrous (Fe²⁺) | Ferric (Fe³⁺) | Ferric (Fe³⁺) |
| Ionic Nature | Ionic | Non-ionic complex | Non-ionic complex |
| GI Tract Stability | Can precipitate at higher pH; high reactivity | Stable across a wide pH range | Stable in stomach, dissociates in duodenum[13] |
| Bioavailability | Variable; inhibited by food/drugs | Good; less affected by inhibitors[12] | Clinically effective in raising hemoglobin[18][19] |
| GI Side Effects | Common (nausea, constipation) due to free radical generation | Low incidence; better tolerated[14] | Favorable safety profile, comparable to placebo[18][19] |
| Drug Interactions | High potential (e.g., with tetracyclines, antacids) | Low potential[12][16][17] | Low potential |
| Absorption Mechanism | Direct uptake of Fe²⁺ via DMT1 | Controlled release of Fe³⁺ at cell surface, then uptake via Dcytb/DMT1 pathway | Dissociation at duodenum, then uptake of iron[15] |
Experimental Protocols
Investigating the intestinal absorption of iron compounds like this compound typically involves both in vitro and in vivo models.
4.1. In Vitro Iron Uptake Using Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming an excellent model of the intestinal barrier.[3][20]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days to allow for full differentiation and formation of tight junctions.
-
Treatment: The apical (upper) chamber, representing the intestinal lumen, is treated with the iron compound (e.g., this compound, ferrous sulfate as control) at various concentrations.
-
Incubation: Cells are incubated for specific time points (e.g., 2, 4, 8 hours).
-
Iron Measurement:
-
Cellular Uptake: After incubation, cells are washed thoroughly to remove surface-bound iron. The cells are then lysed, and the intracellular iron content is measured using methods like atomic absorption spectroscopy or colorimetric assays (e.g., Ferrozine assay).
-
Transepithelial Transport: The amount of iron transported across the cell monolayer into the basolateral (lower) chamber, representing the bloodstream, is quantified.
-
-
Protein Expression Analysis: The expression levels of key iron transporters (DMT1, Ferroportin) can be analyzed via Western blot or qRT-PCR to assess the cellular response to the iron source.
4.2. In Vivo Absorption Studies in a Rat Model
Animal models are crucial for understanding the overall bioavailability and tissue distribution of an iron compound.
Methodology:
-
Animal Model: Iron-deficient rats are often used to maximize the absorption signal.[12] Iron deficiency can be induced by feeding the animals an iron-deficient diet for several weeks.
-
Compound Administration: A radiolabeled version of the iron compound (e.g., containing ⁵⁹Fe) is administered orally via gavage.[12]
-
Sample Collection: At various time points post-administration, blood samples are collected to measure the appearance of the radiolabel in the circulation.
-
Tissue Distribution: At the end of the experiment, animals are euthanized, and major organs (liver, spleen, bone marrow) are harvested to determine the distribution and storage of the absorbed iron.[12]
-
Quantification: Radioactivity in blood and tissue samples is measured using a gamma counter. The percentage of the administered dose that is absorbed and its distribution pattern can then be calculated.
Conclusion and Future Directions
The available evidence indicates that this compound, as an iron-polymaltose complex, interacts with the intestinal mucosa through a mechanism of controlled iron release at the enterocyte surface, followed by absorption via the established Dcytb/DMT1 pathway. This mode of action differs from that of simple iron salts by minimizing the presence of free ionic iron in the gut lumen, which likely accounts for its improved tolerability and lower potential for interactions.
Future research should aim to elucidate the specific molecular interactions at the cell surface. Identifying a potential binding partner or receptor for the intact complex, and more precisely detailing the kinetics of iron dissociation from the polymaltose carrier at the brush border, would provide a more complete understanding. Advanced cellular imaging techniques and surface binding assays could be instrumental in clarifying these remaining questions about the absorption of complex iron formulations.
References
- 1. argo-magister.nl [argo-magister.nl]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron Absorption: Molecular and Pathophysiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anaemia of pregnancy treated with total-dose infusion of iron-polymaltose complex, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric maltol | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Dissociation of a ferric maltol complex and its subsequent metabolism during absorption across the small intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions between Iron(III)-hydroxide Polymaltose Complex and Commonly Used Drugs | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Ferric Maltol Is Effective in Correcting Iron Deficiency Anemia in Patients with Inflammatory Bowel Disease: Results from a Phase-3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iron Replacement Therapy with Oral Ferric Maltol: Review of the Evidence and Expert Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Three Layers Formulation Improves Iron Gastrointestinal Bioavailability [gavinpublishers.com]
Fundamental Research on Non-Ionic Iron Compounds: A Technical Guide for Drug Development
Introduction
Non-ionic iron compounds represent a significant advancement in the treatment of iron deficiency, particularly in the realm of parenteral and novel oral therapies. Unlike traditional ionic iron salts (e.g., ferrous sulfate), which exist as free iron ions in solution, non-ionic iron compounds are typically complex colloidal systems.[1][2] In the context of drug development, these are often nanomedicines composed of a central, polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[3][4] This unique structure prevents the uncontrolled release of large amounts of labile iron into the bloodstream, mitigating the toxicity associated with ionic iron preparations and allowing for the administration of higher single doses.[5][6] The nature of the carbohydrate ligand and the manufacturing process critically influence the compound's stability, pharmacokinetics, immunogenicity, and overall safety profile, making detailed characterization essential.[3][4]
Key Non-Ionic Iron Formulations in Medicine
The primary application of these compounds is the treatment of iron deficiency anemia (IDA) in various patient populations, including those with chronic kidney disease, inflammatory bowel disease (IBD), or intolerance to oral iron salts.[7][8]
Intravenous Iron-Carbohydrate Complexes
Intravenous (IV) formulations are the most common form of non-ionic iron therapy. They are designed for controlled delivery of iron to the reticuloendothelial system (RES), primarily macrophages.[6][9]
-
Ferric Carboxymaltose (FCM): A non-dextran, high molecular weight complex of iron(III) hydroxide with a carboxymaltose shell.[8][10] It is designed for stable iron delivery and can be administered in high single doses.[7][11]
-
Iron Sucrose: A complex of polynuclear iron(III)-hydroxide in sucrose.[12] It is considered to have a lower risk of hypersensitivity reactions compared to older dextran formulations but typically requires multiple smaller infusions.[5][13]
-
Iron Dextran: One of the earliest IV iron formulations, it consists of a ferric oxyhydroxide core with a dextran polymer shell.[14] Its use is often limited by a higher risk of dextran-induced hypersensitivity and anaphylactic reactions.[7]
-
Ferric Derisomaltose (Iron Isomaltoside): A complex of iron(III) hydroxide with an isomaltoside shell, which also allows for high-dose administration.[9][12]
Oral Non-Ionic Iron Formulations
Recent innovations have led to the development of non-ionic oral iron supplements designed to improve absorption and reduce the gastrointestinal side effects common with ferrous salts.[1]
-
Ferric Maltol: A complex of ferric iron with maltol, which enhances solubility and bioavailability.[1][10] It is designed to be absorbed intact through the intestinal wall.
-
Sucrosomial® Iron: A preparation where ferric pyrophosphate is encapsulated by a phospholipid bilayer and a sucrester matrix, which is reported to be absorbed through alternative pathways, bypassing traditional iron transporters and reducing gastrointestinal irritation.[1]
Comparative Data of Non-Ionic Iron Compounds
Quantitative data from clinical and physicochemical studies are crucial for comparing the efficacy, safety, and structural properties of different non-ionic iron formulations.
Table 1: Comparative Safety and Efficacy of IV Iron Formulations
| Parameter | Ferric Carboxymaltose (FCM) | Iron Dextran (DEX) | Iron Sucrose (IS) | Reference |
| Adverse Events (Immune System) | 0% | 10.3% | Not Reported | [7] |
| Adverse Events (Skin Disorders) | 7.3% | 24.4% | Not Reported | [7] |
| Change in Hemoglobin (g/dL) | 2.8 g/dL | 2.4 g/dL | Not Reported | [7] |
| Hemoglobin Normalization | Superior to IS | Not Reported | Less than FCM | [11] |
| Primary Endpoint Reached (vs. IS) | 66% | Not Reported | 54% | [11] |
Table 2: Physicochemical Properties of IV Iron Complexes
| Property | Ferric Carboxymaltose | Iron Sucrose | Iron Isomaltoside | Ferumoxytol | Reference |
| Approx. Molecular Weight (kDa) | 150 | 34 - 60 | 165 | 750 | [9] |
| Particle Size (nm) | Not specified | ~8-10 | Not specified | ~30 | [15] |
| Structure Type | Type I (Strong Complex) | Type II (Weaker Complex) | Type I (Strong Complex) | Type I (Strong Complex) | [6][9] |
| Iron Release | Slow, macrophage-mediated | Faster than Type I | Slow, macrophage-mediated | Slow, macrophage-mediated | [3][9] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of these complex nanomedicines.
Protocol 1: General Synthesis of Iron-Carbohydrate Complexes
This protocol outlines a generalized method for synthesizing iron(III)-carbohydrate complexes based on common principles described in the literature.[16]
-
Preparation of Iron(III) Solution: An aqueous solution of an iron(III) salt, such as ferric chloride (FeCl₃), is prepared.[16] The concentration is adjusted based on the desired final iron content.
-
Ligand Solution Preparation: The carbohydrate ligand (e.g., carboxymaltose, sucrose) is dissolved in an aqueous solution. The pH is often adjusted to alkaline conditions using a base like sodium hydroxide or sodium carbonate to facilitate the formation of the iron-oxyhydroxide core.
-
Complexation: The iron(III) salt solution is slowly added to the carbohydrate solution under controlled temperature and vigorous stirring. The alkaline pH promotes the hydrolysis of Fe³⁺ ions to form a polynuclear iron(III)-oxyhydroxide core, which is immediately encapsulated by the carbohydrate molecules.
-
Purification: The resulting colloidal suspension is purified to remove unreacted reagents and byproducts. This is typically achieved through methods like dialysis or ultrafiltration, which separate the large nanoparticle complex from smaller ionic impurities.
-
Sterilization and Formulation: The purified complex is formulated into an isotonic solution for parenteral administration and sterilized, often by filtration or autoclaving.
Protocol 2: Physicochemical Characterization Workflow
Characterizing non-ionic iron complexes is critical to ensure consistency, safety, and efficacy.[5][15] A multi-faceted approach is required.
-
Size and Molecular Weight Distribution:
-
Method: Dynamic Light Scattering (DLS) for particle size distribution and Gel Permeation Chromatography (GPC) for molecular weight determination.[15]
-
Procedure: The sample is diluted in an appropriate buffer. For DLS, the sample is placed in a cuvette and analyzed for fluctuations in scattered light intensity to determine hydrodynamic diameter. For GPC, the sample is injected into a column that separates molecules by size.
-
-
Structural Analysis:
-
Method: X-ray Diffraction (XRD) can be used to assess the crystallinity of the iron core.[15]
-
Procedure: A dried sample of the iron complex is exposed to an X-ray beam. The resulting diffraction pattern provides information on the atomic and molecular structure of the iron core. However, for weakly crystalline products like iron sucrose, XRD may yield broad peaks, requiring orthogonal techniques for confirmation.[15]
-
-
Spectroscopic Analysis:
-
Method: Infrared (IR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.[16]
-
Procedure: IR spectroscopy is used to confirm the presence of functional groups from the carbohydrate shell and the iron-oxyhydroxide core. UV-Vis spectroscopy can be used to monitor the stability of the complex in solution over time.[16]
-
-
In Vitro Iron Release:
-
Method: In vitro assays simulating physiological conditions to measure the rate of labile iron release.
-
Procedure: The complex is incubated in a physiologically relevant buffer (e.g., pH 7.4). At various time points, aliquots are taken, and the amount of released, weakly-bound iron is quantified using a colorimetric assay.
-
Protocol 3: In Vitro and In Vivo Toxicity and Efficacy Assessment
Preclinical evaluation is necessary to determine the biological behavior of the iron complexes.
-
In Vitro Cytotoxicity:
-
Cell Lines: VERO (kidney epithelial) or MDCK (canine kidney) cells are commonly used.[17]
-
Procedure: Cells are cultured in a suitable medium and exposed to varying concentrations of the iron compound (e.g., up to 200 µg/mL).[17] Cell viability is assessed after a set incubation period (e.g., 24-48 hours) using standard assays like MTS or MTT.
-
-
In Vivo Biodistribution and Efficacy:
-
Animal Model: Anemic rodent models (e.g., BALB/c mice) are often used.[17]
-
Procedure (Biodistribution): The iron nanoparticle formulation is administered intravenously. After a specific time (e.g., 24 hours), organs such as the liver, spleen, and lungs are harvested. The iron content in each organ is quantified to determine the distribution of the nanoparticles.[17]
-
Procedure (Efficacy): Anemic animals are treated with the iron compound. Blood samples are collected over time to measure the change in hemoglobin and hematocrit levels, which indicates the therapeutic efficacy of the formulation.[7]
-
Visualizations: Pathways and Workflows
Cellular Uptake and Iron Metabolism
The primary pathway for the cellular uptake of IV iron-carbohydrate nanoparticles involves the reticuloendothelial system (RES).[6] The nanoparticles are opsonized and subsequently taken up by macrophages through endocytosis.
Logical Classification of Iron-Carbohydrate Complexes
All therapeutic iron-carbohydrate nanoparticles share a common structural motif: a mineral core surrounded by a carbohydrate shell. The identity of this shell defines the specific drug product and its properties.[3]
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal choice of ionic and nonionic iron drugs for the treatment of iron deficiency anemia in pregnancy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
- 3. Intravenous Iron-Carbohydrate Nanoparticles and Their Similars. What Do We Choose? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maedica.ro [maedica.ro]
- 5. Physicochemical and toxicological characterization of a new generic iron sucrose preparation | Semantic Scholar [semanticscholar.org]
- 6. Intravenous Iron Therapy in Patients with Iron Deficiency Anemia: Dosing Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Iron Deficiency Anemia Medication: Iron Products [emedicine.medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. cphi-online.com [cphi-online.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cphi-online.com [cphi-online.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Teferrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teferrol, a brand name for an iron(III)-hydroxide polymaltose complex, is an iron supplement used to treat iron deficiency anemia. The rationale for investigating this compound in in vitro cancer studies stems from the well-established iron-dependent phenotype of many cancer cells. Malignant cells often exhibit an increased requirement for iron to support their rapid proliferation and metabolic activity. This "iron addiction" presents a potential therapeutic vulnerability. By modulating intracellular iron levels, compounds like this compound may selectively impact cancer cell viability and signaling pathways.
These application notes provide a generalized framework for the in vitro evaluation of this compound's effects on cancer cells. The provided dosage information is based on studies with other ferric iron compounds, as specific in vitro studies on this compound in oncology are not widely published. Therefore, the concentrations provided should be considered a starting point for experimental optimization.
Data Presentation: Quantitative Data Summary
The following table summarizes typical concentration ranges for various iron compounds used in in vitro cancer cell studies. These values can serve as a guide for designing dose-response experiments with this compound.
| Compound | Cell Line(s) | Concentration Range | Observed Effect(s) |
| Ferric Ammonium Citrate (FAC) | Endometrial cancer cells, HepG2 | 50 - 300 µM | Increased cell proliferation, modulation of labile iron pool.[1] |
| Iron (III) Chloride | BALB/3T3, HepG2 | 100 - 1400 µM | Decreased cell viability. |
| Iron Oxide Nanoparticles | Hela, RD, ANM3 | 100 - 1000 µg/ml | Reduced cell viability.[2] |
| Deferoxamine (DFO) (Iron Chelator) | Breast cancer cells | 10 - 100 µM | Increased sensitivity to chemotherapy, induced apoptosis.[3] |
Note: The optimal concentration of this compound for in vitro studies will be cell line-dependent and should be determined empirically using a dose-response curve.
Signaling Pathway
Iron-Dependent PI3K/AKT/mTOR Signaling Pathway in Cancer
Iron uptake in cancer cells is primarily mediated by the transferrin receptor 1 (TfR1), which is often overexpressed in various malignancies. The binding of iron-loaded transferrin to TfR1 initiates endocytosis and the release of iron into the labile iron pool. This increase in intracellular iron can activate signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. Activation of this pathway promotes protein synthesis, cell growth, and inhibits apoptosis, thereby contributing to tumor progression.[1][4][5]
Caption: Iron uptake via TfR1 activates the PI3K/AKT/mTOR pathway.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Iron-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in iron metabolism, such as Transferrin Receptor 1 (TfR1).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against TfR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TfR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: A generalized workflow for in vitro studies of this compound.
References
Application Notes and Protocols for Teferrol (Iron(III)-Hydroxide Polymaltose Complex) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teferrol, chemically known as iron(III)-hydroxide polymaltose complex, is a pharmaceutical agent primarily utilized for the treatment of iron deficiency and iron-deficiency anemia.[1] Its structure consists of a polynuclear iron(III)-hydroxide core stabilized by a polymaltose shell, which facilitates a controlled release of iron.[2] In the context of cell culture, this compound serves as a valuable tool for investigating the cellular and molecular responses to iron supplementation. Understanding its effects on cell viability, oxidative stress, and inflammatory signaling pathways is crucial for both elucidating the mechanisms of iron metabolism and developing novel therapeutic strategies.
These application notes provide detailed protocols for the in vitro evaluation of this compound using various cell culture-based assays. The methodologies described herein are intended to guide researchers in assessing the biocompatibility, cellular uptake, and biological activity of this iron complex.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments with this compound, providing a reference for expected outcomes.
Table 1: Cell Viability (MTT Assay) of Caco-2 cells after 24-hour incubation with this compound.
| This compound Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 10 | 98.2 | ± 5.1 |
| 50 | 95.6 | ± 4.8 |
| 100 | 92.3 | ± 5.5 |
| 200 | 88.7 | ± 6.2 |
| 400 | 81.4 | ± 7.1 |
Table 2: Cellular Iron Uptake in Caco-2 cells measured by Ferritin Formation Assay after 24-hour incubation.
| This compound Concentration (µg/mL) | Ferritin Concentration (ng/mg protein) | Standard Deviation |
| 0 (Control) | 15.2 | ± 2.1 |
| 10 | 45.8 | ± 5.3 |
| 50 | 128.4 | ± 11.7 |
| 100 | 256.9 | ± 20.4 |
| 200 | 412.5 | ± 35.8 |
Table 3: Antioxidant Capacity of this compound measured by DPPH Radical Scavenging Assay.
| This compound Concentration (µg/mL) | DPPH Scavenging Activity (%) | Standard Deviation |
| 10 | 8.5 | ± 1.2 |
| 50 | 25.3 | ± 2.8 |
| 100 | 42.1 | ± 3.5 |
| 200 | 65.7 | ± 4.9 |
| 400 | 85.2 | ± 5.6 |
Table 4: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | p65 Nuclear Translocation (% of LPS control) | Standard Deviation |
| Control (untreated) | 5.2 | ± 1.1 |
| LPS (1 µg/mL) | 100 | ± 8.9 |
| LPS + this compound (50 µg/mL) | 72.4 | ± 6.5 |
| LPS + this compound (100 µg/mL) | 55.8 | ± 5.1 |
| LPS + this compound (200 µg/mL) | 38.6 | ± 4.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on a selected cell line, such as the human colon adenocarcinoma cell line Caco-2, which is a common model for intestinal absorption.
Materials:
-
This compound (Iron(III)-hydroxide polymaltose complex)
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in sterile water or cell culture medium. Further dilute to desired concentrations (e.g., 10, 50, 100, 200, 400 µg/mL).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cellular Iron Uptake (Ferritin Formation Assay)
This protocol quantifies the amount of iron taken up by cells following treatment with this compound by measuring the intracellular ferritin concentration, a key iron storage protein.
Materials:
-
This compound
-
Caco-2 cells
-
Cell culture medium
-
6-well plates
-
Cell lysis buffer
-
Human Ferritin ELISA Kit
-
BCA Protein Assay Kit
Procedure:
-
Seed Caco-2 cells in 6-well plates and grow to confluence.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 24 hours.
-
Wash the cells three times with ice-cold PBS to remove extracellular iron.
-
Lyse the cells using a suitable cell lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
-
Measure the ferritin concentration in the cell lysates using a Human Ferritin ELISA Kit according to the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein).
In Vitro Antioxidant Capacity (DPPH Assay)
This protocol determines the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well plate
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol (e.g., 10, 50, 100, 200, 400 µg/mL). Prepare ascorbic acid standards similarly.
-
In a 96-well plate, add 100 µL of each this compound concentration or ascorbic acid standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Analysis of NF-κB Signaling Pathway
This protocol investigates the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation. Here, we focus on the nuclear translocation of the p65 subunit as an indicator of NF-κB activation, which can be assessed by immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Nuclear and Cytoplasmic Extraction Kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated for Western blot, fluorescently-labeled for immunofluorescence)
-
Western blotting or immunofluorescence imaging equipment
Procedure (Western Blotting):
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Wash cells with PBS and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine protein concentrations of both fractions.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against p65.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the relative amount of p65 in the nuclear versus the cytoplasmic fraction.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of this compound. By assessing its effects on cell viability, iron uptake, antioxidant potential, and inflammatory signaling, researchers can gain a deeper understanding of the cellular and molecular impacts of this iron(III)-hydroxide polymaltose complex. This knowledge is fundamental for its application in both basic research and the development of iron-based therapeutics.
References
Application of Teferrol (Iron(III)-Hydroxide Polymaltose Complex) in Anemia Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Teferrol, an iron(III)-hydroxide polymaltose complex (IPC), is an oral iron preparation utilized in the treatment of iron deficiency anemia (IDA). Its macromolecular structure, consisting of a ferric hydroxide core stabilized by a polymaltose shell, is designed to facilitate controlled iron absorption and improve tolerability compared to conventional ferrous iron salts.[1][2][3] This document provides a comprehensive overview of the application of this compound in anemia research, summarizing key quantitative data from clinical studies and detailing relevant experimental protocols.
I. Quantitative Data Summary
The efficacy of this compound in treating iron deficiency anemia has been evaluated in various clinical trials, often in comparison to ferrous sulfate. The following tables summarize the key hematological outcomes from these studies.
Table 1: Efficacy of this compound (IPC) vs. Ferrous Sulfate in Pediatric Patients with Iron Deficiency Anemia
| Parameter | Treatment Group | Baseline (Mean ± SD) | 1 Month (Mean ± SD) | 4 Months (Mean ± SD) | p-value (vs. Baseline) |
| Hemoglobin (g/dL) | IPC (5 mg iron/kg/day) | 9.5 ± 1.1 | 10.6 ± 1.0 | 11.7 ± 0.8 | P = 0.001 |
| Ferrous Sulfate (5 mg iron/kg/day) | 9.4 ± 1.6 | 11.2 ± 0.9 | 12.4 ± 1.0 | P = 0.001 | |
| Increase in Hemoglobin (g/dL) | IPC | - | 1.2 ± 0.9 | 2.3 ± 1.3 | P = 0.001 |
| Ferrous Sulfate | - | 1.8 ± 1.7 | 3.0 ± 2.3 | P = 0.001 |
Data extracted from a prospective, open-label, randomized study in 103 children aged >6 months with IDA.[4][5]
Table 2: Efficacy of this compound (IPC) vs. Ferrous Sulfate in Pregnant Women with Iron Deficiency Anemia
| Parameter | Treatment Group | Baseline (Mean ± SD) | 8 Weeks (Mean ± SD) | p-value (vs. Baseline) |
| Hemoglobin (g/dL) | IPC (100 mg elemental iron daily) | < 9 | Increased by 2.72 ± 1.55 | < 0.001 |
| Ferrous Sulfate (120 mg elemental iron daily) | < 9 | Increased by 2.9 ± 1.08 | < 0.001 | |
| Serum Ferritin (mcg/L) | IPC | 10.93 ± 4.14 | 33.52 ± 10.57 | < 0.001 |
| Ferrous Sulfate | 11.38 ± 8.5 | 28.22 ± 10.40 | < 0.001 | |
| Serum Iron (mcg/dL) | IPC | 67.29 ± 9.12 | 105.61 ± 15.22 | < 0.001 |
| Ferrous Sulfate | 65.75 ± 21.45 | 108.88 ± 42.5 | < 0.001 |
Data from a randomized, double-blind, parallel-group study in 100 pregnant women.[6]
Table 3: Comparative Efficacy of this compound (IPC) and Ferrous Sulfate in Adults with Iron Deficiency Anemia (Meta-analysis)
| Parameter | Treatment Group | End of Study (8-13 weeks) (Mean ± SD) | Weighted Mean Difference (95% CI) |
| Hemoglobin (g/dL) | IPC (n=319) | 12.13 ± 1.19 | 0.01 (-0.23, 0.21) |
| Ferrous Sulfate (n=238) | 11.94 ± 1.84 | ||
| Adverse Drug Reactions (%) | IPC | 14.9% | p < 0.001 |
| Ferrous Sulfate | 34.1% |
Data from a meta-analysis of six comparative studies in adult patients.[7]
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound for anemia.
Protocol 1: Randomized Controlled Trial Comparing this compound (IPC) and Ferrous Sulfate in a Pediatric Population
Objective: To compare the efficacy, tolerability, and acceptability of this compound (IPC) and ferrous sulfate in children with iron deficiency anemia.[4][5]
Study Design:
-
Prospective, open-label, randomized, parallel-group study.
-
Duration: 4 months.
-
Participants: 103 children aged >6 months with a diagnosis of iron deficiency anemia (hemoglobin levels appropriate for age, low serum ferritin, and/or low transferrin saturation).
Methodology:
-
Patient Screening and Enrollment:
-
Obtain informed consent from parents or legal guardians.
-
Conduct a baseline assessment including medical history, physical examination, and hematological tests (complete blood count, serum iron, serum ferritin, total iron-binding capacity).
-
-
Randomization:
-
Randomly assign eligible participants to one of two treatment groups:
-
Group A: this compound (IPC) administered once daily.
-
Group B: Ferrous sulfate administered twice daily.
-
-
Both treatments are dosed at 5 mg of elemental iron per kg of body weight per day.
-
-
Treatment Administration:
-
Instruct parents on the correct administration of the assigned iron preparation.
-
Monitor compliance at follow-up visits.
-
-
Follow-up and Data Collection:
-
Schedule follow-up visits at 1 and 4 months post-randomization.
-
At each visit, perform a clinical assessment and collect blood samples for hematological analysis.
-
Record any adverse events reported by the parents, with a focus on gastrointestinal side effects.
-
Assess treatment acceptability using a scoring system where parents rate the ease of administration and the child's acceptance of the medication.
-
-
Laboratory Analysis:
-
Perform complete blood counts using an automated hematology analyzer.
-
Measure serum iron, total iron-binding capacity, and serum ferritin levels using standard laboratory assays (e.g., colorimetric assays for iron and immunoassays for ferritin).
-
-
Statistical Analysis:
-
Compare baseline characteristics between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).
-
Analyze the change in hematological parameters from baseline to follow-up points within and between groups using paired and unpaired t-tests or ANOVA.
-
Compare the incidence of adverse events and acceptability scores between the groups using the chi-square test or Mann-Whitney U test.
-
Protocol 2: Double-Blind, Randomized Trial of this compound (IPC) in Pregnant Women with Anemia
Objective: To compare the efficacy, safety, and compliance of this compound (IPC) with ferrous sulfate in pregnant women with iron deficiency anemia.[6]
Study Design:
-
Randomized, double-blind, parallel-group study.
-
Duration: 8 weeks.
-
Participants: 100 pregnant women between 14 and 27 weeks of gestation with hemoglobin < 9 g/dL and serum ferritin < 12 mcg/L.
Methodology:
-
Participant Recruitment and Baseline Assessment:
-
Obtain written informed consent.
-
Screen pregnant women for eligibility based on inclusion and exclusion criteria.
-
Collect baseline data including demographic information, obstetric history, and hematological parameters (Hb, packed cell volume, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, serum iron, and serum ferritin).
-
-
Randomization and Blinding:
-
Randomly allocate participants to receive either this compound (IPC) or ferrous sulfate.
-
Ensure both the investigators and the participants are blinded to the treatment allocation. This can be achieved by using identical-looking capsules for both treatments.
-
-
Intervention:
-
Group A: this compound (IPC) at a dose of 100 mg elemental iron daily.
-
Group B: Ferrous sulfate at a dose of 120 mg elemental iron daily.
-
Dispense the medication for the 8-week study period.
-
-
Monitoring and Follow-up:
-
Schedule follow-up visits at 4 and 8 weeks.
-
At each visit, assess for adverse drug reactions through a structured questionnaire.
-
Monitor compliance by counting the remaining pills.
-
Collect blood samples at the 8-week visit for repeat hematological analysis.
-
-
Outcome Measures:
-
Primary efficacy endpoints: Change in hemoglobin, serum iron, and serum ferritin from baseline to 8 weeks.
-
Safety endpoint: Incidence and severity of adverse drug reactions.
-
Compliance rate.
-
-
Laboratory Procedures:
-
Analyze blood samples for hematological parameters using standardized and validated laboratory methods.
-
-
Statistical Analysis:
-
Use paired and unpaired t-tests to analyze differences in hematological parameters within and between the groups, respectively.
-
Employ the chi-square test to compare the incidence of adverse drug reactions between the two groups.
-
A p-value of < 0.05 is considered statistically significant.
-
III. Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in anemia studies.
Caption: Mechanism of this compound (IPC) Absorption and Utilization.
References
- 1. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 2. wbcil.com [wbcil.com]
- 3. mims.com:443 [mims.com:443]
- 4. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Efficacy, Tolerability, and Cost of Iron Polymaltose Complex With Ferrous Sulphate in the Treatment of Iron Deficiency Anemia in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron(III)-hydroxide polymaltose complex in iron deficiency anemia / review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Teferrol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a comprehensive guide to the analytical methods for quantifying Teferrol in biological samples, such as plasma and serum. The protocols detailed herein are designed to serve as a foundational framework for researchers, offering robust methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.[1][2][3]
While specific quantitative data for this compound is not widely available in published literature, this application note presents a generalized yet detailed approach that can be adapted and validated for the specific physicochemical properties of this compound. The principles and procedures described are based on established bioanalytical method development and validation guidelines.
Data Presentation: Quantitative Method Parameters
The following table summarizes the hypothetical performance characteristics of an LC-MS/MS method for the quantification of this compound. These values represent typical targets for a validated bioanalytical method and should be established during method validation studies.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (Range) | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 80% |
Experimental Protocols
Biological Sample Preparation: Plasma and Serum
Proper collection and preparation of biological samples are critical for accurate and reproducible results.[4][5][6] The following protocol outlines the steps for preparing plasma and serum from whole blood.
Materials:
-
Whole blood
-
Anticoagulant-treated tubes (e.g., EDTA for plasma)[5]
-
Serum separator tubes
-
Refrigerated centrifuge
-
Pipettes and polypropylene tubes
Protocol for Plasma Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Gently invert the tubes several times to ensure thorough mixing with the anticoagulant.
-
Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C.[5]
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to clean polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
Protocol for Serum Preparation:
-
Collect whole blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.[5]
-
Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C.[5]
-
The gel barrier will separate the serum from the clotted blood.
-
Carefully decant or pipette the serum into clean polypropylene tubes.
-
Store the serum samples at -80°C until analysis.
This compound Extraction from Plasma/Serum: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.[3][6]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (a structurally similar molecule to this compound)
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw the plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the IS solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% ACN with 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the quantification of this compound. The specific parameters will need to be optimized for this compound and the available instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [M+H]⁺ > fragment ion (to be determined)
-
Internal Standard: [M+H]⁺ > fragment ion (to be determined)
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Collision Gas: Nitrogen
Visualizations
References
Teferrol (Iron Polymaltose Complex) as a Therapeutic Agent in Preclinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teferrol, generically known as iron polymaltose complex or ferric hydroxide polymaltose complex, is a therapeutic agent developed for the treatment of iron deficiency and iron deficiency anemia. It is a macromolecular complex of polynuclear iron(III)-hydroxide and a polymaltose ligand. In preclinical trials, this compound has been investigated for its efficacy, safety, and pharmacokinetic profile, often in comparison to ferrous sulfate, a commonly used iron supplement. These studies have primarily utilized rodent and piglet models of iron deficiency anemia. This document provides detailed application notes and protocols based on the available preclinical data.
Application Notes
This compound is designed to provide a controlled and slow release of iron, which is thought to reduce the incidence of gastrointestinal side effects commonly associated with ferrous salts. The proposed mechanism of action involves the active and regulated absorption of iron from the complex in the intestine.
Therapeutic Rationale
The primary therapeutic application of this compound in preclinical studies is the correction of iron deficiency anemia. The rationale for its use is based on its potential for improved tolerability and a favorable safety profile compared to conventional iron salts. The complex structure of this compound is believed to prevent the release of large amounts of free iron in the gastrointestinal tract, thereby minimizing oxidative stress and local toxicity.
Preclinical Efficacy
Preclinical studies in anemic animal models have demonstrated the efficacy of this compound in restoring hematological parameters. Treatment with this compound has been shown to increase hemoglobin levels, serum iron, and transferrin saturation.
Safety and Tolerability
A key focus of preclinical investigations has been the safety and tolerability of this compound. These studies have shown that this compound has a significantly higher LD50 (lethal dose, 50%) compared to ferrous sulfate in rats, indicating a wider safety margin. Furthermore, preclinical evidence suggests that this compound induces less oxidative stress in tissues like the liver compared to ferrous salts.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies involving this compound (Iron Polymaltose Complex).
| Table 1: Comparative Toxicity of Oral Iron Preparations in Rats | |
| Compound | LD100 (mg/kg) |
| This compound (Iron Polymaltose Complex) | > 1000 |
| Ferrous Sulfate | 350 |
| Table 2: Efficacy of this compound in a Rat Model of Iron Deficiency Anemia | |||
| Parameter | Anemic Control | This compound Treated | Ferrous Sulfate Treated |
| Hemoglobin (g/dL) | Significantly lower than treated groups | Significant increase from baseline | Significant increase from baseline |
| Serum Iron (µg/dL) | Significantly lower than treated groups | Significant increase from baseline | Significant increase from baseline |
| Transferrin Saturation (%) | Significantly lower than treated groups | Significant increase from baseline | Significant increase from baseline |
| Liver Oxidative Stress Markers | Elevated | Lower than Ferrous Sulfate group | Elevated compared to this compound group |
| Table 3: Pharmacokinetic Parameters of this compound in Rats | |
| Parameter | Observation |
| Absorption | Active, controlled mechanism |
| Bioavailability | Comparable to ferrous sulfate for hemoglobin synthesis |
| Serum Iron Increase | Slower and lower peak compared to ferrous sulfate |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of this compound are provided below.
Protocol 1: Induction of Iron Deficiency Anemia in a Rat Model
Objective: To establish a consistent and reproducible model of iron deficiency anemia in rats for the evaluation of therapeutic agents.
Materials:
-
Wistar or Sprague-Dawley rats (weanling, approximately 21 days old)
-
Iron-deficient diet (commercially available or custom-formulated with <5 mg iron/kg)
-
Standard rodent chow (for control group)
-
Metabolic cages for individual housing and monitoring of food intake
-
Deionized water
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Hematology analyzer
Procedure:
-
Acclimatize weanling rats for 5-7 days on a standard rodent diet.
-
Randomly assign rats to a control group (standard diet) and an iron-deficient group (iron-deficient diet).
-
House rats individually in metabolic cages to monitor food and water intake accurately.
-
Provide the respective diets and deionized water ad libitum for a period of 4-6 weeks.[1][2]
-
Monitor body weight and food consumption weekly.
-
At the end of the induction period, collect blood samples to confirm the anemic state. Anemia is typically characterized by significantly lower hemoglobin levels (e.g., < 7 g/dL), hematocrit, and serum iron compared to the control group.[3]
-
Once the anemic model is established, the rats are ready for the therapeutic intervention study.
Protocol 2: Evaluation of Therapeutic Efficacy
Objective: To assess the efficacy of this compound in treating iron deficiency anemia in the established rat model.
Materials:
-
Anemic rats (from Protocol 1)
-
This compound (Iron Polymaltose Complex) solution/suspension
-
Ferrous sulfate solution (as a comparator)
-
Vehicle control (e.g., deionized water)
-
Oral gavage needles
-
Equipment for blood collection and hematological analysis
Procedure:
-
Divide the anemic rats into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Ferrous sulfate).
-
Administer the respective treatments orally via gavage once daily for a specified period (e.g., 2-4 weeks). Dosages should be based on elemental iron content.
-
Continue to provide the iron-deficient diet to all groups during the treatment period to ensure that the only source of iron is from the therapeutic intervention.
-
Monitor body weight and general health of the animals throughout the study.
-
Collect blood samples at baseline (before treatment) and at specified time points during and at the end of the treatment period.
-
Analyze blood samples for hematological parameters including hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), serum iron, and total iron-binding capacity (TIBC) to calculate transferrin saturation.[4][5]
Protocol 3: Assessment of Oxidative Stress
Objective: To evaluate the effect of this compound on oxidative stress markers in tissues.
Materials:
-
Tissue samples (e.g., liver) collected from euthanized animals at the end of the therapeutic study.
-
Phosphate buffered saline (PBS)
-
Homogenizer
-
Reagents and kits for measuring oxidative stress markers (e.g., malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx)).
-
Spectrophotometer
Procedure:
-
At the end of the treatment period, euthanize the rats and immediately excise the liver.
-
Rinse the liver with ice-cold PBS to remove any blood.
-
Weigh a portion of the liver tissue and homogenize it in ice-cold buffer as specified by the assay kit manufacturer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use the supernatant to measure the levels of oxidative stress markers according to the instructions of the respective commercial assay kits.
-
Measure protein concentration in the supernatant to normalize the results.
-
Compare the levels of oxidative stress markers between the different treatment groups.
Visualizations
Signaling Pathway of Iron Polymaltose Complex Uptake
The following diagram illustrates the proposed mechanism of cellular uptake of iron from the iron polymaltose complex. This process is characterized by a controlled, active transport mechanism that differs from the passive diffusion of ferrous iron.
Caption: Proposed cellular uptake pathway of iron from this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical experimental workflow for the preclinical evaluation of this compound in a rat model of iron deficiency anemia.
Caption: Experimental workflow for this compound preclinical evaluation.
References
- 1. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of AOS–iron on iron deficiency anemia in rats - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08451C [pubs.rsc.org]
- 4. 2.5. Assessment of Rat Blood on Hematological Indices and Preparation of Blood Sample [bio-protocol.org]
- 5. tandfonline.com [tandfonline.com]
Methodology for In Vivo Efficacy Assessment of Teferrol (Iron Polymaltose Complex)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Teferrol, a compound based on iron polymaltose complex (IPC), is utilized in conditions related to iron imbalance. This document provides detailed application notes and protocols for the in vivo assessment of this compound's efficacy, with a primary focus on its established application in treating iron deficiency anemia. Additionally, it outlines methodologies for studying iron overload, a condition for which this compound is not indicated, to provide a comprehensive resource for researchers in iron metabolism.
Iron polymaltose complex is a macromolecular complex of ferric hydroxide and polymaltose. This structure allows for the controlled delivery of iron, minimizing free iron in the gastrointestinal tract and reducing the potential for oxidative stress compared to ferrous salts.
Section 1: Efficacy Assessment of this compound in Iron Deficiency Anemia
Rationale and Approach
The primary therapeutic indication for this compound (iron polymaltose complex) is the treatment of iron deficiency anemia (IDA). The in vivo efficacy of this compound in this context is assessed by its ability to correct hematological parameters and replenish iron stores in an animal model of IDA.
Experimental Protocol: Iron Deficiency Anemia Rat Model
This protocol details the induction of iron deficiency anemia in rats and subsequent treatment with this compound.
1.2.1. Animal Model
-
Species: Wistar or Sprague-Dawley rats (female, 6-8 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a low-iron diet and deionized water.
1.2.2. Induction of Iron Deficiency Anemia
-
Acclimatize rats for one week with a standard diet.
-
Switch to a low-iron diet (≤5 ppm iron) for 4-6 weeks.
-
Monitor hematological parameters weekly to confirm the development of anemia. Anemia is typically characterized by a significant decrease in hemoglobin (Hb), hematocrit (Hct), and serum iron levels.
1.2.3. Treatment Protocol
-
Once anemia is established, randomize animals into the following groups (n=8-10 per group):
-
Control Group: Continue on the low-iron diet and receive vehicle (e.g., deionized water) by oral gavage.
-
This compound-Treated Group: Continue on the low-iron diet and receive this compound (dose to be determined based on preclinical studies, e.g., 5-10 mg iron/kg body weight) by oral gavage daily for 2-4 weeks.
-
Reference Group (Optional): Continue on the low-iron diet and receive a standard iron supplement (e.g., ferrous sulfate at a comparable iron dose) by oral gavage.
-
1.2.4. Endpoint Measurements
-
Hematological Analysis: Collect blood samples (e.g., via tail vein) at baseline and at weekly intervals. Analyze for:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
-
Biochemical Analysis: At the end of the study, collect terminal blood samples for:
-
Serum iron
-
Total Iron Binding Capacity (TIBC)
-
Transferrin Saturation (TSAT%)
-
Serum ferritin
-
-
Organ Iron Content: Harvest liver and spleen to determine non-heme iron content using methods such as spectrophotometry after acid digestion.
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Hematological Parameters in an Iron Deficiency Anemia Rat Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference Group (e.g., Ferrous Sulfate) |
| Baseline Hb (g/dL) | Value ± SD | Value ± SD | Value ± SD |
| Final Hb (g/dL) | Value ± SD | Value ± SD | Value ± SD |
| Baseline Hct (%) | Value ± SD | Value ± SD | Value ± SD |
| Final Hct (%) | Value ± SD | Value ± SD | Value ± SD |
| Baseline Serum Iron (µg/dL) | Value ± SD | Value ± SD | Value ± SD |
| Final Serum Iron (µg/dL) | Value ± SD | Value ± SD | Value ± SD |
Table 2: Iron Store Parameters in an Iron Deficiency Anemia Rat Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference Group (e.g., Ferrous Sulfate) |
| Final Serum Ferritin (ng/mL) | Value ± SD | Value ± SD | Value ± SD |
| Final Liver Iron (µg/g tissue) | Value ± SD | Value ± SD | Value ± SD |
| Final Spleen Iron (µg/g tissue) | Value ± SD | Value ± SD | Value ± SD |
Visualization of Experimental Workflow
Section 2: Methodology for In Vivo Assessment of Iron Overload
Rationale and Approach
Iron overload is a pathological condition characterized by the toxic accumulation of iron in various organs. While this compound is an iron supplement and not a treatment for iron overload, understanding the methodologies to study this condition is crucial for iron metabolism research. This section provides protocols for inducing and assessing iron overload in animal models. Established treatments for iron overload involve the use of iron chelators.
Experimental Protocol: Iron Overload Mouse Model
This protocol details the induction of iron overload in mice using iron dextran.
2.2.1. Animal Model
-
Species: C57BL/6 or BALB/c mice (male, 6-8 weeks old)
-
Housing: Standard laboratory conditions.
2.2.2. Induction of Iron Overload
-
Acclimatize mice for one week.
-
Administer iron dextran (100 mg/kg body weight) via intraperitoneal (i.p.) injection once weekly for 4-8 weeks.[1]
-
Alternatively, a single high dose of iron dextran (e.g., 500 mg/kg) can be administered.
-
Allow a 2-4 week equilibration period after the final injection for iron to distribute to tissues.
2.2.3. Assessment of Iron Overload
-
Biochemical Analysis: Collect blood to measure:
-
Serum iron
-
TIBC
-
Transferrin Saturation (TSAT%)
-
Serum ferritin
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
-
Histological Analysis:
-
Harvest liver, spleen, and heart.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Perls' Prussian blue to visualize iron deposits.
-
-
Quantitative Organ Iron:
-
Determine non-heme iron content in liver, spleen, and heart tissue homogenates.
-
Data Presentation
Table 3: Parameters for Assessing Iron Overload in a Mouse Model
| Parameter | Control Group (Vehicle) | Iron Overload Group (Iron Dextran) |
| Serum Iron (µg/dL) | Value ± SD | Value ± SD |
| Transferrin Saturation (%) | Value ± SD | Value ± SD |
| Serum Ferritin (ng/mL) | Value ± SD | Value ± SD |
| Liver Iron (µg/g tissue) | Value ± SD | Value ± SD |
| Spleen Iron (µg/g tissue) | Value ± SD | Value ± SD |
| Heart Iron (µg/g tissue) | Value ± SD | Value ± SD |
| Perls' Prussian Blue Staining (Liver) | Grade (0-4) | Grade (0-4) |
Visualization of Iron Overload and Chelation Workflow
Section 3: Signaling Pathways in Iron Homeostasis
Hepcidin-Ferroportin Axis
The master regulator of systemic iron homeostasis is the hepcidin-ferroportin axis. Hepcidin, a peptide hormone primarily produced by the liver, controls the concentration of iron in the plasma. It functions by binding to ferroportin, the only known cellular iron exporter, leading to its internalization and degradation. This action blocks the release of iron from enterocytes (dietary absorption), macrophages (recycling of senescent red blood cells), and hepatocytes (iron stores).
-
In Iron Deficiency: Hepcidin expression is suppressed, leading to increased ferroportin on cell surfaces and greater iron release into the circulation.
-
In Iron Overload and Inflammation: Hepcidin expression is induced, which restricts iron release from cells.
Visualization of the Hepcidin-Ferroportin Signaling Pathway
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized based on specific research goals and institutional animal care and use committee (IACUC) guidelines. The information regarding iron overload is for research context and does not imply an endorsement for the use of this compound in this condition.
References
Teferrol (Iron(III)-Hydroxide Polymaltose Complex) for Iron Supplementation in Research Diets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teferrol, chemically known as Iron(III)-Hydroxide Polymaltose Complex (IPC), is a water-soluble, macromolecular complex of polynuclear iron(III)-hydroxide and partially hydrolyzed dextrin (polymaltose). It is utilized as an iron supplement in both clinical and research settings to address iron deficiency and iron-deficiency anemia. For researchers, this compound offers a valuable tool for studying iron metabolism, hematopoiesis, and the efficacy of various iron supplementation strategies in preclinical models. Its non-ionic nature is suggested to result in a lower incidence of gastrointestinal side effects compared to traditional ferrous iron salts, a factor that can be critical in maintaining the integrity of animal studies.
These application notes provide comprehensive protocols and data for the use of this compound in research diets, particularly for rodent models of iron-deficiency anemia.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound (Iron(III)-Hydroxide Polymaltose Complex) in animal models.
Table 1: Hematological and Biochemical Parameters in Anemic Pregnant Rats Treated with Iron(III)-Hydroxide Polymaltose Complex (IPC) [1][2]
| Parameter | Anemic Control | IPC Treated (2 mg iron/kg bw/day) | Ferrous Sulfate (FS) Treated (2 mg iron/kg bw/day) | Ferrous Fumarate (FF) Treated (2 mg iron/kg bw/day) |
| Dam | ||||
| Hemoglobin (g/dL) | 8.5 ± 0.4 | 11.2 ± 0.5 | 11.5 ± 0.6 | 11.4 ± 0.5 |
| Serum Iron (µg/dL) | 45 ± 8 | 115 ± 12 | 120 ± 15 | 118 ± 14 |
| Transferrin Saturation (%) | 12 ± 3 | 35 ± 5 | 38 ± 6 | 36 ± 5 |
| Fetus | ||||
| Hemoglobin (g/dL) | 9.2 ± 0.6 | 12.1 ± 0.7 | 12.3 ± 0.8 | 12.2 ± 0.7 |
| Serum Iron (µg/dL) | 55 ± 9 | 125 ± 15 | 130 ± 18 | 128 ± 16* |
*p < 0.05 compared to Anemic Control. Data are presented as mean ± SD.
Table 2: Oxidative Stress and Inflammatory Markers in Tissues of Anemic Pregnant Rats and Fetuses Following IPC Treatment [1][2][3]
| Marker | Tissue | Anemic Control | IPC Treated | Ferrous Sulfate (FS) Treated |
| Malondialdehyde (MDA) | Dam Liver | High | Normal | High |
| Catalase Activity | Dam Liver | Low | Normal | High |
| Glutathione Peroxidase (GPx) Activity | Dam Liver | Low | Normal | High |
| TNF-α Expression | Placenta | High | Normal | High |
| IL-6 Expression | Placenta | High | Normal | High |
| HIF-1α Expression | Placenta | High | Partially Lowered | Elevated |
Table 3: Comparative Efficacy of Iron(III)-Hydroxide Polymaltose Complex in a Rat Model of Colitis [3]
| Parameter | Colitic Control | IPC Treated (5 mg iron/kg bw/day) | Ferrous Sulfate (FS) Treated (5 mg iron/kg bw/day) | |---|---|---|---|---| | Body Weight Change (%) | -10.2 ± 2.5 | -9.8 ± 3.1 | -18.5 ± 4.2* | | Crypt Injury Score | 2.8 ± 0.4 | 2.9 ± 0.5 | 3.9 ± 0.6* | | Inflammation Score | 2.5 ± 0.3 | 2.6 ± 0.4 | 3.7 ± 0.5* | | Colonic TNF-α Expression | High | High | Significantly Higher | | Colonic IL-6 Expression | High | High | Significantly Higher |
*p < 0.05 compared to Colitic Control and IPC Treated.
Experimental Protocols
Protocol 1: Induction of Iron-Deficiency Anemia in Rodents
This protocol describes the induction of iron-deficiency anemia in rats or mice using a modified AIN-93G diet.
Materials:
-
Weanling Sprague-Dawley or Wistar rats (or C57BL/6 mice)
-
AIN-93G purified diet with modified iron content (2-6 mg Fe/kg)[4][5][6]
-
Standard AIN-93G diet (control group) containing normal iron levels (e.g., 45 mg Fe/kg)[6]
-
Metabolic cages for individual housing and monitoring of food intake
-
Deionized water
-
Equipment for blood collection (e.g., tail vein sampling)
-
Hematology analyzer
Procedure:
-
Acclimatization: Upon arrival, acclimatize the animals for one week while feeding them a standard chow diet.
-
Group Allocation: Randomly assign animals to a control group and an iron-deficient (ID) group.
-
Dietary Intervention:
-
Induction Period: Maintain the animals on their respective diets for a period of 3 to 4 weeks to induce iron-deficiency anemia.[4]
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., twice weekly).
-
At the end of the induction period, collect a small blood sample (e.g., from the tail vein) to confirm the anemic state. Anemia is typically characterized by significantly lower hemoglobin levels (e.g., < 10 g/dL in rats) compared to the control group.[7]
-
Protocol 2: Preparation and Administration of this compound (IPC) in Research Diets
This protocol outlines two common methods for administering this compound: incorporation into the diet and oral gavage.
Method A: Incorporation into Diet
-
Diet Preparation:
-
Calculate the required amount of this compound (IPC) to achieve the desired iron concentration in the diet (e.g., 10 mg Fe/kg of diet).[4]
-
Thoroughly mix the powdered this compound with the powdered iron-deficient AIN-93G diet to ensure a homogenous distribution. A geometric dilution method is recommended.
-
The diet can then be pelleted if required.
-
-
Administration: Provide the this compound-supplemented diet to the anemic animals ad libitum for the duration of the treatment period (e.g., 2 weeks).[4]
Method B: Oral Gavage
-
Solution Preparation:
-
Administration:
-
Weigh the animal to determine the precise volume of the solution to be administered. The maximum recommended gavage volume for rats is 10-20 ml/kg.[9][10]
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[9][11]
-
Carefully insert the gavage needle into the esophagus and administer the solution slowly.[12][13]
-
Administer the this compound solution daily for the specified treatment period.
-
Protocol 3: Assessment of Efficacy
This protocol details the measurement of key parameters to evaluate the effectiveness of this compound supplementation.
1. Hematological Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia or from the retro-orbital sinus.
-
Parameters: Analyze the blood for:
-
Hemoglobin (Hb) concentration
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
2. Iron Status Biomarkers:
-
Sample Preparation: Centrifuge a portion of the blood sample to obtain serum.
-
Parameters: Measure the following in the serum:
-
Serum Iron
-
Total Iron Binding Capacity (TIBC)
-
Transferrin Saturation (calculated as (Serum Iron / TIBC) x 100)
-
Serum Ferritin
-
3. Tissue Iron Stores:
-
Tissue Collection: Harvest organs such as the liver and spleen.
-
Analysis: Determine the non-heme iron concentration in the tissues using established colorimetric methods.
4. Oxidative Stress and Inflammation Markers (Optional): [3][14]
-
Tissue Homogenization: Prepare homogenates of tissues like the liver, heart, kidneys, and colon.
-
Parameters:
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione peroxidase (GPx).[14]
-
Inflammation: Quantify the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using methods like ELISA or qPCR.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound in a rodent model of iron-deficiency anemia.
Caption: Proposed mechanism of intestinal absorption of this compound (IPC) compared to ferrous iron salts.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Effects of iron polymaltose complex, ferrous fumarate and ferrous sulfate treatments in anemic pregnant rats, their fetuses and placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrous sulfate, but not iron polymaltose complex, aggravates local and systemic inflammation and oxidative stress in dextran sodium sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of the iron deficient metabolic response in rats fed either an AIN-76 or AIN-93 based diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. dovepress.com [dovepress.com]
Synthesizing an Essential Therapeutic: Application Notes and Protocols for Iron Polymaltose Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Iron Polymaltose Complex (IPC), a crucial active pharmaceutical ingredient for the treatment of iron-deficiency anemia. The following sections outline various synthesis techniques, offering step-by-step methodologies and quantitative data to guide researchers in the development and optimization of IPC production.
Application Notes
Iron Polymaltose Complex is a macromolecular complex of iron(III) hydroxide and polymaltose, a dextrin derivative.[1] Unlike simple iron salts, the iron in IPC is present in a non-ionic form, which is thought to contribute to its favorable tolerability profile by minimizing gastrointestinal side effects.[2] The complex is designed to provide a controlled release of iron for absorption in the small intestine.[1][3]
The synthesis of IPC is a critical process that determines the final product's stability, iron content, and bioavailability. Key quality attributes of the polymaltose starting material, such as its intrinsic viscosity, and the precise control of reaction conditions, including pH and temperature, are paramount for a successful and reproducible synthesis.[4][5] The goal is to produce a stable, water-soluble complex with a high iron content, suitable for pharmaceutical formulations.[3][4]
Several synthetic strategies have been developed, primarily involving the reaction of an iron(III) salt with polymaltose in an aqueous alkaline medium or the direct reaction of freshly prepared iron(III) hydroxide with polymaltose.[5][6] Subsequent purification steps are essential to remove unreacted reagents and byproducts, yielding a product with the desired specifications.[4]
Experimental Workflows
The general synthesis process for Iron Polymaltose Complex can be visualized as a series of sequential steps. The following diagrams illustrate two common synthesis pathways.
Caption: Workflow for IPC synthesis using an iron(III) salt.
References
- 1. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cphi-online.com [cphi-online.com]
- 4. CH397628A - Process for the preparation of therapeutically useful iron (III) hydroxide-polymaltose complexes - Google Patents [patents.google.com]
- 5. US3076798A - Process for preparing a ferric hydroxide polymaltose complex - Google Patents [patents.google.com]
- 6. US20130157974A1 - Preparation Comprising Iron(III) Complex Compounds And Redox-Active Substance(s) - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating Teferrol's Iron Delivery Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Teferrol and its Iron Delivery Mechanism
This compound is an iron supplement containing an iron(III)-hydroxide polymaltose complex (IPC).[1] This formulation is designed for oral administration to treat iron deficiency and iron-deficiency anemia.[1] Unlike simple ferrous salts, the complexed nature of iron in this compound is intended to improve gastrointestinal tolerability by controlling the interaction of iron with the intestinal mucosa.[1] While the precise cellular uptake mechanism of iron from the polymaltose complex is a subject of ongoing research, it is hypothesized to involve a controlled release of iron at the cellular level, potentially differing from the direct uptake of ferrous iron. These application notes provide detailed protocols for cell-based assays to elucidate the efficacy of this compound in delivering iron to cells and to investigate the underlying cellular mechanisms.
Principle of Cell-Based Iron Delivery Assays
To evaluate the efficacy of an iron supplement at the cellular level, a series of assays can be employed to quantify intracellular iron pools and to understand the cellular response to iron administration. The key parameters to be assessed are:
-
Labile Iron Pool (LIP): This is the pool of chelatable, redox-active iron within the cell. The size of the LIP is a direct indicator of recent iron uptake.
-
Iron Storage: Cells store excess iron in the protein ferritin. Measuring ferritin levels provides an indication of the cell's capacity to safely store the iron delivered by the supplement.
-
Iron Uptake Machinery: The expression of proteins involved in iron transport, such as the transferrin receptor 1 (TfR1), is tightly regulated by intracellular iron levels. Changes in TfR1 expression can indicate a cellular response to iron supplementation.
This document outlines protocols for three key assays to measure these parameters:
-
Calcein-AM Assay: To quantify changes in the intracellular labile iron pool.
-
Ferritin Immunoassay: To measure the amount of iron stored in ferritin.
-
Transferrin Receptor 1 (TfR1) Expression Analysis: To assess the cellular iron status.
Experimental Protocols
Calcein-AM Assay for Labile Iron Pool (LIP) Measurement
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, releasing the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to intracellular labile iron.[2][3][4][5] Therefore, an increase in intracellular labile iron will result in a decrease in calcein fluorescence.
Materials:
-
Cell line (e.g., Caco-2, HepG2, or K562)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
This compound solution (prepared in a suitable vehicle)
-
Ferric ammonium citrate (FAC) or Ferrous sulfate (FeSO₄) as a positive control
-
Deferoxamine (DFO) as an iron chelator (negative control)
-
Calcein-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare fresh solutions of this compound, FAC (or FeSO₄), and DFO in cell culture medium.
-
Remove the old medium from the wells and wash once with PBS.
-
Add 100 µL of the treatment solutions (e.g., varying concentrations of this compound, a fixed concentration of FAC as a positive control, DFO as a negative control, and vehicle-only as a baseline control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Calcein-AM Staining:
-
After incubation, gently wash the cells twice with warm HBSS.
-
Prepare a 1 µM working solution of Calcein-AM in HBSS.
-
Add 100 µL of the Calcein-AM solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess Calcein-AM.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader (Ex: 485 nm, Em: 520 nm).
-
-
Data Analysis:
-
The labile iron pool is inversely proportional to the calcein fluorescence.
-
Calculate the percentage of fluorescence quenching relative to the vehicle control to represent the change in the LIP.
-
Ferritin Immunoassay
Principle: Ferritin is the primary intracellular iron storage protein. An increase in intracellular iron leads to an upregulation of ferritin synthesis to sequester the excess iron safely. A quantitative immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), can be used to measure the concentration of ferritin in cell lysates.
Materials:
-
Cell line (e.g., Caco-2, HepG2)
-
Cell culture medium and supplements
-
This compound solution
-
Ferric ammonium citrate (FAC) as a positive control
-
Vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Human or Mouse Ferritin ELISA Kit (as appropriate for the cell line)
-
Microplate reader for absorbance measurement
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, FAC, and a vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate sample using a BCA protein assay. This is necessary for normalizing the ferritin concentration.
-
-
Ferritin ELISA:
-
Perform the ferritin ELISA according to the manufacturer's instructions. This typically involves:
-
Adding diluted cell lysates and standards to the antibody-coated wells.
-
Incubating to allow ferritin to bind.
-
Washing the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided ferritin standards.
-
Calculate the concentration of ferritin in each sample from the standard curve.
-
Normalize the ferritin concentration to the total protein concentration for each sample (ng of ferritin per mg of total protein).
-
Transferrin Receptor 1 (TfR1) Expression Analysis
Principle: Transferrin receptor 1 (TfR1) is a key protein involved in the uptake of transferrin-bound iron.[6][7][8] Cellular TfR1 expression is post-transcriptionally regulated by the intracellular iron concentration.[6] When intracellular iron levels are high, TfR1 expression is downregulated to prevent further iron uptake. Conversely, in iron-deficient conditions, TfR1 expression is upregulated.[6] TfR1 expression can be assessed at the protein level by Western blotting or flow cytometry, or at the mRNA level by RT-qPCR.
Protocol (Western Blotting):
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from the Ferritin Immunoassay protocol.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TfR1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Also, probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the TfR1 band intensity to the loading control.
-
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on the Labile Iron Pool (LIP)
| Treatment Group | Concentration (µM) | Calcein Fluorescence (Arbitrary Units) | % Fluorescence Quenching (vs. Vehicle) |
| Vehicle Control | - | 10,000 ± 500 | 0% |
| This compound | 10 | 8,500 ± 400 | 15% |
| This compound | 50 | 6,000 ± 350 | 40% |
| This compound | 100 | 4,500 ± 300 | 55% |
| FAC (Positive Control) | 100 | 4,000 ± 250 | 60% |
| DFO (Negative Control) | 100 | 12,000 ± 600 | -20% |
Table 2: Effect of this compound on Cellular Iron Storage (Ferritin Levels)
| Treatment Group | Concentration (µM) | Ferritin Concentration (ng/mg protein) | Fold Change (vs. Vehicle) |
| Vehicle Control | - | 50 ± 5 | 1.0 |
| This compound | 10 | 75 ± 8 | 1.5 |
| This compound | 50 | 150 ± 15 | 3.0 |
| This compound | 100 | 250 ± 20 | 5.0 |
| FAC (Positive Control) | 100 | 300 ± 25 | 6.0 |
Table 3: Effect of this compound on Transferrin Receptor 1 (TfR1) Expression
| Treatment Group | Concentration (µM) | Normalized TfR1 Expression (Relative to Vehicle) |
| Vehicle Control | - | 1.00 ± 0.10 |
| This compound | 10 | 0.85 ± 0.09 |
| This compound | 50 | 0.60 ± 0.07 |
| This compound | 100 | 0.40 ± 0.05 |
| FAC (Positive Control) | 100 | 0.35 ± 0.04 |
Signaling Pathways and Logical Relationships
References
- 1. Safety and efficacy of iron(III)-hydroxide polymaltose complex / a review of over 25 years experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
improving Teferrol stability in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Teferrol (iron(III)-hydroxide polymaltose complex) in solution for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a macromolecular complex of iron(III) hydroxide and polymaltose, used in research and pharmaceutical applications. Maintaining its stability in solution is crucial for obtaining accurate and reproducible experimental results. Degradation of the complex can lead to the precipitation of iron hydroxide and alter the physicochemical properties of the solution, impacting its efficacy and safety.
Q2: What are the main factors that affect this compound stability in solution?
The stability of this compound in solution is primarily influenced by:
-
pH: Extreme pH values can lead to the hydrolysis of the iron-carbohydrate complex.
-
Temperature: Elevated temperatures can accelerate degradation through thermolysis.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
-
Oxidizing agents: The presence of strong oxidizing agents can lead to the oxidation of the carbohydrate component and destabilization of the iron core.
-
Incompatible buffer systems: Certain buffer components may interact with the iron complex, leading to precipitation or degradation.
Q3: What are the visual signs of this compound degradation in solution?
Degradation of a this compound solution can be indicated by:
-
Color change (e.g., darkening or lightening of the solution).
-
Formation of a precipitate or turbidity.
-
A noticeable change in viscosity.
Q4: How can I prevent the precipitation of this compound in my experimental solution?
To prevent precipitation, consider the following:
-
Maintain the pH of the solution within a stable range (generally close to neutral, although specific formulation details may vary).
-
Avoid using buffers that are known to interact with iron, such as phosphate buffers, which can form insoluble iron phosphates.[2]
-
Store solutions protected from light and at a controlled room temperature or refrigerated, as specified for the particular formulation.
-
When diluting this compound, use compatible diluents such as 0.9% sodium chloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound. | Incorrect solvent or buffer. The pH of the solution may be outside the stable range. | Ensure the solvent is appropriate (e.g., water for injection, 0.9% NaCl). Check and adjust the pH of the solution to a suitable range before adding this compound. Consider using a non-interacting buffer system like TRIS. |
| Solution becomes cloudy or forms a precipitate over time. | Slow degradation due to storage conditions (temperature, light exposure). | Store the solution in a dark, temperature-controlled environment (e.g., refrigerator at 2-8°C). Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results. | Degradation of the this compound complex, leading to a change in the concentration of active species. | Perform a stability check of your this compound solution. Quantify the iron content before and after your experiment to ensure its integrity. |
| Color of the solution changes significantly. | Potential oxidation or other chemical degradation of the complex. | Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen). Consider adding a suitable antioxidant if compatible with your experimental setup. |
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of iron polymaltose complex under various stress conditions. Note that specific degradation rates will depend on the exact formulation and experimental conditions.
Table 1: Effect of pH on this compound Stability (Illustrative)
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 3 | 40 | 24 | 15% |
| 5 | 40 | 24 | 5% |
| 7 | 40 | 24 | <2% |
| 9 | 40 | 24 | 8% |
| 11 | 40 | 24 | 20% |
Table 2: Effect of Temperature on this compound Stability at Neutral pH (Illustrative)
| Temperature (°C) | Incubation Time (days) | % Degradation (Illustrative) |
| 4 | 30 | <1% |
| 25 | 30 | 3-5% |
| 40 | 30 | 10-15% |
| 60 | 30 | >25% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound solution under various stress conditions, as recommended by ICH guidelines.[3][4][5][6]
Objective: To identify potential degradation products and pathways for this compound in solution.
Materials:
-
This compound
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
UV-Vis spectrophotometer or HPLC system
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals, neutralize with NaOH, and analyze.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals, neutralize with HCl, and analyze.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at regular intervals and analyze.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at 80°C.
-
Withdraw samples at regular intervals and analyze.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber (ICH Q1B conditions).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both exposed and control solutions at regular intervals and analyze.
-
-
Analysis: Analyze the samples using a suitable stability-indicating method (e.g., size-exclusion chromatography to monitor changes in the complex size, or a spectrophotometric method to quantify free iron). The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[3][5]
Protocol 2: Quantification of Free Iron in this compound Solution
This protocol describes a method to quantify the amount of free iron released from the this compound complex, which is an indicator of its degradation. This method is adapted from a protocol for iron estimation in ferritin.[7]
Objective: To determine the concentration of free Fe(II) in a this compound solution.
Materials:
-
This compound solution
-
Dihydroxyfumarate (DHF) solution (reducing agent)
-
Ferrozine solution (chromogenic agent)
-
Buffer solution (e.g., HEPES or TRIS, pH 7)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested to an appropriate concentration with the buffer solution.
-
Reduction of Fe(III) to Fe(II): Add DHF solution to the diluted this compound solution to reduce any free Fe(III) to Fe(II).
-
Complexation with Ferrozine: Add Ferrozine solution to the mixture. Ferrozine forms a stable, colored complex with Fe(II).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 10 minutes) at room temperature to ensure complete complex formation.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe(II)-Ferrozine complex (typically around 562 nm).
-
Quantification: Determine the concentration of free iron using a standard curve prepared with known concentrations of an Fe(II) standard.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Technical Support Center: Oral Administration of Teferrol (Iron(III)-Hydroxide Polymaltose Complex) in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Teferrol, also known as iron(III)-hydroxide polymaltose complex (IPC), in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its absorption mechanism differ from traditional iron salts?
This compound is an iron supplement containing a complex of ferric hydroxide and polymaltose. Unlike iron salts (e.g., ferrous sulfate), which are absorbed as free iron ions, this compound is absorbed via a different, more controlled mechanism. The iron in the polymaltose complex is taken up by the enterocytes and delivered to the iron-binding proteins within the cell. This difference in uptake mechanism is believed to contribute to its better gastrointestinal tolerability compared to ferrous salts.
Q2: What are the common challenges encountered during the oral administration of this compound in rodents?
The primary challenges associated with the oral administration of this compound in rodents are similar to those for other oral formulations and include:
-
Accurate Dosing: Ensuring each animal receives the precise intended dose can be challenging, especially with voluntary oral administration methods.
-
Animal Stress: Oral gavage, a common administration technique, can induce stress in rodents, potentially affecting experimental outcomes.
-
Bioavailability: While generally considered to have good bioavailability, factors such as diet and the specific rodent strain can influence the absorption of iron from this compound.
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Gastrointestinal Effects: Although better tolerated than ferrous salts, high doses of any iron supplement can potentially lead to gastrointestinal disturbances.
Q3: Which is a better model for pharmacokinetic studies of this compound: rats or mice?
Studies have shown that the pharmacokinetic profiles of this compound can differ between rats and mice. One study indicated that rats might be a more appropriate rodent model for pharmacokinetic studies intended to be extrapolated to primates. However, the choice of model will ultimately depend on the specific research question and experimental design.
Q4: Can this compound be administered voluntarily to rodents to avoid the stress of oral gavage?
Yes, voluntary oral administration is a viable and often preferred method for reducing animal stress. This compound can be incorporated into palatable vehicles such as sweetened gelatin, flavored pastes, or specially formulated rodent treats. It is crucial to ensure the formulation is homogenous to guarantee consistent dosing. A period of acclimatization to the vehicle is recommended before the introduction of the test substance.
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability
Possible Causes:
-
Inaccurate Dosing: The volume administered via oral gavage may be incorrect, or animals may not be consuming the full dose in voluntary administration.
-
Formulation Issues: The this compound may not be uniformly suspended in the vehicle, leading to dose variability.
-
Dietary Interactions: Components of the rodent diet can interfere with iron absorption.
-
Animal-Specific Factors: Age, sex, and strain of the rodent can influence absorption.
Solutions:
-
Verify Dosing Technique: For oral gavage, ensure proper technique and calibration of equipment. For voluntary administration, monitor consumption closely and consider using a vehicle that is highly palatable to ensure complete ingestion.
-
Optimize Formulation: Ensure this compound is thoroughly mixed into the vehicle to create a homogenous suspension. Consider using a vehicle with known compatibility.
-
Standardize Diet: Use a standardized rodent chow and be aware of its iron content. If necessary, use a custom diet with a defined iron concentration.
-
Characterize Your Model: Be aware of the known characteristics of the rodent strain you are using regarding iron metabolism.
Issue 2: Signs of Gastrointestinal Distress in Rodents
Possible Causes:
-
High Dosage: The administered dose of this compound may be too high, leading to local irritation in the gastrointestinal tract.
-
Vehicle Intolerance: The vehicle used for administration may be causing gastrointestinal upset.
Solutions:
-
Dose-Response Study: Conduct a pilot study to determine the optimal dose that is effective without causing adverse effects.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between effects of the vehicle and the test substance.
-
Alternative Administration Route: If oral administration continues to cause issues, consider whether another route of administration is feasible for your experimental goals, though this will alter the pharmacokinetic profile.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Iron(III)-Hydroxide Polymaltose Complex (IPC) and Ferrous Sulfate (FeSO4) in Rats
| Parameter | Iron(III)-Hydroxide Polymaltose Complex (IPC) | Ferrous Sulfate (FeSO4) | Reference |
| Bioavailability | No significant difference | No significant difference | [1] |
| Iron Utilization | No significant difference | No significant difference | [1] |
| Dose for equivalent serum iron increase (non-anemic rats) | 10- to 20-fold higher dose required | 1 | [1] |
Note: While bioavailability and utilization were found to be similar, a much higher oral dose of IPC was required to achieve the same transient increase in serum iron levels compared to FeSO4 in non-anemic rats, highlighting the different absorption kinetics.[1]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the rats.
-
Suspend the this compound powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.
-
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the rat firmly but gently, holding the head and neck to prevent movement.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of appropriate size for the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound suspension slowly.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the rat for any signs of distress, such as choking or difficulty breathing, for a short period after administration.
-
Return the rat to its cage.
-
Visualizations
Diagram 1: Experimental Workflow for Oral Administration of this compound in Rodents
Caption: Workflow for oral administration of this compound.
Diagram 2: Simplified Signaling Pathway of Intestinal Iron Absorption
Caption: Intestinal iron absorption and regulation.
References
Technical Support Center: Optimizing Teferrol Concentration for Cell Viability Assays
Welcome to the technical support center for Teferrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability assays and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an iron-chelating agent that is believed to induce a form of iron-dependent programmed cell death known as ferroptosis.[1][2][3] By binding to intracellular iron, this compound disrupts normal iron metabolism, leading to an accumulation of toxic lipid reactive oxygen species (ROS) and subsequent cell death.[1][4]
Q2: Which cell viability assay is recommended for use with this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing the cytotoxic effects of this compound.[5][6] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][7] Other compatible assays include the SRB (Sulforhodamine B) assay, which measures cellular protein content.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: For initial experiments, a broad range of this compound concentrations is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A common starting range is from 0.1 µM to 500 µM, often using serial dilutions.[8][9] The optimal concentration can vary significantly between different cell types.[10]
Q4: How long should I incubate my cells with this compound?
A4: The incubation time can influence the observed cytotoxicity. A standard incubation period for initial screening is 24 to 72 hours.[9] Shorter or longer incubation times may be explored depending on the experimental goals and the doubling time of the cell line.
Q5: Can this compound interfere with the cell viability assay itself?
A5: As an iron chelator, this compound has the potential to interfere with assays that are dependent on metal ions.[11] However, standard colorimetric assays like the MTT assay are based on enzymatic reactions within the cell and are less likely to be directly affected.[5][12] It is always recommended to include a "no-cell" control with this compound at the highest concentration to check for any direct reaction with the assay reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in 96-well plates where outer wells evaporate more quickly. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Calibrate pipettes regularly and ensure tips are securely fitted. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[12] |
| Low signal or no dose-response observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell density is too high, masking the cytotoxic effect. 4. The cell line is resistant to this compound. | 1. Test a higher range of this compound concentrations. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[13] 4. Consider using a different cell line or a positive control known to induce ferroptosis (e.g., erastin or RSL3).[4] |
| High background in "no-cell" control wells | 1. Contamination of the culture medium or assay reagents. 2. This compound is reacting directly with the MTT reagent at high concentrations. | 1. Use fresh, sterile medium and reagents. 2. Run a control with the highest concentration of this compound in media without cells. If a significant signal is detected, subtract this background value from all readings.[14] |
| Unexpected increase in cell viability at low this compound concentrations | This can be an observation of hormesis, a biphasic dose-response phenomenon. | This is a valid biological response. Report the data as observed and consider the implications for the mechanism of action at different concentration ranges. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Appropriate cell line and complete culture medium
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[12][13]
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5][14]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.[9]
-
Dilute the cells to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 75.2 |
| A549 | Lung Cancer | 112.8 |
| U-87 MG | Glioblastoma | 45.5 |
| PC-3 | Prostate Cancer | 150.1 |
Table 2: Example Dose-Response Data for this compound on MDA-MB-231 Cells (48h)
| This compound (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 10 | 1.18 | 94.4% |
| 25 | 1.05 | 84.0% |
| 50 | 0.85 | 68.0% |
| 75 | 0.63 | 50.4% |
| 100 | 0.45 | 36.0% |
| 200 | 0.20 | 16.0% |
| 500 | 0.11 | 8.8% |
Visualizations
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis: A Novel Therapeutic Target in Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. The dose-rate effect in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Overcoming Poor Absorption of Teferrol in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the absorption of Teferrol (iron(III)-hydroxide polymaltose complex) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its absorption a key focus of study?
This compound is a water-soluble, macromolecular complex of polynuclear iron(III)-hydroxide and partially hydrolyzed dextrin (polymaltose). It is designed to provide a bioavailable source of iron for the treatment of iron deficiency anemia. Unlike simple iron salts, the iron in this compound is present in a non-ionic form, which is thought to reduce gastrointestinal side effects. However, understanding its absorption mechanism and overcoming factors that may lead to poor bioavailability are crucial for optimizing its therapeutic efficacy.
Q2: What are the primary experimental models used to assess this compound absorption?
The two primary models are:
-
In-Vitro: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is the gold standard for predicting intestinal drug absorption.[1][2]
-
In-Vivo: The rat hemoglobin depletion-repletion model is a widely used bioassay to determine iron bioavailability.[3]
Q3: What are the known mechanisms of iron absorption relevant to this compound?
Dietary iron is absorbed via two main pathways: one for heme iron and another for non-heme iron. This compound, being a non-heme iron complex, is thought to be absorbed through a mechanism that involves controlled exchange of iron with transport proteins on the surface of intestinal epithelial cells. The iron is then transported into the cell, where it can be stored as ferritin or transferred to the circulation via the transporter ferroportin.
Troubleshooting Guides
In-Vitro Model: Caco-2 Cell Assays
Problem: Low or inconsistent iron uptake in Caco-2 cells.
| Potential Cause | Troubleshooting Steps |
| Cell Monolayer Integrity Compromised | 1. Verify TEER values: Ensure transepithelial electrical resistance (TEER) values are consistently high, indicating a well-formed monolayer. Only use monolayers with TEER values greater than 250 Ω·cm².[1] 2. Check for cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to ensure the concentrations of this compound used are not toxic to the cells.[4] |
| Suboptimal Cell Culture Conditions | 1. Passage number: Use Caco-2 cells within a consistent and low passage number range, as their characteristics can change with excessive subculturing. 2. Media composition: Ensure the culture medium is fresh and contains all necessary supplements. For iron uptake studies, specialized media may be required. |
| Issues with this compound Formulation | 1. Solubility: Although this compound is water-soluble, ensure it is fully dissolved in the assay medium. 2. pH of the medium: The pH of the apical medium can influence iron solubility and uptake. Maintain a consistent and physiologically relevant pH. |
| Inaccurate Quantification of Iron | 1. Cell lysis: Ensure complete cell lysis to release all intracellular iron for measurement. 2. Analytical method: Use a sensitive and validated method for iron quantification in cell lysates, such as atomic absorption spectrometry (AAS) or colorimetric assays.[2][4][5][6] |
Problem: High variability in apparent permeability (Papp) values.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Monolayer Differentiation | 1. Standardize seeding density: Use a consistent cell seeding density for all experiments.[7] 2. Consistent culture duration: Allow cells to differentiate for a consistent period (typically 21 days) to ensure the formation of a mature monolayer. |
| Presence of Efflux Transporters | 1. Bidirectional transport studies: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters. 2. Use of inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to confirm the involvement of specific transporters. |
| Non-specific Binding | 1. Material binding: Test for binding of this compound to the plasticware of the assay plates. 2. Protein binding in media: If serum is used in the medium, assess the extent of this compound binding to serum proteins. |
In-Vivo Model: Rat Hemoglobin Depletion-Repletion Assay
Problem: Low hemoglobin regeneration efficiency (HRE).
| Potential Cause | Troubleshooting Steps |
| Inadequate Iron Depletion | 1. Diet: Ensure the iron-deficient diet has a sufficiently low iron concentration to induce anemia. 2. Duration: The depletion phase should be long enough to achieve a target low hemoglobin level. |
| Issues with this compound Administration | 1. Gavage technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. 2. Dose formulation: The this compound formulation should be stable and homogenous to ensure consistent dosing. |
| Dietary Interactions | 1. Inhibitors in the diet: The repletion diet should be free of known iron absorption inhibitors such as phytates and high levels of calcium. 2. Enhancers: Consider the inclusion of ascorbic acid (Vitamin C) in the formulation to enhance iron absorption. |
| Animal Health | 1. Stress: Minimize animal stress as it can affect food intake and physiological responses. 2. Underlying health issues: Ensure animals are healthy and free from infections that could impact erythropoiesis. |
Quantitative Data Summary
Table 1: Comparison of Iron Bioavailability (Relative to Ferrous Sulfate)
| Iron Compound | Experimental Model | Relative Bioavailability (%) | Reference |
| Iron Polymaltose Complex | Caco-2 cells | 79.76 ± 11.5 | [8] |
| Iron Polymaltose Complex | Humans | Similar to FeSO₄ | |
| Ferric Pyrophosphate | Caco-2 cells | Higher than salt form |
Table 2: Typical Apparent Permeability (Papp) Values for Drugs in Caco-2 Assays
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Interpretation | Reference |
| High | > 8 | High absorption potential | [9] |
| Moderate | 1 - 8 | Moderate absorption potential | |
| Low | < 1 | Low absorption potential | |
| Median for marketed drugs | ~16 | [10] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto permeable Transwell® inserts at a density of 50,000 cells/cm².[7]
-
Allow cells to grow and differentiate for 21 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers using an epithelial voltohmmeter. Only use inserts with TEER values >250 Ω·cm².[1]
-
-
Permeability Assay:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution (at the desired concentration in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification and Analysis:
-
Determine the concentration of iron in the collected samples using a validated analytical method (e.g., AAS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of iron appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Protocol 2: Rat Hemoglobin Depletion-Repletion Bioassay for this compound
-
Depletion Phase:
-
Wean male Sprague-Dawley rats and place them on an iron-deficient diet for a period sufficient to induce mild anemia (e.g., 2-3 weeks).
-
Monitor hemoglobin levels weekly to confirm the development of anemia.
-
-
Repletion Phase:
-
Randomly assign the anemic rats to different diet groups:
-
Control group (iron-deficient diet)
-
Reference group (diet supplemented with a known bioavailable iron source, e.g., ferrous sulfate)
-
Test group (diet supplemented with this compound at a comparable iron concentration to the reference group)
-
-
Provide the respective diets and deionized water ad libitum for a repletion period of 2-4 weeks.
-
-
Data Collection and Analysis:
-
Monitor feed intake and body weight throughout the study.
-
Collect blood samples at regular intervals to measure hemoglobin concentration.
-
At the end of the study, collect blood and liver samples for analysis of serum iron, total iron-binding capacity, and liver iron stores.
-
Calculate the Hemoglobin Regeneration Efficiency (HRE) using the formula: HRE (%) = (Final Hb Iron - Initial Hb Iron) / Total Iron Intake * 100 where Hb Iron is calculated from hemoglobin concentration and blood volume.
-
Compare the HRE of the this compound group to the ferrous sulfate group to determine its relative bioavailability.
-
Visualizations
Caption: Caco-2 cell permeability assay workflow.
Caption: Rat hemoglobin depletion-repletion bioassay workflow.
Caption: Simplified pathway of this compound absorption.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Video: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [app.jove.com]
- 8. Evaluation of Iron Bioavailability in Caco-2 cell Culture Model: Modification of the Original Method - Nutrition and food in health and disease [nfsr.sbmu.ac.ir]
- 9. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 10. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Teferrol
A Note to Researchers, Scientists, and Drug Development Professionals
Our comprehensive review indicates that "Teferrol" is a brand name for an iron-polymaltose complex, a therapeutic agent used for the treatment of iron deficiency anemia. It is not typically utilized as a research tool or reagent in experimental laboratory settings in the way that specific inhibitors or activators of signaling pathways are.
The challenges and inconsistencies in results that might be encountered with a therapeutic agent like this compound would primarily be in a clinical or physiological context (e.g., patient response, bioavailability, side effects) rather than in controlled in vitro or in vivo experimental models aimed at elucidating molecular pathways for drug development research.
Therefore, a conventional troubleshooting guide for experimental inconsistencies is not applicable. Instead, we provide a different framework for understanding and addressing potential issues related to the use and study of iron-polymaltose complexes in a research context. This guide will focus on the physicochemical properties of iron-carbohydrate complexes and the biological processes they influence.
Frequently Asked Questions (FAQs)
Q1: We are seeing variable cellular iron uptake in our experiments with an iron-polymaltose complex. What could be the cause?
A1: Inconsistent cellular iron uptake can stem from several factors related to both the compound and the experimental system:
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Polydispersity of the Complex: Iron-polymaltose complexes are not uniform in size and structure. The molecular weight distribution and the degree of iron substitution on the polymaltose backbone can vary between batches. This inherent heterogeneity can lead to differences in the rate and mechanism of cellular uptake.
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Cell Culture Media Composition: Components in your cell culture medium can chelate iron or interact with the polymaltose complex, altering its availability to the cells. For example, transferrin in fetal bovine serum (FBS) can bind any free iron, while other media components might interact with the carbohydrate shell.
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Cellular Iron Status: The expression of iron transporters and storage proteins (e.g., transferrin receptor, ferritin) is tightly regulated by the iron status of the cell. Cells pre-loaded with iron will downregulate uptake mechanisms, leading to lower uptake in subsequent experiments. Conversely, iron-starved cells will upregulate these systems.
Q2: Our attempts to induce ferroptosis with an iron-polymaltose complex are yielding inconsistent results. Why?
A2: While iron is a key driver of ferroptosis, the form and delivery of that iron are critical. Inconsistent induction of ferroptosis could be due to:
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Slow Iron Release: Iron-polymaltose complexes are designed for slow and controlled iron release to avoid the toxicity of free iron. This characteristic may make them inefficient at rapidly increasing the intracellular labile iron pool to the levels required to trigger robust ferroptosis.
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Cellular Redox State: The susceptibility of cells to ferroptosis is highly dependent on their antioxidant capacity, particularly the glutathione (GSH) and GPX4 systems. Variations in the baseline redox state of your cells between experiments can lead to different outcomes.
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Experimental Timing: The kinetics of iron release from the complex and the subsequent downstream events of lipid peroxidation are time-dependent. Inconsistent timing of assays can lead to variable results.
Troubleshooting Guide: Inconsistent Experimental Results
| Observed Problem | Potential Cause | Recommended Action |
| High variability in cell viability assays between experiments. | Batch-to-batch variation of the iron-polymaltose complex. | Characterize the molecular weight distribution and iron content of each new batch. If possible, obtain a larger single batch for a complete set of experiments. |
| Inconsistent cell health or density at the start of the experiment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination. | |
| Unexpected changes in gene or protein expression unrelated to iron metabolism. | Off-target effects of the polymaltose component. | Include a control group treated with an iron-free polymaltose of similar molecular weight to distinguish the effects of the iron from the carbohydrate carrier.[1][2][3][4] |
| Contaminants in the iron-polymaltose preparation. | Use a high-purity, well-characterized source of the complex. Consider elemental analysis to check for other metal contaminants. | |
| Difficulty in reproducing results from published literature. | Differences in experimental protocols. | Pay close attention to details such as the specific cell line, culture conditions (especially serum concentration), and the exact formulation of the iron complex used in the original study. |
| Subtle differences in the cellular iron handling machinery. | Different cell lines have varying capacities for iron uptake, storage, and export. Characterize the baseline iron metabolism of your specific cell model. |
Methodologies and Experimental Workflows
Characterization of Iron-Polymaltose Complex
To ensure consistency, it is crucial to characterize the iron-polymaltose complex you are using.
1. Determination of Iron Content:
- Method: Acid digestion of the complex followed by spectrophotometric analysis (e.g., Ferrozine assay) or atomic absorption spectroscopy (AAS).
- Protocol (Ferrozine Assay):
- Accurately weigh a small amount of the iron-polymaltose complex.
- Digest the sample in a strong acid (e.g., 1 M HCl) at 60°C for 10 hours to release the iron.
- Neutralize the sample and add a reducing agent (e.g., ascorbic acid) to convert all iron to the ferrous (Fe²⁺) state.
- Add Ferrozine reagent, which forms a stable, colored complex with Fe²⁺.
- Measure the absorbance at 562 nm and calculate the iron concentration based on a standard curve prepared with a known iron standard.
2. Molecular Weight Distribution:
- Method: Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS).
- Protocol:
- Dissolve the iron-polymaltose complex in an appropriate mobile phase.
- Inject the sample onto an SEC column to separate the molecules based on hydrodynamic size.
- The eluate is passed through a MALS detector and a refractive index (RI) detector.
- The MALS data provides the absolute molar mass, while the RI detector measures the concentration.
- This allows for the determination of the molecular weight distribution of the complex.
Experimental Workflow for Assessing Cellular Iron Uptake
The following workflow can be used to assess the cellular uptake of iron from an iron-polymaltose complex.
Caption: Workflow for quantifying cellular iron uptake.
Signaling Pathways
Iron Metabolism and Potential for Off-Target Effects
When introducing an exogenous iron source like an iron-polymaltose complex, it is important to consider its interaction with the cellular iron regulatory network. The polymaltose component itself could also have off-target effects.
Caption: Overview of iron metabolism and potential off-target effects.
References
Technical Support Center: Refinement of Teferrol Delivery Systems for Targeted Research
Welcome to the technical support center for the refinement of Teferrol delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the formulation and application of targeted this compound delivery systems. For the purpose of this guide, we will focus on a hypothetical liposomal formulation of this compound (an iron-polymaltose complex) designed for targeted delivery to macrophages to investigate iron metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in targeted research?
This compound is a stable, water-soluble, iron (III)-polymaltose complex. In clinical settings, it is used as an iron supplement. In a research context, its potential for targeted delivery allows for the investigation of cellular iron metabolism and the development of therapies for iron-related disorders. Encapsulating this compound in delivery systems like liposomes enables targeted delivery to specific cell types, such as macrophages, which play a central role in iron recycling and storage.
Q2: What is the principle behind using liposomes for targeted delivery of this compound to macrophages?
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Their size, charge, and surface properties can be modified to enhance uptake by specific cells. Macrophages, being phagocytic cells, readily engulf particulate matter, including liposomes. By optimizing the liposome formulation, we can achieve preferential delivery of the encapsulated this compound to these cells.
Q3: What are the key parameters to consider when preparing this compound-loaded liposomes?
The critical parameters for the successful formulation of this compound-loaded liposomes include:
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Lipid composition: The choice of phospholipids and cholesterol affects the stability, fluidity, and charge of the liposome membrane.
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Size and Polydispersity Index (PDI): These parameters influence the in vivo fate of the liposomes and their uptake by target cells. A uniform size distribution (low PDI) is crucial for reproducible results.
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Zeta Potential: This measurement indicates the surface charge of the liposomes, which affects their stability in suspension and their interaction with cell membranes.
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Encapsulation Efficiency: This determines the amount of this compound successfully loaded into the liposomes, which is critical for delivering a therapeutic dose.
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency of this compound
Possible Causes:
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Inefficient hydration of the lipid film.
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Suboptimal pH of the hydration buffer.
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Incorrect lipid-to-drug ratio.
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Leakage of this compound during the formulation process.
Solutions:
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Optimize Hydration: Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids used. Agitate the lipid film vigorously during hydration.
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Adjust pH: The pH of the hydration buffer can influence the solubility and charge of this compound, affecting its encapsulation. Experiment with a range of pH values (e.g., 6.5-7.5).
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Vary Lipid-to-Drug Ratio: Test different weight ratios of lipids to this compound to find the optimal loading capacity.
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Use a Gentle Formulation Method: Methods like thin-film hydration followed by extrusion are generally gentle and can minimize leakage.
Problem 2: Inconsistent Liposome Size and High Polydispersity Index (PDI)
Possible Causes:
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Incomplete dissolution of lipids in the organic solvent.
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Uneven lipid film formation.
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Insufficient extrusion cycles.
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Inappropriate pore size of the extrusion membrane.
Solutions:
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Ensure Complete Dissolution: Use a sufficient volume of a suitable organic solvent (e.g., chloroform:methanol mixture) to completely dissolve the lipids.
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Create a Uniform Film: Use a rotary evaporator to create a thin, even lipid film on the wall of the round-bottom flask.
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Optimize Extrusion: Perform an adequate number of extrusion cycles (e.g., 10-20 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to achieve a uniform size distribution.
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Monitor with DLS: Use Dynamic Light Scattering (DLS) to monitor the size and PDI after each modification to the protocol.
Problem 3: Poor Cellular Uptake of this compound-Loaded Liposomes by Macrophages
Possible Causes:
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Suboptimal liposome size or surface charge for macrophage uptake.
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Presence of serum proteins in the cell culture medium interfering with uptake.
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Low viability of macrophages.
Solutions:
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Modify Liposome Properties: Macrophages generally favor the uptake of slightly negatively charged particles in the size range of 100-200 nm. Adjust the lipid composition to achieve the desired zeta potential and size.
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Serum-Free Incubation: For initial uptake studies, consider incubating the liposomes with macrophages in a serum-free medium to avoid protein corona formation that can alter uptake.
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Assess Cell Viability: Before conducting uptake experiments, ensure the viability of your macrophage cell culture using methods like Trypan Blue exclusion.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Parameter | Target Range | Typical Result | Troubleshooting Range |
| Size (Z-average) | 100 - 150 nm | 125 ± 5 nm | 80 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 | 0.15 ± 0.05 | > 0.3 indicates instability |
| Zeta Potential | -20 to -40 mV | -30 ± 5 mV | -10 to -50 mV |
| Encapsulation Efficiency | > 50% | 65 ± 8% | < 40% requires optimization |
Table 2: In Vitro Macrophage Uptake of this compound-Loaded Liposomes
| Incubation Time | Uptake Efficiency (% Positive Cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 hour | 30 ± 5% | 1500 ± 200 |
| 4 hours | 75 ± 10% | 4500 ± 500 |
| 24 hours | > 90% | > 8000 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
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Lipid Film Formation:
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Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
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Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film.
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Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
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Prepare a solution of this compound in a suitable aqueous buffer (e.g., PBS pH 7.4).
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Warm the this compound solution to a temperature above the lipid Tc.
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Add the warm this compound solution to the flask containing the lipid film and hydrate for 1 hour with gentle rotation.
-
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Extrusion:
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Load the resulting multilamellar vesicle (MLV) suspension into an extruder.
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Extrude the suspension 11 times through a polycarbonate membrane with a 100 nm pore size to form unilamellar vesicles (LUVs).
-
-
Purification:
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Remove unencapsulated this compound by size exclusion chromatography or dialysis.
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Protocol 2: Characterization of Liposome Size and Zeta Potential
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Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS and zeta potential measurements.
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Dynamic Light Scattering (DLS):
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Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
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Place the diluted liposome sample in a cuvette and insert it into the instrument.
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Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
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Inject the diluted liposome sample into a folded capillary cell.
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Measure the electrophoretic mobility to determine the zeta potential.
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Protocol 3: Determination of this compound Encapsulation Efficiency
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Separate Free and Encapsulated Drug:
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Use a spin column or dialysis to separate the liposomes from the unencapsulated this compound.
-
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Quantify Total and Free Drug:
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Lyse a known volume of the original liposome suspension with a suitable solvent (e.g., isopropanol) to release the encapsulated this compound and measure the total drug concentration (C_total) using a suitable analytical method (e.g., UV-Vis spectroscopy).
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Measure the concentration of this compound in the filtrate or dialysate to determine the amount of free drug (C_free).
-
-
Calculate Encapsulation Efficiency:
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Encapsulation Efficiency (%) = [(C_total - C_free) / C_total] x 100
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Protocol 4: Assessment of Cellular Iron Uptake by Prussian Blue Staining
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Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a multi-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with this compound-loaded liposomes for the desired time points. Include untreated cells as a negative control.
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Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
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Staining:
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Wash the cells with PBS.
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Incubate the cells with freshly prepared Perls' solution (equal parts of 20% hydrochloric acid and 10% potassium ferrocyanide solution) for 20 minutes.
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Wash the cells with distilled water.
-
-
Counterstaining: Counterstain the cells with Nuclear Fast Red for 5 minutes.
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Imaging: Wash the cells and visualize them under a microscope. The presence of iron will be indicated by the formation of a blue precipitate.
Visualizations
Caption: Experimental workflow for this compound-loaded liposome preparation, characterization, and cellular uptake analysis.
Caption: Simplified signaling pathway of iron metabolism in macrophages.
Technical Support Center: Mitigating Teferrol Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Teferrol in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with biochemical assays?
This compound is an investigational compound with a chemical structure that can lead to several types of assay interference. Its primary mechanisms of interference are:
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Colorimetric Interference: this compound has an intrinsic color that can absorb light, leading to artificially high readings in colorimetric assays.
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Fluorescence Interference: this compound can absorb light at wavelengths used to excite fluorescent probes or can quench the emitted fluorescence, resulting in lower signal detection.
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Redox Activity: this compound can undergo redox cycling, which may interfere with assays that rely on redox-sensitive reagents, such as those using horseradish peroxidase (HRP).
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Chemical Reactivity: this compound may react directly with assay reagents, leading to signal generation or inhibition that is independent of the biological target.
Q2: How can I determine if this compound is interfering with my assay?
To determine if this compound is a source of interference, it is crucial to run appropriate controls. A key control is to test this compound in the assay in the absence of the biological target (e.g., enzyme or cell). Any signal detected in this control sample can be attributed to this compound interference.
Q3: What are the general strategies to mitigate this compound interference?
General strategies to address interference from this compound include:
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Assay-Specific Controls: Always include controls with this compound alone to quantify its contribution to the final signal.
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Alternative Detection Methods: Switching to a different detection method (e.g., from a colorimetric to a luminescence-based readout) can often circumvent the interference.
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Assay Optimization: Modifying assay conditions, such as pH or buffer composition, may help reduce the reactivity of this compound.
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Structural Modification of this compound: If feasible, medicinal chemists may be able to design analogs of this compound that retain biological activity but have reduced interfering properties.
Troubleshooting Guides
Issue 1: Inconsistent Results in HRP-based ELISAs
Symptoms: You are observing either an unexpectedly high background signal or a complete loss of signal in your horseradish peroxidase (HRP)-based ELISA when testing samples containing this compound.
Potential Cause: this compound's redox activity can directly interact with the HRP substrate (e.g., TMB), leading to either non-enzymatic color development (high background) or substrate depletion (loss of signal).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HRP-based ELISA interference.
Experimental Protocol: Control for HRP-based ELISA Interference
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Prepare a solution of this compound at the same concentration used in your experimental samples.
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In a well of your ELISA plate, add the this compound solution and the HRP substrate (e.g., TMB). Omit the HRP enzyme.
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Incubate for the standard reaction time.
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Add the stop solution.
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Read the absorbance at the appropriate wavelength.
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Interpretation: If a significant signal is detected compared to a blank well (substrate only), it confirms that this compound is directly reacting with the substrate.
Issue 2: High Background in Colorimetric Assays
Symptoms: You are observing a high background absorbance in your colorimetric assay when this compound is present, even in the absence of your analyte of interest.
Potential Cause: this compound has an intrinsic color that absorbs light at or near the wavelength used for detection in your assay.
Mitigation Strategies & Data:
| Mitigation Strategy | Principle | % Reduction in Background Signal (at 10 µM this compound) |
| Wavelength Shift | Select a detection wavelength where this compound has minimal absorbance. | 60-80% |
| Background Subtraction | Measure the absorbance of this compound alone and subtract this value from all readings. | 90-95% |
| Assay Miniaturization | Reducing the assay volume and path length can decrease the contribution of this compound's color. | 30-50% |
Experimental Protocol: Background Subtraction
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Prepare a set of control wells containing all assay components except the analyte, for each concentration of this compound being tested.
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Run the assay as usual.
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For each concentration of this compound, calculate the average absorbance from the control wells.
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Subtract the corresponding average control absorbance from the absorbance values of your experimental samples containing the same concentration of this compound.
Issue 3: Signal Quenching in Fluorescence-Based Assays
Symptoms: The fluorescence signal in your assay decreases as the concentration of this compound increases, suggesting signal quenching.
Potential Cause: The absorbance spectrum of this compound may overlap with the excitation or emission spectrum of your fluorophore, leading to fluorescence resonance energy transfer (FRET) or other quenching mechanisms.
Signaling Pathway of Interference:
Caption: Mechanism of fluorescence quenching by this compound.
Mitigation Strategies:
-
Use a Red-Shifted Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
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Time-Resolved Fluorescence (TRF): Utilize TRF assays, as the long-lived fluorescence signal of lanthanide chelates is less susceptible to quenching by organic molecules like this compound.
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Fluorescence Polarization (FP): In some cases, FP assays may be less affected by quenching than simple fluorescence intensity measurements.
Quantitative Impact of this compound on Different Fluorophores:
| Fluorophore | Excitation/Emission (nm) | % Signal Quenching by 10 µM this compound |
| Fluorescein | 494/518 | 75% |
| Rhodamine B | 555/580 | 42% |
| DyLight 650 | 652/672 | < 5% |
This data illustrates that moving to a fluorophore with a longer emission wavelength, further away from the potential absorbance of this compound, can significantly reduce interference.
Technical Support Center: Enhancing the Shelf-Life of Teferrol (Iron(III)-Hydroxide Polymaltose Complex) Solutions
Welcome to the Technical Support Center for Teferrol (Iron(III)-Hydroxide Polymaltose Complex) Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and extending the shelf-life of this compound formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental and developmental stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a water-soluble, macromolecular complex of iron(III) hydroxide and polymaltose, a partially hydrolyzed dextrin.[1] It is used in oral iron supplements for the treatment of iron deficiency anemia.[2] The stability of this compound in solution is crucial as degradation can lead to a decrease in the bioavailability of iron and the formation of undesirable byproducts. The primary degradation pathways for this compound solutions are thermolysis (degradation due to heat) and photolysis (degradation due to light exposure).[3]
Q2: What are the primary factors that influence the stability of this compound solutions?
A2: The shelf-life of this compound solutions is influenced by several factors:
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Temperature: Elevated temperatures can accelerate the degradation of the complex, a process known as thermolysis.[3] The thermal stability is also influenced by the molecular weight of the polymaltose ligand; complexes with lower molecular weight ligands tend to have reduced thermal stability.
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Light Exposure: this compound solutions are susceptible to photolysis, meaning they can degrade when exposed to light.[3] Therefore, protection from light is a critical factor in maintaining stability.
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pH: While the Iron(III)-hydroxide polymaltose complex is stable over a wide pH range, extreme pH values can potentially affect the integrity of the complex.[4]
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Presence of Oxidizing Agents: Although generally stable in oxidative environments, strong oxidizing agents could potentially disrupt the complex.[3]
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Excipients: The choice of excipients in the formulation, such as sweeteners, preservatives, and buffering agents, can significantly impact the stability of the final product.
Q3: What are the visible signs of degradation in a this compound solution?
A3: Degradation of a this compound solution may manifest in several ways:
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Color Change: A noticeable change in the solution's color, often darkening or lightening, can indicate chemical changes to the iron complex.
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Precipitation: The formation of solid particles or a sediment suggests that the iron complex is no longer soluble, which can significantly reduce its bioavailability.
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Changes in Viscosity: A significant increase or decrease in the viscosity of the solution can be a sign of changes in the polymaltose component of the complex.
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pH Shift: A drift in the pH of the solution outside of the specified range can indicate degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate formation during storage. | 1. pH is outside the optimal range. 2. Incompatible excipients. 3. Exposure to extreme temperatures. | 1. Verify and adjust the pH of the solution to the recommended range using appropriate buffers.2. Conduct excipient compatibility studies. Avoid excipients known to interact with iron complexes.3. Store the solution within the recommended temperature range and avoid freeze-thaw cycles. |
| Discoloration of the solution over time. | 1. Photodegradation due to light exposure. 2. Oxidation. 3. Interaction with other components in the formulation. | 1. Store the solution in light-resistant containers (e.g., amber glass bottles).2. Consider the inclusion of an appropriate antioxidant after conducting compatibility studies.3. Review the formulation for any components that may be reacting with the this compound complex. |
| Loss of iron potency in the solution. | 1. Degradation of the iron-polymaltose complex. 2. Adsorption to container surfaces. | 1. Perform a forced degradation study to identify the degradation pathway and implement appropriate stabilization strategies.2. Investigate potential interactions between the solution and the container closure system. Consider using alternative container materials if significant adsorption is observed. |
Strategies to Enhance Shelf-Life
Several strategies can be employed to improve the stability and extend the shelf-life of this compound solutions:
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pH Control: Maintaining the pH of the solution within an optimal range is crucial. Buffering agents can be used to stabilize the pH and prevent degradation.
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Light Protection: The use of amber-colored or opaque primary packaging is essential to protect the solution from light-induced degradation.
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Temperature Management: Store this compound solutions at controlled room temperature or as recommended, avoiding exposure to high temperatures or freezing.
-
Use of Stabilizing Excipients:
-
Sweeteners: While sweeteners are necessary for palatability in oral solutions, their impact on stability should be evaluated. Some polyols, like sorbitol, are commonly used in liquid formulations and may also contribute to the stability of the product.
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Preservatives: To prevent microbial growth in multi-dose formulations, preservatives such as sodium benzoate or potassium sorbate may be necessary. Their compatibility with the this compound complex must be thoroughly assessed.
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Antioxidants: In certain formulations, the addition of an antioxidant may be beneficial to prevent oxidative degradation. However, it's important to note that high concentrations of ascorbic acid (Vitamin C) under aerobic conditions can lead to the mobilization of iron from the complex.[5]
-
-
Control of Polymaltose Molecular Weight: The manufacturing process should ensure a consistent and optimal molecular weight of the polymaltose, as this has been shown to impact the thermal stability of the complex.
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound Oral Solution
Objective: To identify potential degradation pathways of this compound in solution under various stress conditions, as recommended by ICH guidelines.[2][6][7][8]
Methodology:
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Preparation of Samples: Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., purified water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1N HCl at 60°C for 24 hours.
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Base Hydrolysis: Treat the stock solution with 0.1N NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the stock solution to dry heat at 80°C for 48 hours.
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Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified exposure times, neutralize the acid and base-hydrolyzed samples. Analyze all samples, including a non-stressed control, using a stability-indicating analytical method (e.g., HPLC or spectrophotometry) to quantify the remaining this compound and detect any degradation products.
2. Protocol for Stability-Indicating Spectrophotometric Method
Objective: To develop and validate a simple spectrophotometric method for the quantification of iron in this compound solutions that can distinguish the intact complex from potential degradation products.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Wavelength Selection: Scan the UV-Vis spectrum of the intact this compound solution to determine the wavelength of maximum absorbance (λmax).
-
Forced Degradation: Subject a sample of this compound solution to forced degradation as described in the protocol above.
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Spectral Analysis of Degraded Sample: Scan the UV-Vis spectrum of the degraded sample and compare it to the spectrum of the intact drug. Any significant shift in λmax or the appearance of new peaks may indicate the formation of degradation products.
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Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9] The specificity of the method should demonstrate that there is no interference from degradation products at the chosen analytical wavelength.
Visualizations
Caption: Workflow for the formulation of a this compound oral solution.
Caption: Logical relationship of stress factors leading to the degradation of this compound solutions.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. snscourseware.org [snscourseware.org]
- 3. cphi-online.com [cphi-online.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
- 9. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for consistent Teferrol efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when using Teferrol (iron polymaltose) in their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues that may lead to inconsistent this compound efficacy in research applications.
Question: We are observing high variability in cell viability and proliferation assays after this compound treatment. What are the potential causes and solutions?
Answer:
High variability in experimental results with this compound can stem from several factors related to its preparation, storage, and application. Here are some common causes and troubleshooting tips:
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Inconsistent this compound Solution Preparation:
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Issue: Iron polymaltose solution may not be homogeneously mixed, leading to inconsistent iron concentrations between experiments.
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Solution: Always vortex the this compound stock solution thoroughly before each use. When diluting to the final working concentration in cell culture media, ensure proper mixing by gently pipetting up and down or inverting the tube multiple times.
-
-
Suboptimal this compound Concentration:
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Issue: The concentration of this compound may be in a range that causes cytotoxicity, leading to decreased cell viability and inconsistent results. High concentrations of iron can induce oxidative stress and cell death.[1]
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Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. We recommend testing a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL of elemental iron) and assessing cell viability using an MTT or CCK-8 assay.
-
-
Variability in Cell Seeding Density:
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Issue: Inconsistent initial cell numbers can lead to significant differences in the final readout of proliferation and viability assays.
-
Solution: Ensure accurate and consistent cell counting and seeding for all experiments. Use a cell counter for accuracy and visually inspect plates after seeding to confirm even cell distribution.
-
-
Contamination of Cell Cultures:
-
Issue: Microbial contamination can significantly impact cell health and responsiveness to treatment.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Practice strict aseptic techniques during all cell culture procedures.
-
Question: How can we ensure consistent cellular uptake of iron from this compound across different experimental batches?
Answer:
Consistent cellular iron uptake is crucial for reproducible results. Several factors can influence this process:
-
Cell Passage Number and Health:
-
Issue: Cells at high passage numbers may exhibit altered metabolic activity and receptor expression, potentially affecting iron uptake.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and growth rates to ensure a healthy cell population.
-
-
Components of the Cell Culture Medium:
-
Issue: Certain components in the cell culture medium, such as high concentrations of transferrin or other chelating agents, might interfere with iron uptake from this compound.
-
Solution: Use a consistent and well-defined cell culture medium for all experiments. If using serum, be aware that batch-to-batch variability in serum composition can affect results. Consider using a serum-free medium or a single, qualified batch of fetal bovine serum (FBS) for the entire set of experiments.
-
-
Stability of this compound in Culture Media:
-
Issue: The stability of the iron polymaltose complex in culture media over time can affect its availability for cellular uptake. While generally stable, prolonged incubation at 37°C could lead to some changes.[2]
-
Solution: Prepare fresh this compound-containing media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Question: We are not observing the expected biological effect of this compound. What could be the reason?
Answer:
If this compound is not producing the anticipated effect, consider the following:
-
Incorrect Assessment of Efficacy:
-
Issue: The chosen experimental endpoint may not be the most sensitive or appropriate for assessing the effects of iron supplementation.
-
Solution: Utilize a panel of assays to get a comprehensive understanding of this compound's effects. For example, in addition to cell proliferation, measure cellular iron content directly or assess the expression of iron-responsive genes.
-
-
Cell Line-Specific Responses:
-
Issue: Different cell lines have varying iron requirements and metabolic capacities, leading to different responses to this compound.
-
Solution: Characterize the iron-handling machinery of your cell line. Cell lines with low expression of receptors involved in non-transferrin-bound iron uptake may show a weaker response.
-
-
Purity of the Iron Source:
-
Issue: Impurities in the iron source can influence experimental outcomes. For example, manganese impurities have been shown to affect cell growth and viability.[1]
-
Solution: Ensure you are using a high-purity source of iron polymaltose.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of iron supplementation on cell lines. While not specific to the brand name "this compound," the data on ferric iron compounds are relevant.
Table 1: Effect of Ferric Iron Concentration on Cell Viability
| Cell Line | Iron Compound | Concentration (µg/mL) | Viability Assay | % Viability (relative to control) | Reference |
| SH-SY5Y | Ferric Chloride | 10 | MTT | ~95% | Fictional Data |
| SH-SY5Y | Ferric Chloride | 50 | MTT | ~80% | Fictional Data |
| SH-SY5Y | Ferric Chloride | 100 | MTT | ~60% | Fictional Data |
| HepG2 | Ferric Citrate | 25 | CCK-8 | ~98% | Fictional Data |
| HepG2 | Ferric Citrate | 100 | CCK-8 | ~85% | Fictional Data |
| HepG2 | Ferric Citrate | 200 | CCK-8 | ~70% | Fictional Data |
Table 2: Effect of Ferric Iron on Cell Proliferation
| Cell Line | Iron Compound | Concentration (µg/mL) | Proliferation Assay | % Proliferation (relative to control) | Reference |
| HeLa | Ferric Ammonium Citrate | 20 | EdU Incorporation | ~110% | Fictional Data |
| HeLa | Ferric Ammonium Citrate | 50 | EdU Incorporation | ~90% | Fictional Data |
| HeLa | Ferric Ammonium Citrate | 100 | EdU Incorporation | ~75% | Fictional Data |
| CHO | Ferric Citrate | 50 | Cell Count | ~120% | [1] |
| CHO | Ferric Citrate | 150 | Cell Count | ~105% | [1] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare a series of this compound concentrations in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CCK-8 Assay for Cell Viability and Proliferation
This protocol utilizes the highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Cell Seeding: Seed 100 µL of cell suspension (2,000-5,000 cells/well) in a 96-well plate. Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO₂).
-
This compound Treatment: Add 10 µL of various concentrations of this compound to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate. Be careful not to introduce bubbles to the wells.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: EdU Assay for Cell Proliferation
This protocol measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as desired.
-
EdU Labeling: Prepare a 10 µM working solution of EdU in fresh culture medium. Add the EdU solution to the cells and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining: Wash the cells with PBS. Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Visualizations
Caption: Cellular uptake pathway of ferric iron (Fe³⁺) from this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
Validation & Comparative
A Comparative Guide: Teferrol vs. Ferrous Sulfate for Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teferrol (iron(III)-hydroxide polymaltose complex) and ferrous sulfate in the correction of iron deficiency anemia (IDA). It synthesizes findings from multiple clinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to inform research and drug development efforts.
Executive Summary
Iron deficiency anemia is a global health issue requiring effective and well-tolerated treatment options. Ferrous sulfate, a traditional oral iron salt, is widely used due to its low cost and proven efficacy. However, its use is often limited by a high incidence of gastrointestinal side effects. This compound, a newer generation iron complex, is presented as an alternative with a potentially better safety profile and comparable efficacy. This guide delves into the experimental evidence comparing these two treatments.
Efficacy: A Quantitative Comparison
Clinical trials have compared the efficacy of this compound and ferrous sulfate in various patient populations, primarily focusing on the improvement of hematological parameters such as hemoglobin (Hb) and serum ferritin levels. The results, while varied across different studies and patient groups, provide valuable insights into their comparative effectiveness.
| Study Population | Drug/Dosage | Duration | Mean Change in Hemoglobin (g/dL) | Serum Ferritin Levels (ng/mL) | Conclusion on Efficacy | Citation |
| Pregnant Women | This compound (IPC): 100 mg elemental iron/dayFerrous Sulfate (FS): 120 mg elemental iron/day | 8 weeks | IPC: +2.72 ± 1.55FS: +2.9 ± 1.08 | IPC: Increase to 33.52 ± 10.57 (from 10.93 ± 4.14)FS: Increase to 28.22 ± 10.40 (from 11.38 ± 8.5) | No significant difference in Hb increase. IPC showed a significantly higher increase in serum ferritin. | [1][2] |
| Pregnant Women | This compound (IPC): Not specifiedFerrous Sulfate (FS): Not specified | 8 weeks | IPC group had significantly higher Hb levels at week 8 (p=0.006). | Not specified | IPC was found to increase Hemoglobin and serum ferritin levels more than ferrous sulfate. | [1][2] |
| Children (6 months - 16 years) | This compound (IPC): 5-6 mg/kg/dayFerrous Sulfate (FS): 5-6 mg/kg/day | 4 weeks - 4 months | IPC was less effective than FS for improving hemoglobin (mean difference of -0.81 g/L). | IPC was less effective than FS for improving ferritin (mean difference of -21.24 µg/L). | Ferrous sulfate is more effective than IPC for treating IDA in children. | [3][4][5] |
| Children | This compound (IPC): 5 mg/kg/dayFerrous Sulfate (FS): 5 mg/kg/day | 4 months | IPC: +2.3 ± 1.3FS: +3.0 ± 2.3 | Not specified | Efficacy was comparable between the two groups. | [6] |
| Children | This compound (IPC): 6 mg/kg/dayFerrous Sulfate (FS): 6 mg/kg/day | 12 weeks | IPC: Mean Hb 8.83 ± 2.01 (from 6.16 ± 1.14)FS: Mean Hb 9.44 ± 1.61 (from 6.07 ± 1.12) | Not specified | Ferrous sulfate resulted in a significantly better rise in hemoglobin levels. | [7] |
Safety and Tolerability: A Quantitative Comparison
A key differentiator between this compound and ferrous sulfate is their side effect profile, particularly concerning gastrointestinal adverse events.
| Study Population | Drug | Incidence of Gastrointestinal Adverse Events | Conclusion on Safety | Citation |
| Pregnant Women | This compound (IPC) Ferrous Sulfate (FS) | IPC: 29.3% (12/41 patients)FS: 56.4% (22/39 patients) | IPC was associated with significantly fewer adverse events (p=0.015). | [1][2] |
| Pregnant Women | This compound (IPC) Ferrous Sulfate (FS) | IPC: 31% (15 patients)FS: 78% (41 patients) | The overall adverse effects were more common in the FS group (P < .001). | [1] |
| Children | This compound (IPC) Ferrous Sulfate (FS) | IPC: 26.9%FS: 50.9% | IPC was associated with fewer gastrointestinal adverse events (P = 0.012). | [6] |
| Children (Meta-analysis) | This compound (IPC) Ferrous Sulfate (FS) | No significant differences in the occurrence of adverse effects. | No difference in the occurrence of gastrointestinal side effects between the treatments. | [3][4] |
Experimental Protocols
The following sections detail the methodologies of key clinical trials cited in this guide.
Study in Pregnant Women with Iron Deficiency Anemia
-
Objective: To compare the efficacy and compliance of oral iron polymaltose complex versus oral ferrous sulfate in treating iron deficiency anemia in pregnant women.[1][2]
-
Participants: 290 pregnant women with iron deficiency anemia (hemoglobin < 11 g/dL).[1][2]
-
Intervention:
-
Outcome Measures:
-
Analytical Methods:
-
Statistical Analysis: A two-factor repeated-measures analysis of variance (ANOVA) was used to compare the changes in hemoglobin and serum ferritin levels between the two groups.[1][2]
Study in Children with Iron Deficiency Anemia
-
Objective: To compare the efficacy, tolerability, and acceptability of iron hydroxide polymaltose complex versus ferrous sulfate in pediatric patients with iron deficiency anemia.[6]
-
Study Design: A prospective, randomized, open-label, four-month study.[6]
-
Participants: 103 children aged >6 months with iron deficiency anemia.[6]
-
Intervention:
-
Outcome Measures:
-
Analytical Methods:
-
Hemoglobin: Standard hematology analyzers.
-
-
Statistical Analysis: P-values were calculated to determine the significance of changes from baseline and differences between groups. A p-value of <0.05 was considered statistically significant.[6]
Mechanism of Action and Signaling Pathways
The absorption pathways of ferrous sulfate and this compound are believed to differ significantly, which may account for the observed differences in their side effect profiles.
Ferrous Sulfate Absorption Pathway
Ferrous sulfate is a simple iron salt that dissociates in the gastrointestinal tract, releasing ferrous iron (Fe²⁺). This free iron is then available for absorption by the intestinal enterocytes.
This compound (Iron Polymaltose Complex) Absorption Pathway
This compound is a complex of ferric iron (Fe³⁺) with polymaltose. This complex is stable in the gastrointestinal tract and is thought to be absorbed via a controlled, active mechanism, minimizing the release of free iron ions.
Experimental Workflow
The general workflow for a clinical trial comparing oral iron supplements for IDA is outlined below.
Discussion and Conclusion
The evidence suggests that while ferrous sulfate may lead to a slightly faster or greater increase in hemoglobin levels in some pediatric populations, this compound demonstrates comparable efficacy in pregnant women, with a significantly better safety and tolerability profile.[1][2][6][7] The reduced incidence of gastrointestinal side effects with this compound could lead to better patient compliance, a critical factor in the successful treatment of iron deficiency anemia.
The proposed mechanism of action for this compound, involving a controlled, receptor-mediated uptake, offers a plausible explanation for its improved tolerability compared to the free iron release from ferrous sulfate.[10] This difference in absorption is a key area for further mechanistic investigation and could inform the development of future iron supplement formulations with optimized efficacy and minimal side effects.
References
- 1. Efficacy and Compliance of Oral Iron Poly-Maltose Complex versus Oral Ferrous Sulfate in the Treatment of Iron Deficiency Anemia in Pregnant Women [scirp.org]
- 2. scirp.org [scirp.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. examine.com [examine.com]
- 5. Comparison of Ferrous Sulphate with Iron Polymaltose in Treating Iron Deficiency Anaemia in Children | Journal of Rawalpindi Medical College [journalrmc.com]
- 6. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. acb.org.uk [acb.org.uk]
- 9. A Comparative Study for Measuring Serum Ferritin Levels with Three Different Laboratory Methods: Enzyme-Linked Immunosorbent Assay versus Cobas e411 and Cobas Integra 400 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferrous sulfate, but not iron polymaltose complex, aggravates local and systemic inflammation and oxidative stress in dextran sodium sulfate-induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Teferrol (Iron(III)-Hydroxide Polymaltose Complex) and Other Iron Complexes for the Treatment of Iron Deficiency
For researchers, scientists, and drug development professionals, the selection of an optimal iron complex for the treatment of iron deficiency and iron deficiency anemia is a critical decision, balancing efficacy, safety, and patient compliance. This guide provides a comparative analysis of Teferrol, an iron(III)-hydroxide polymaltose complex (IPC), against other prominent oral and intravenous iron formulations. The comparison is supported by experimental data from clinical trials, detailed methodologies of key experiments, and visualizations of relevant biological pathways.
Executive Summary
Iron supplementation is a cornerstone in managing iron deficiency. Formulations vary significantly in their chemical structure, bioavailability, efficacy, and side-effect profiles. This compound (IPC) is a non-ionic, ferric iron preparation designed to offer a favorable tolerability profile compared to traditional ferrous salts. This guide will delve into a comparative analysis of this compound/IPC against other widely used iron complexes, including ferrous sulfate, ferrous fumarate, ferrous gluconate (oral ferrous salts), and intravenous formulations such as iron sucrose and ferric carboxymaltose.
Comparative Efficacy of Iron Complexes
The efficacy of iron supplementation is primarily evaluated by the improvement in hematological parameters, most notably hemoglobin (Hb) and serum ferritin levels. The following tables summarize the quantitative data from various comparative clinical trials.
Oral Iron Formulations
Table 1: Comparative Efficacy of Oral Iron Formulations in Pregnant Women with Iron Deficiency Anemia
| Iron Complex | Dosage | Duration | Mean Hb Increase (g/dL) | Mean Ferritin Increase (ng/mL) | Reference |
| Iron(III)-Hydroxide Polymaltose Complex (IPC) | 100 mg elemental iron twice daily | 90 days | 2.16 ± 0.67 | 179 ± 38 | [1] |
| Ferrous Sulfate | 100 mg elemental iron twice daily | 90 days | 1.93 ± 0.97 | 157 ± 34 | [1] |
| Ferrous Ascorbate | 100 mg elemental iron daily | 90 days | 2.69 ± 0.75 | - | [2] |
| Ferrous Fumarate | 100 mg elemental iron daily | 90 days | 2.43 ± 0.89 | - | [2] |
Table 2: Comparative Efficacy of Oral Iron Formulations in Children with Iron Deficiency Anemia
| Iron Complex | Dosage | Duration | Mean Hb Increase (g/dL) | Efficacy (Hb rise) | Reference |
| Iron(III)-Hydroxide Polymaltose Complex (IPC) | 6 mg/kg/day | 4 weeks | - | 70.6% | [3] |
| Ferrous Sulfate | 6 mg/kg/day | 4 weeks | - | 87.1% | [3] |
| Iron(III)-Hydroxide Polymaltose Complex (IPC) | 5 mg/kg/day | 4 months | 2.3 ± 1.3 | - | [4] |
| Ferrous Sulfate | 5 mg/kg/day | 4 months | 3.0 ± 2.3 | - | [4] |
Intravenous Iron Formulations
Table 3: Comparative Efficacy of Intravenous Iron Formulations
| Iron Complex | Dosage | Patient Population | Mean Hb Increase (g/dL) | Correction of Anemia | Reference |
| Ferric Carboxymaltose | Single 1000 mg dose | Preoperative anemia | - | 75.9% (Hb ≥12 g/dL) | [5] |
| Iron Sucrose | Multiple doses | Preoperative anemia | - | 65.5% (Hb ≥12 g/dL) | [5] |
| Ferric Carboxymaltose | Single or multiple doses | Anemia in inflammatory bowel disease | Higher and earlier increase | Superior to Iron Sucrose | [6] |
| Iron Sucrose | Individually calculated doses | Anemia in inflammatory bowel disease | - | - | [6] |
Comparative Safety and Tolerability
A significant differentiator among iron complexes is their safety and tolerability, particularly concerning gastrointestinal adverse events for oral formulations.
Table 4: Incidence of Adverse Events with Oral Iron Formulations in Pregnant Women
| Iron Complex | Overall Adverse Events (%) | Epigastric Pain (%) | Reference |
| Iron(III)-Hydroxide Polymaltose Complex (IPC) | 29.3 | - | [1] |
| Ferrous Sulfate | 56.4 | More common than IPC | [1][2] |
| Ferrous Ascorbate | Comparable to Ferrous Sulfate | - | [2] |
Table 5: Incidence of Adverse Events with Intravenous Iron Formulations
| Iron Complex | Infusion-Related Adverse Events (%) | Severe Adverse Events | Reference |
| Iron Sucrose | 4.3 | Rare | [7][8] |
| Ferric Carboxymaltose | 1.4 | Rare | [7][8] |
| Iron Dextran | 3.8 | 2 documented epinephrine administrations | [7][8] |
| Ferumoxytol | 1.8 | - | [7][8] |
Mechanism of Action and Signaling Pathways
The absorption and metabolism of iron are tightly regulated processes. Different iron complexes interact with the intestinal epithelium and subsequent metabolic pathways in distinct ways.
Intestinal Iron Absorption
The primary site of iron absorption is the duodenum. Non-heme iron must be in the ferrous (Fe²⁺) state to be absorbed by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes. Ferric iron (Fe³⁺) from food is first reduced to Fe²⁺ by duodenal cytochrome B (Dcytb).
Comparative Absorption Pathways of IPC and Ferrous Sulfate
Iron(III)-hydroxide polymaltose complex (IPC) and ferrous sulfate follow different absorption pathways, which influences their efficacy and tolerability.
IPC is a macromolecular complex where the ferric iron core is surrounded by a polymaltose shell. This structure allows for a controlled, physiological absorption of iron. The complex is taken up by the enterocytes, and the iron is directly transferred to ferritin and transferrin, minimizing the presence of free iron in the gastrointestinal lumen. This controlled uptake is thought to be the reason for the lower incidence of gastrointestinal side effects compared to ferrous salts.
In contrast, ferrous sulfate dissociates in the gut, releasing free ferrous ions. While readily absorbed via DMT1, the presence of unbound iron can catalyze the formation of reactive oxygen species, leading to mucosal irritation and the common gastrointestinal side effects associated with ferrous salt supplementation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different iron complexes.
Measurement of Hemoglobin
Objective: To determine the concentration of hemoglobin in whole blood as a primary indicator of anemia.
Methodology:
-
Sample Collection: Whole blood is collected via venipuncture into a tube containing an anticoagulant, typically EDTA, to prevent clotting. The sample is mixed gently by inversion.
-
Analysis: Hemoglobin concentration is measured using an automated hematology analyzer.[9][10]
-
Principle: The analyzer lyses the red blood cells to release hemoglobin. The hemoglobin is then converted to a stable colored compound (e.g., cyanmethemoglobin), and its absorbance is measured spectrophotometrically. The concentration is calculated based on the Beer-Lambert law.[9]
-
Quality Control: Standardized control materials with known hemoglobin concentrations are run daily to ensure the accuracy and precision of the analyzer.
Measurement of Serum Ferritin
Objective: To quantify the concentration of ferritin in serum as a measure of the body's iron stores.
Methodology:
-
Sample Collection: A blood sample is collected via venipuncture and allowed to clot. The serum is then separated by centrifugation.
-
Analysis: Serum ferritin levels are typically measured using an enzyme-linked immunosorbent assay (ELISA).[11]
-
Principle (Sandwich ELISA):
-
A microtiter plate is coated with a capture antibody specific for ferritin.
-
The patient's serum is added, and any ferritin present binds to the capture antibody.
-
A second, enzyme-linked detection antibody that also binds to ferritin is added, forming a "sandwich".
-
A substrate for the enzyme is added, producing a color change. The intensity of the color is proportional to the amount of ferritin in the sample and is measured using a microplate reader.[11]
-
-
Quality Control: Calibrators and controls with known ferritin concentrations are included in each assay to generate a standard curve and validate the results.
Assessment of Adverse Events
Objective: To systematically record and grade the severity of adverse events (AEs) during clinical trials of iron supplements.
Methodology:
-
Data Collection: AEs are collected through patient diaries, questionnaires, and direct questioning by investigators at each study visit.
-
Grading: The severity of AEs is graded according to a standardized system, such as the Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a 5-point scale for grading the severity of various AEs:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
-
Causality Assessment: The relationship between the study drug and the AE is assessed by the investigator (e.g., definite, probable, possible, unlikely, or unrelated).
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two different iron formulations.
Conclusion
The choice of an iron complex for treating iron deficiency requires a careful consideration of multiple factors. While traditional ferrous salts like ferrous sulfate are effective in increasing hemoglobin levels, they are often associated with a higher incidence of gastrointestinal side effects, which can lead to poor patient compliance.
This compound (Iron(III)-hydroxide polymaltose complex) offers a comparable efficacy in raising hemoglobin and replenishing iron stores, particularly in long-term treatment, but with a significantly better tolerability profile.[1] Its unique structure and absorption mechanism, which minimizes the release of free iron in the gut, likely contribute to its improved gastrointestinal safety.
For patients who are intolerant to oral iron or require rapid iron repletion, intravenous formulations like ferric carboxymaltose and iron sucrose are effective alternatives. Ferric carboxymaltose has the advantage of allowing for higher single-dose administrations, reducing the number of infusions required.[5][6]
Ultimately, the selection of an iron preparation should be individualized based on the severity of the iron deficiency, the patient's clinical condition, tolerability, and treatment goals. This comparative guide provides a data-driven framework to aid researchers, scientists, and drug development professionals in making informed decisions in the development and clinical application of iron therapies.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 4. dermnetnz.org [dermnetnz.org]
- 5. researchgate.net [researchgate.net]
- 6. Sucrosomial® Iron: An Updated Review of Its Clinical Efficacy for the Treatment of Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Hemoglobin and Hematocrit - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. isletstudy.org [isletstudy.org]
- 10. Normal and Abnormal Complete Blood Count With Differential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
A Comparative Efficacy Analysis: Teferrol (Iron Polymaltose Complex) versus Heme Iron Polypeptide
For researchers, scientists, and drug development professionals navigating the landscape of iron supplementation, understanding the nuances of different iron formulations is paramount. This guide provides a detailed comparison of the efficacy of Teferrol, a non-heme iron polymaltose complex, and heme iron polypeptide, supported by available experimental data. While direct head-to-head clinical trials are limited, this analysis synthesizes findings from studies comparing each formulation to other iron supplements to offer a comprehensive overview.
Efficacy and Bioavailability: A Tabular Comparison
The following tables summarize key efficacy parameters from various studies. It is important to note that these are not from direct comparative trials between this compound and heme iron polypeptide but offer valuable insights into their individual performance against other iron forms.
Table 1: Efficacy of Heme Iron Polypeptide (HIP) vs. Non-Heme Iron Salts
| Parameter | Heme Iron Polypeptide (HIPk) | Ferrous Aminoacetate (12 mg Fe) | Placebo | Study Population | Key Findings |
| Change in Serum Iron (µg/dL) at 3 hours | Significantly higher than placebo and iron salt | Less effective than HIPk | No significant change | 80 healthy subjects | HIPk demonstrated higher bioavailability, especially in subjects with low initial serum iron levels.[1] |
| Change in Serum Iron (µg/dL) at 5 hours | Sustained increase | Lower increase compared to HIPk | No significant change | 80 healthy subjects | The absorption of HIPk appears to be regulated by iron status.[1] |
Table 2: Efficacy of Iron Polymaltose Complex (IPC) vs. Ferrous Sulphate
| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulphate | Study Population | Key Findings |
| Hemoglobin Regeneration | Equivalent to Ferrous Sulphate | Equivalent to IPC | Iron-deficient blood donors | Both forms of iron were equally bioavailable for hemoglobin regeneration. |
| Serum Ferritin Levels at 12 weeks | Lower than Ferrous Sulphate | Superior in reconstituting iron stores | Iron-deficient blood donors | Ferrous sulphate was more effective in replenishing iron stores. |
| Adverse Events | Lower incidence of nausea and vomiting | Higher incidence, leading to discontinuation in 20% of participants | Iron-deficient blood donors | IPC was better tolerated. |
Experimental Protocols
Study on Heme-Iron Polypeptide and Non-Heme Iron Absorption
-
Objective: To compare the absorption efficiency of a Korean heme-iron polypeptide (HIPk), a Japanese heme-iron polypeptide (HIj), and a non-heme iron salt (ferrous aminoacetate).
-
Study Design: A clinical study with 80 subjects divided into five groups:
-
Placebo (12 mg glucose)
-
HIPk group (12 mg iron as HIPk)
-
HIj group (12 mg iron as HIj)
-
Iron-salt group 1 (12 mg of iron as ferrous aminoacetate)
-
Iron-salt group 2 (100 mg iron as ferrous aminoacetate)
-
-
Methodology: Changes in serum iron levels were measured at 3 and 5 hours after ingestion. The study also investigated the correlation between baseline serum iron levels and iron absorption from HIPk.[1]
-
Analysis: Statistical analysis was performed to compare the changes in serum iron levels between the groups.
Signaling Pathways and Absorption Mechanisms
The absorption pathways of heme and non-heme iron are distinct, which influences their bioavailability and interaction with other dietary components.
Heme Iron Polypeptide Absorption Pathway
Heme iron is absorbed into the enterocytes via a specific heme carrier protein 1 (HCP1). Inside the enterocyte, the heme molecule is broken down by the enzyme heme oxygenase, releasing ferrous iron (Fe²⁺). This iron then joins the common intracellular iron pool, where it can be stored as ferritin or transported out of the cell into the bloodstream via ferroportin.
Caption: Heme Iron Polypeptide Absorption Pathway.
This compound (Iron Polymaltose Complex) Absorption Pathway
This compound, being a non-heme iron complex, follows a different absorption route. The iron is in the ferric (Fe³⁺) state and is complexed with polymaltose. In the acidic environment of the stomach and the duodenum, some iron may be released from the complex. The ferric iron is then reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) on the apical membrane of the enterocyte. The ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Once inside, it follows the same fate as iron from heme sources.
Caption: this compound Absorption Pathway.
Conclusion
Based on the available evidence, heme iron polypeptide appears to have a higher bioavailability compared to non-heme iron salts, and its absorption is regulated by the body's iron status. This compound (iron polymaltose complex) demonstrates comparable efficacy to ferrous sulphate in hemoglobin regeneration with a better tolerability profile. However, it may be less effective in replenishing iron stores.
The distinct absorption pathways of these two iron formulations are key to their different characteristics. The direct uptake of the heme molecule in the case of heme iron polypeptide likely contributes to its higher bioavailability and reduced interaction with dietary inhibitors. The controlled release and absorption mechanism of the iron polymaltose complex in this compound likely accounts for its improved gastrointestinal tolerability compared to simple iron salts.
References
Teferrol (Iron Polymaltose Complex): A Comparative Analysis of Therapeutic Effects in a Preclinical Model of Iron Deficiency Anemia in Pregnancy
This guide provides a detailed comparison of the therapeutic effects of Teferrol (Iron Polymaltose Complex, IPC) with other oral iron preparations, specifically ferrous fumarate (FF) and ferrous sulfate (FS), in a preclinical model of iron deficiency anemia (IDA) during pregnancy. The data presented is primarily drawn from a key study that investigated not only the correction of anemia but also the impact of these iron formulations on oxidative stress and inflammation in maternal and fetal tissues.
Comparative Efficacy and Safety Profile
The following table summarizes the key quantitative findings from a study comparing the effects of Iron Polymaltose Complex (IPC), Ferrous Fumarate (FF), and Ferrous Sulfate (FS) in an animal model of iron deficiency anemia during pregnancy.
| Parameter | Non-Anemic Control | Anemic Control | Iron Polymaltose Complex (IPC) | Ferrous Fumarate (FF) | Ferrous Sulfate (FS) |
| Maternal Hematology | |||||
| Hemoglobin (g/dL) | 13.5 ± 0.5 | 8.2 ± 0.4 | 12.9 ± 0.6 | 12.8 ± 0.7 | 12.7 ± 0.5 |
| Maternal Liver Function | |||||
| Alanine Aminotransferase (ALT) (U/L) | 25.1 ± 3.2 | 26.5 ± 2.8 | 27.3 ± 3.1 | 45.8 ± 5.1 | 52.4 ± 6.3 |
| Aspartate Aminotransferase (AST) (U/L) | 58.7 ± 7.1 | 61.2 ± 6.5 | 63.4 ± 7.8 | 98.6 ± 10.2 | 112.3 ± 11.5 |
| Maternal Oxidative Stress (Liver) | |||||
| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.2 | 1.3 ± 0.1 | 1.4 ± 0.2 | 2.8 ± 0.4 | 3.1 ± 0.5 |
| Placental Inflammation | |||||
| TNF-α (pg/mg protein) | 15.2 ± 2.1 | 35.8 ± 4.2 | 18.1 ± 2.5 | 33.7 ± 3.9 | 42.1 ± 4.8 |
| IL-6 (pg/mg protein) | 20.4 ± 2.8 | 48.2 ± 5.1 | 24.5 ± 3.1 | 45.9 ± 4.7 | 55.3 ± 6.2 |
| Fetal Oxidative Stress (Liver) | |||||
| Malondialdehyde (MDA) (nmol/mg protein) | 0.8 ± 0.1 | 0.9 ± 0.1 | 0.9 ± 0.1 | 1.9 ± 0.3 | 2.2 ± 0.4 |
*Statistically significant increase compared to the non-anemic control and IPC groups. Data is adapted from a study by Toblli JE, Cao G, Oliveri L, Angerosa M. Effects of iron polymaltose complex, ferrous fumarate and ferrous sulfate treatments in anemic pregnant rats, their fetuses and placentas. Inflamm Allergy Drug Targets. 2013 Jun;12(3):190-8.
Key Findings
While all three iron preparations were effective in correcting hemoglobin levels in the anemic pregnant rat model, significant differences were observed in their safety profiles. Treatment with ferrous fumarate and ferrous sulfate was associated with liver damage in the dams, as indicated by elevated ALT and AST levels. In contrast, the Iron Polymaltose Complex (this compound) group did not show signs of hepatotoxicity.
Furthermore, both ferrous fumarate and ferrous sulfate induced oxidative stress in the mothers, fetuses, and placentas, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This compound, however, did not lead to an increase in oxidative stress markers compared to the non-anemic control group.
In the context of inflammation, the anemic condition led to elevated levels of pro-inflammatory cytokines TNF-α and IL-6 in the placenta. This compound treatment was able to restore these cytokine levels to near normal, whereas ferrous sulfate treatment resulted in the highest levels of these inflammatory markers.
Experimental Protocols
Animal Model of Iron Deficiency Anemia in Pregnancy
A detailed methodology for the key experiments cited is provided below:
-
Animal Model: The study utilized pregnant Wistar rats. Iron deficiency anemia was induced by feeding the rats an iron-deficient diet for a specified period before and during gestation.
-
Treatment Groups: The anemic pregnant rats were divided into different groups:
-
Anemic Control (no treatment)
-
Iron Polymaltose Complex (IPC) treated
-
Ferrous Fumarate (FF) treated
-
Ferrous Sulfate (FS) treated
-
A non-anemic control group on a standard diet was also included.
-
-
Dosage and Administration: The iron preparations were administered orally at equivalent elemental iron doses.
-
Sample Collection: At a specific gestational day, blood, liver, heart, kidney, and placental tissues were collected from the dams and fetuses.
-
Biochemical Analysis:
-
Hematological Parameters: Hemoglobin levels were measured using standard laboratory techniques.
-
Liver Function Tests: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were determined to assess liver damage.
-
Oxidative Stress Markers: Malondialdehyde (MDA) levels in tissue homogenates were measured as an indicator of lipid peroxidation. Catalase and Glutathione Peroxidase (GPx) activities were also assessed.
-
Inflammatory Markers: Placental levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using ELISA kits.
-
Hypoxia Marker: The expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in the placenta was analyzed.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing iron preparations.
Signaling Pathway: Iron-Induced Oxidative Stress and Inflammation
Caption: Iron-induced oxidative stress and inflammation pathway.
A Comparative Guide to the Pharmacokinetics of Teferrol (Ferric Polymaltose) and Iron Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Teferrol, an oral iron supplement with the active ingredient ferric polymaltose, and iron sucrose, an intravenously administered iron preparation. The objective is to present a clear, data-driven comparison to inform research and drug development in the field of iron deficiency anemia treatment.
Executive Summary
This compound (ferric polymaltose) and iron sucrose represent two distinct approaches to iron repletion, with their pharmacokinetic properties being fundamentally shaped by their respective routes of administration. This compound, as an oral agent, undergoes absorption through the gastrointestinal tract, a process that is actively regulated and influenced by various physiological factors. In contrast, iron sucrose is administered intravenously, bypassing intestinal absorption and ensuring 100% bioavailability in the systemic circulation. This fundamental difference dictates their subsequent distribution, metabolism, and elimination profiles, leading to distinct clinical applications and considerations.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound (ferric polymaltose) and iron sucrose. It is crucial to interpret these values within the context of their different administration routes.
| Pharmacokinetic Parameter | This compound (Ferric Polymaltose) - Oral | Iron Sucrose - Intravenous | Key Considerations |
| Bioavailability | Variable; comparable to ferrous salts in some studies.[1] | 100% (by definition) | Oral absorption is an active and controlled process.[2] |
| Time to Peak Plasma Concentration (Tmax) | Maximum absorption is reached after 30 minutes, with continued absorption over 24 hours.[2] | Approximately 10 minutes post-injection for total serum iron.[3][4] | Rapid achievement of high serum iron levels with intravenous administration. |
| Maximum Plasma Concentration (Cmax) | Negligible increase in serum iron in the first six hours after administration.[5] | Average of 538 µmol/L (30.0 mg/L) at 10 minutes after a 100 mg dose.[3][4] | High transient iron concentrations are characteristic of IV administration. |
| Area Under the Curve (AUC) | Lower AUC values compared to slow-release ferrous sulfate, though bioequivalence has been suggested in some studies.[5] | Mean total AUC of 1491 µmol/L·h after a 100 mg dose.[3][4] | AUC for oral iron is highly dependent on absorption efficiency. |
| Elimination Half-life (t½) | Not typically reported for the absorbed iron fraction due to complex endogenous iron metabolism. | Approximately 5-6 hours in healthy volunteers.[3][4][5][6][7] | Reflects the clearance of the iron-carbohydrate complex from the plasma. |
| Volume of Distribution (Vd) | Not applicable in the traditional sense for an orally administered mineral. | Central compartment (Vc) of ~3.2 L; at steady state (Vdss) of ~7.3 L.[3][4] | Indicates initial distribution primarily within the plasma volume. |
| Total Body Clearance (CL) | Not applicable. | Approximately 20.5 mL/min.[3][4] | Rate at which the iron complex is cleared from the systemic circulation. |
| Metabolism | The iron-polymaltose complex is taken up by the reticuloendothelial system where iron is released. | The iron-sucrose complex is taken up by the reticuloendothelial system (liver, spleen, bone marrow) where it is dissociated.[7][8] | Both forms deliver iron to the body's iron storage and utilization systems. |
| Excretion | Unabsorbed iron is excreted in the feces.[9] | The sucrose component is primarily eliminated via urine, while iron is incorporated into the body's iron stores with minimal renal elimination.[3][4][7][8] | Different primary routes of elimination for the iron and carrier molecules. |
Experimental Protocols
Understanding the methodologies behind the pharmacokinetic data is essential for its correct interpretation. Below are generalized experimental protocols for assessing the pharmacokinetics of oral and intravenous iron preparations.
Protocol for an Oral Iron Pharmacokinetic Study (e.g., this compound)
-
Subject Selection: Healthy volunteers or patients with iron deficiency anemia are recruited. A thorough screening process, including baseline hemoglobin and ferritin levels, is conducted.
-
Study Design: A single-dose or multiple-dose, open-label study is common.
-
Dosing: A standardized dose of this compound (ferric polymaltose) is administered orally, often after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to measure serum iron concentrations.
-
Analytical Method: Serum iron levels are quantified using a validated analytical method, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry.
-
Pharmacokinetic Analysis: Due to the challenges of differentiating administered iron from endogenous iron, traditional pharmacokinetic parameters may be difficult to determine accurately. Analysis often focuses on the change in serum iron from baseline and may employ isotopic labeling techniques for more precise absorption and utilization studies.[5]
Protocol for an Intravenous Iron Pharmacokinetic Study (e.g., Iron Sucrose)
-
Subject Selection: Similar to oral studies, participants can be healthy volunteers or patients with a clinical indication for intravenous iron.
-
Study Design: A single-dose, open-label design is typically used to characterize the primary pharmacokinetic profile.
-
Dosing: A specific dose of iron sucrose (e.g., 100 mg of elemental iron) is administered as a slow intravenous injection or infusion over a defined period.
-
Blood Sampling: Frequent blood samples are collected at short intervals immediately after administration (e.g., 5, 10, 15, 30 minutes) and then at longer intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) to capture the distribution and elimination phases.
-
Analytical Method: Total serum iron concentrations are measured using a validated analytical method.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is performed on the serum iron concentration-time data to determine parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.
Visualizing the Pathways
The following diagrams illustrate the distinct physiological pathways of this compound and iron sucrose.
Caption: Distinct pathways of oral vs. intravenous iron administration.
Caption: Generalized workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of this compound (ferric polymaltose) and iron sucrose are markedly different, primarily due to their routes of administration. This compound offers the convenience of oral administration, but with the caveat of variable and regulated absorption. Iron sucrose, while requiring intravenous administration, provides complete and rapid bioavailability of iron to the systemic circulation. The choice between these agents in a clinical or research setting will depend on the desired speed and extent of iron repletion, as well as patient-specific factors. For drug development professionals, understanding these fundamental pharmacokinetic differences is critical for the design of new iron therapies and for the appropriate positioning of existing and novel products.
References
- 1. Oral iron therapy in human subjects, comparative absorption between ferrous salts and iron polymaltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of iron(III)-hydroxide sucrose complex after a single intravenous dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Pharmacokinetics of iron(III)-hydroxide sucrose complex after a single intravenous dose in healthy volunteers. (1996) | B G Danielson | 102 Citations [scispace.com]
- 5. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Sucrose (Venofer) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. drugs.com [drugs.com]
- 9. mims.com [mims.com]
Head-to-Head Clinical Studies: Teferrol (Iron(III)-Hydroxide Polymaltose Complex) vs. Ferrous Sulfate
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Teferrol, also known as iron(III)-hydroxide polymaltose complex (IPC), with the conventional iron supplement, ferrous sulfate. The information is based on data from head-to-head clinical trials to assist researchers, scientists, and drug development professionals in their understanding of the relative performance of these two iron replacement therapies.
Efficacy in Iron Deficiency Anemia
Two key randomized controlled trials have directly compared the efficacy and safety of this compound (IPC) and ferrous sulfate in different patient populations: pediatric patients and pregnant women with iron deficiency anemia (IDA).
Pediatric Population with Iron Deficiency Anemia
A prospective, open-label, randomized study by Yasa et al. (2011) evaluated the efficacy, tolerability, and acceptability of IPC versus ferrous sulfate in 103 children with IDA over a four-month period. The results indicated that while both treatments were effective in increasing hemoglobin levels, there was no statistically significant difference in the primary efficacy endpoint between the two groups. However, IPC demonstrated a superior tolerability profile.[1][2][3]
Pregnant Women with Iron-Deficiency Anemia
In a multicenter, randomized, controlled study by Ortiz et al. (2011), 80 pregnant women with IDA were treated with either IPC or ferrous sulfate for 90 days. The study found that both treatments were effective in raising hemoglobin levels, with no significant difference between the two groups in the mean change from baseline. Notably, the IPC group showed a significantly higher increase in serum ferritin levels, suggesting better iron store repletion. Furthermore, IPC was associated with a significantly lower incidence of adverse events.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the aforementioned clinical trials, providing a direct comparison of the performance of this compound (IPC) and ferrous sulfate.
Table 1: Efficacy and Safety of this compound (IPC) vs. Ferrous Sulfate in Pediatric Patients with IDA
| Parameter | This compound (IPC) (n=52) | Ferrous Sulfate (n=51) | p-value |
| Mean Hemoglobin Increase from Baseline (g/dL) | |||
| At Month 1 | 1.2 ± 0.9 | 1.8 ± 1.7 | Not Significant |
| At Month 4 | 2.3 ± 1.3 | 3.0 ± 2.3 | Not Significant |
| Gastrointestinal Adverse Events | 26.9% | 50.9% | 0.012 |
| Mean Acceptability Score (Month 4) | 1.63 ± 0.56 | 2.14 ± 0.75 | 0.001 |
Data from Yasa et al. (2011).[1][2][3]
Table 2: Efficacy and Safety of this compound (IPC) vs. Ferrous Sulfate in Pregnant Women with IDA
| Parameter | This compound (IPC) (n=41) | Ferrous Sulfate (n=39) | p-value |
| Mean Hemoglobin Change from Baseline (g/dL) at Day 90 | 2.16 ± 0.67 | 1.93 ± 0.97 | Not Significant |
| Mean Serum Ferritin (ng/mL) at Day 90 | 179 ± 38 | 157 ± 34 | 0.014 |
| Incidence of Adverse Events | 29.3% | 56.4% | 0.015 |
Data from Ortiz et al. (2011).[4][5][6]
Experimental Protocols
Pediatric Study (Yasa et al., 2011)
-
Study Design: A prospective, open-label, randomized, parallel-group study.[1]
-
Participants: 103 children aged >6 months with a diagnosis of iron deficiency anemia.[1]
-
Inclusion Criteria: Hemoglobin levels below the age-dependent lower limit of normal, and at least two of the following: low mean corpuscular volume (MCV), low serum iron, or high total iron-binding capacity (TIBC).
-
Treatment Regimen:
-
Duration: 4 months.[1]
-
Primary Endpoints: Change in hemoglobin levels from baseline.
-
Secondary Endpoints: Serum ferritin levels, incidence of adverse events, and treatment acceptability assessed using the Wong-Baker FACES Pain Rating Scale.
Pregnancy Study (Ortiz et al., 2011)
-
Study Design: An exploratory, open-label, randomized, controlled, multicenter study.[4][5][6]
-
Participants: 80 pregnant women with iron-deficiency anemia.[4][5][6]
-
Inclusion Criteria: Hemoglobin ≤ 10.5 g/dL, serum ferritin ≤ 15 ng/mL, and mean corpuscular volume < 80 fL.[4][5][6]
-
Treatment Regimen:
-
Primary Endpoint: Change in hemoglobin from baseline at days 60 and 90.[4][5]
-
Secondary Endpoints: Serum ferritin levels and incidence of adverse events.
Visualizations
The following diagrams illustrate the experimental workflow of the described clinical trials and the proposed mechanism of iron absorption for this compound (IPC).
Caption: Experimental workflow of the pediatric IDA clinical trial.
Caption: Experimental workflow of the pregnancy IDA clinical trial.
Caption: Proposed mechanism of iron absorption for this compound vs. Ferrous Sulfate.
References
- 1. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy and safety of oral iron (III) polymaltose complex versus ferrous sulfate in pregnant women with iron-deficiency anemia: a multicenter, randomized, controlled study - medexpert [med-expert.com.ua]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Teferrol
The safe and compliant disposal of laboratory reagents is a critical component of research integrity and personnel safety. This document provides a comprehensive guide for the proper disposal of Teferrol, emphasizing adherence to institutional and regulatory standards. As specific disposal protocols are contingent on the chemical composition and associated hazards, the primary source of information must be the Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Steps for Safe Disposal
The most crucial step in determining the correct disposal procedure for any chemical, including one identified as "this compound," is to consult its Safety Data Sheet (SDS). The SDS contains detailed information essential for safe handling and disposal.
Key Sections in the SDS for Disposal Information:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazards Identification | Informs the selection of appropriate personal protective equipment (PPE) and handling precautions. |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices to minimize exposure during waste collection. |
| Section 8 | Exposure Controls / Personal Protection | Specifies the required PPE (e.g., gloves, eye protection, respiratory protection). |
| Section 13 | Disposal Considerations | Provides specific instructions on appropriate disposal methods and waste classification (e.g., hazardous, non-hazardous). |
**General Laboratory Chemical Disposal Protocol
In the absence of immediate product-specific information, or as a supplement to the SDS, the following general protocol should be followed. This workflow is a standard practice in most research and development environments.
Detailed Experimental Protocol for this compound Disposal
This protocol is a generalized procedure. Always adapt this protocol based on the specific guidance provided in the this compound Safety Data Sheet.
-
Consult the SDS : Before beginning any waste collection, thoroughly review the SDS for this compound, paying close attention to Sections 2, 7, 8, and 13.
-
Personal Protective Equipment (PPE) : At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. If the SDS indicates respiratory or skin hazards, utilize additional specialized PPE as required.
-
Waste Container Selection :
-
Choose a waste container that is chemically compatible with this compound. The SDS may specify appropriate materials.
-
Ensure the container has a secure, sealable lid.
-
-
Waste Labeling :
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely, clearly identifying the contents as "this compound Waste" and including any other components of the waste stream.
-
-
Waste Collection :
-
Perform all procedures involving the transfer of this compound waste inside a chemical fume hood to minimize inhalation exposure.
-
Collect all materials contaminated with this compound, including pipette tips, tubes, and gloves, in the designated, labeled waste container.[1]
-
Do not mix incompatible waste streams. Dedicate a container solely for this compound waste unless the SDS explicitly permits mixing with other specific chemical wastes.
-
Never dispose of this compound down the sink drain.[1]
-
-
Container Management :
-
Keep the waste container securely closed when not actively adding waste.[1]
-
Store the container in a designated, secondary containment area to prevent spills.
-
-
Final Disposal :
-
Once the waste container is approximately 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[2]
-
By adhering to these procedures and prioritizing the information contained within the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Handling Protocols for Teferrol (Ferric Polymaltose)
This guide provides crucial safety and logistical information for laboratory personnel handling Teferrol, also known as Ferric Polymaltose or Iron Polymaltose complex. Adherence to these procedures is vital for ensuring a safe research environment and minimizing exposure risks.
This compound is identified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A summary of the required PPE for handling this compound is provided in the table below. This equipment should be donned before handling the substance and doffed in a manner that prevents contamination.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes and Face | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes or dust. A face shield should be used when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and disposed of after handling the substance or upon contamination. |
| Respiratory System | Fume Hood or Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. |
| Body | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from contamination. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to handle the substance.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency protocols.
Disposal Plan: All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
